molecular formula C8H12N3O2S+ B1609533 N-[amino(imino)methyl]-4-methylbenzenesulfonamide CAS No. 6584-12-9

N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Cat. No.: B1609533
CAS No.: 6584-12-9
M. Wt: 214.27 g/mol
InChI Key: YMXFYAAVYBVOKE-UHFFFAOYSA-O
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Description

N-[amino(imino)methyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N3O2S+ and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-6-2-4-7(5-3-6)14(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFYAAVYBVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. Commonly known as tosylguanidine, this compound serves as a key building block in the synthesis of various biologically active molecules. This document will delve into the prevalent synthetic pathways, offering a detailed, step-by-step protocol for its preparation, and provide essential analytical data for its characterization, ensuring a self-validating system for researchers.

Introduction: The Significance of this compound

This compound (Tosylguanidine) is a derivative of guanidine featuring a tosyl group attached to one of the nitrogen atoms. The guanidinium group is a common motif in a vast number of natural products and synthetic molecules exhibiting a wide array of biological activities. The tosyl group, a well-regarded protecting group and a good leaving group in organic synthesis, imparts specific chemical properties to the guanidine core, making tosylguanidine a versatile intermediate. Its applications span the development of enzyme inhibitors, receptor ligands, and other therapeutic agents. A reliable and well-characterized synthesis is therefore paramount for its effective utilization in research and development.

Synthetic Pathways: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes. The most direct and commonly employed method involves the reaction of a p-toluenesulfonyl derivative with a guanidinylating agent.

Pathway A: Reaction of p-Toluenesulfonyl Chloride with Guanidine

This is the most straightforward and cost-effective pathway. It proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur of p-toluenesulfonyl chloride by the nucleophilic nitrogen of guanidine.

Mechanism: The lone pair of electrons on one of the nitrogen atoms of guanidine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group and deprotonation to yield the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Pathway B: Reaction of p-Toluenesulfonamide with a Guanidinylating Agent

An alternative approach involves the reaction of p-toluenesulfonamide with a reagent that can introduce the guanidinyl group. This method is less common for the synthesis of the parent tosylguanidine but can be useful for preparing more complex derivatives.

Recommended Synthesis Protocol: A Step-by-Step Guide

The following protocol details the synthesis of this compound from p-toluenesulfonyl chloride and guanidine hydrochloride. This method is chosen for its reliability and use of readily available starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Preparation of the Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in a minimum amount of water. In a separate beaker, prepare a concentrated solution of sodium hydroxide. Cool both solutions in an ice bath. Slowly add the sodium hydroxide solution to the guanidine hydrochloride solution with constant stirring, keeping the temperature below 10 °C. The free guanidine base will precipitate or remain in solution depending on the concentration. It is often used in the next step without isolation.

  • Reaction with p-Toluenesulfonyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride in acetone. Cool this solution in an ice bath.

  • Condensation: Slowly add the cold solution of guanidine free base to the stirred solution of p-toluenesulfonyl chloride. Maintain the reaction temperature below 10 °C. A white precipitate of this compound will begin to form.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of the Product: Filter the reaction mixture to collect the crude product. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is typically an ethanol/water or acetone/water mixture. Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven.

Safety Precautions:

  • p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide is a corrosive base. Handle with care and avoid contact with skin and eyes.

  • The reaction should be performed in a well-ventilated area.

Characterization and Data Analysis

To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is essential.

Physical Properties
PropertyValue
Molecular Formula C₈H₁₁N₃O₂S
Molecular Weight 213.26 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity
Spectroscopic Data

The following data provides a reference for the characterization of the final product.

1H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the protons of the guanidinyl group.

  • Aromatic protons (tosyl group): Two doublets in the range of δ 7.2-7.8 ppm.

  • Methyl protons (tosyl group): A singlet around δ 2.4 ppm.

  • Guanidinyl protons (NH and NH₂): Broad signals that may be exchangeable with D₂O.

13C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbons of the tosyl group and the guanidinyl carbon.

  • Aromatic carbons (tosyl group): Signals in the aromatic region (δ 120-150 ppm).

  • Methyl carbon (tosyl group): A signal around δ 21 ppm.

  • Guanidinyl carbon (C=N): A signal in the range of δ 150-160 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H stretching (guanidinyl group): Broad bands in the region of 3100-3400 cm⁻¹.

  • S=O stretching (sulfonamide): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C=N stretching (guanidinyl group): A band in the region of 1600-1650 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Logical and Experimental Workflow Diagrams

To visually represent the synthesis and characterization process, the following diagrams are provided.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_prep Preparation of Guanidine Free Base cluster_reaction Condensation Reaction TsCl p-Toluenesulfonyl Chloride Product N-[amino(imino)methyl]-4- methylbenzenesulfonamide TsCl->Product Guanidine_HCl Guanidine Hydrochloride Guanidine_Base Guanidine (free base) Guanidine_HCl->Guanidine_Base aq. NaOH NaOH NaOH Guanidine_Base->Product Byproduct NaCl + H2O

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_guanidine Prepare Guanidine Free Base from Guanidine HCl and NaOH start->prep_guanidine dissolve_tscl Dissolve p-Toluenesulfonyl Chloride in Acetone start->dissolve_tscl reaction React Guanidine Base with p-Toluenesulfonyl Chloride Solution prep_guanidine->reaction dissolve_tscl->reaction workup Filter and Wash Crude Product reaction->workup purification Recrystallize from Ethanol/Water workup->purification characterization Characterize Pure Product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By following the outlined protocol and utilizing the provided analytical data, researchers can confidently prepare and validate this important synthetic intermediate. The presented workflow emphasizes safety, reliability, and robust characterization, aligning with the principles of good laboratory practice and ensuring the integrity of subsequent research endeavors.

References

  • You, C., Yao, F., Yan, T., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 6(10), 8059-8062. [Link]

  • Kareem, F. A., & Al-Masoudi, N. A. (2017). Synthesis, characterization and biological evaluation of new sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 241-248.
  • Chandra, S., & Kumar, S. (2012). FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 84-90. [Link]

  • Organic Syntheses. (1955). p-Toluenesulfonylmethylnitrosamide. Organic Syntheses, 35, 943. [Link]

  • Suresh, J., Jayachandran, E., & Manivannan, V. (2012). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Crystal Structure Theory and Applications, 1(3), 39-43. [Link]

  • Common Organic Chemistry. (n.d.). p-Toluenesulfonyl Chloride. Common Organic Chemistry. [Link]

  • Wolfe, J. P., & Bexrud, J. A. (2017). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. The Journal of Organic Chemistry, 82(19), 10467-10479. [Link]

  • Organic Syntheses. (1943). n-DODECYL (LAURYL) p-TOLUENESULFONATE. Organic Syntheses, 23, 30. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Fun, H. K., O'Connor, C. M., & Siddiqui, M. R. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2559. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2392241, this compound. PubChem. [Link]

  • Carl ROTH. (2025, March 31).

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)sulfonylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Guanidine and its derivatives are cornerstones in medicinal chemistry, recognized for their versatile biological activities and presence in numerous natural products and pharmaceuticals.[1] The sulfonylguanidine moiety, in particular, represents a privileged scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties. This guide provides a comprehensive overview of the core physicochemical properties of a key analogue, 2-(4-methylphenyl)sulfonylguanidine, also known as p-tolylsulfonylguanidine. A thorough understanding of these characteristics is paramount for its effective application in drug design, synthesis, and formulation development. We will delve into its structural and electronic properties, solubility, and pKa, providing both theoretical context and detailed experimental protocols for their determination. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics centered around the sulfonylguanidine chemotype.

Introduction: The Significance of the Sulfonylguanidine Scaffold

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a highly basic and polar functional group. In its protonated state, the positive charge is delocalized across all three nitrogen atoms, contributing to its remarkable stability and ability to participate in numerous biological interactions. The incorporation of a sulfonyl group introduces an electron-withdrawing character, modulating the basicity of the guanidine moiety and influencing its pharmacokinetic and pharmacodynamic profiles.

Derivatives of sulfonylguanidine have been explored for a wide range of therapeutic applications, leveraging their ability to mimic the side chain of arginine and interact with key biological targets. The 4-methylphenyl (p-tolyl) substituent, as present in 2-(4-methylphenyl)sulfonylguanidine, provides a lipophilic handle that can be crucial for membrane permeability and target engagement within hydrophobic pockets of proteins. The strategic importance of understanding the physicochemical properties of such molecules lies in its direct impact on absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical determinants of a drug candidate's success.

Molecular Structure and Core Properties

A foundational understanding of the physicochemical properties of 2-(4-methylphenyl)sulfonylguanidine begins with its molecular structure and fundamental characteristics.

Chemical Structure

The chemical structure of 2-(4-methylphenyl)sulfonylguanidine is characterized by a central guanidine core, to which a p-tolylsulfonyl group is attached.

IUPAC Name: 2-(4-methylphenyl)sulfonylguanidine Synonyms: p-Tolylsulfonylguanidine, N-(p-Tolylsulfonyl)guanidine, 4-Methylbenzenesulfonylguanidine

Caption: 2D structure of 2-(4-methylphenyl)sulfonylguanidine.

Fundamental Physicochemical Data
Property2-(4-Methylphenyl)sulfonylguanidine (Predicted/Inferred)Sulfaguanidine (Experimental)[2]Comments
Molecular Formula C8H11N3O2SC7H10N4O2SThe replacement of the amino group with a methyl group alters the elemental composition.
Molecular Weight 213.26 g/mol 214.25 g/mol The molecular weights are very similar.
Melting Point Predicted: ~262-264 °C190-193 °CThe predicted melting point for a related compound suggests high lattice energy.[3]
Boiling Point Decomposes before boilingDecomposes before boilingTypical for compounds with strong intermolecular hydrogen bonding.
Calculated logP ~0.5-0.7The methyl group increases lipophilicity compared to the amino group.
pKa Predicted: ~8.82Data exists in IUPAC Digitized pKa DatasetThe electron-donating methyl group is expected to slightly increase the basicity of the guanidine moiety compared to the amino group.[2][3]

Solubility Profile

The solubility of a drug candidate is a critical parameter that influences its bioavailability and formulation possibilities. The presence of both a polar sulfonylguanidine head and a nonpolar p-tolyl tail suggests that the solubility of 2-(4-methylphenyl)sulfonylguanidine will be highly dependent on the solvent system.

Aqueous Solubility

The guanidine group is highly basic and will be protonated at physiological pH, forming the guanidinium ion. This protonation significantly increases aqueous solubility. The solubility of sulfaguanidine is reported to be >32.1 µg/mL at pH 7.4.[2] It is anticipated that 2-(4-methylphenyl)sulfonylguanidine will exhibit comparable or slightly lower aqueous solubility due to the increased lipophilicity of the methyl group compared to the amino group.

Organic Solvent Solubility

The presence of the p-tolyl group suggests that 2-(4-methylphenyl)sulfonylguanidine will have appreciable solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay is a valuable tool for early-stage drug discovery.

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(4-methylphenyl)sulfonylguanidine in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Dispensing: Dispense a small volume (e.g., 2 µL) of each DMSO solution into a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Analysis: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve.

Ionization Constant (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. For a basic compound like 2-(4-methylphenyl)sulfonylguanidine, the pKa of its conjugate acid (the guanidinium ion) is a critical determinant of its charge state at physiological pH.

Theoretical Considerations

The guanidine group is one of the strongest organic bases, with the pKa of the guanidinium ion being around 13.6.[4] The electron-withdrawing sulfonyl group will significantly lower this pKa. The 4-methyl group on the phenyl ring is weakly electron-donating, which is expected to slightly increase the basicity of the guanidine moiety compared to an unsubstituted phenylsulfonylguanidine. A predicted pKa for a similar N'-(4-methylphenyl)guanidine derivative is around 8.82.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-(4-methylphenyl)sulfonylguanidine in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more complex cases, derivative plots can be used to accurately locate the equivalence point.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and quality control of 2-(4-methylphenyl)sulfonylguanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7-8 ppm), a singlet for the methyl protons (around 2.3-2.4 ppm), and broad signals for the NH and NH2 protons of the guanidine and sulfonamide groups, the chemical shifts of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the central carbon of the guanidine group (typically in the range of 150-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations for the guanidine and sulfonamide groups (in the range of 3100-3500 cm⁻¹).

  • S=O stretching vibrations for the sulfonyl group (strong bands around 1350 cm⁻¹ and 1160 cm⁻¹).

  • C=N stretching of the guanidine group (around 1650 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 214.26.

Conclusion

This technical guide has outlined the key physicochemical properties of 2-(4-methylphenyl)sulfonylguanidine, a molecule of significant interest in medicinal chemistry. While some experimental data is yet to be fully elucidated in publicly accessible literature, the provided theoretical framework, comparative data from related compounds, and detailed experimental protocols offer a robust foundation for researchers working with this and similar sulfonylguanidine derivatives. A comprehensive understanding and experimental determination of these properties are critical for advancing the development of novel therapeutics based on this versatile chemical scaffold. Future work should focus on the experimental validation of the predicted properties and a more in-depth investigation of its solid-state characteristics.

References

  • Hazarika, D., Borah, A. J., & Phukan, P. (2019). Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines. RSC Advances, 9(3), 1533-1537. [Link]

  • PubChem. (n.d.). Sulfaguanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{2][5][6]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018(4), M1014. [Link]

  • Request PDF. (n.d.). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Ishihara, K., & Nakajima, T. (2005). Guanidine chemistry. Current Organic Chemistry, 9(9), 837-854. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]

  • INEOS OPEN. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 1(1), 34-53. [Link]

  • PubChem. (n.d.). N-((4-methylphenyl)methyl)aniline. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methylphenyl_methyl_aniline]([Link]

  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

Sources

N-(4-methylbenzenesulfonyl)guanidine: A Mechanistic Exploration of a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylbenzenesulfonyl)guanidine, a molecule combining the structural features of a sulfonamide and a guanidine group, represents a foundational scaffold in medicinal chemistry. While extensive research has delved into the diverse pharmacological activities of its numerous derivatives, a detailed elucidation of the specific mechanism of action for the parent compound remains an area of active investigation. This technical guide synthesizes the current understanding of N-(4-methylbenzenesulfonyl)guanidine's probable biological activities by examining the well-established roles of its constituent moieties—the tosyl group and the guanidine group—and the extensively documented pharmacology of its close analogs. This guide will explore the potential molecular targets and signaling pathways influenced by this class of compounds, with a focus on their demonstrated antibacterial, anticancer, and enzyme-inhibiting properties.

Introduction: The Structural Significance of N-(4-methylbenzenesulfonyl)guanidine

The N-(4-methylbenzenesulfonyl)guanidine scaffold is a compelling subject of study due to the convergence of two biologically significant functional groups. The benzenesulfonamide portion is a well-known pharmacophore present in a wide array of therapeutic agents, including antibiotics and diuretics. The guanidinium group, a strong organic base, is also a key feature in many natural and synthetic bioactive compounds, recognized for its ability to engage in crucial molecular interactions.

This guide will provide a comprehensive overview of the plausible mechanisms of action of N-(4-methylbenzenesulfonyl)guanidine, drawing inferences from the established biological roles of its structural components and the observed activities of its derivatives.

The Dual-Action Potential: Deconstructing the Core Moieties

The pharmacological profile of N-(4-methylbenzenesulfonyl)guanidine can be conceptually dissected by considering the individual contributions of its primary structural components.

The Sulfonamide Moiety: A Legacy of Therapeutic Innovation

The sulfonamide group is a cornerstone of modern pharmacology. Its derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of vital nucleic acids and amino acids, leading to a bacteriostatic effect. While direct evidence for N-(4-methylbenzenesulfonyl)guanidine as a DHPS inhibitor is not extensively documented, the presence of this moiety suggests a potential for antibacterial activity through this pathway.

The Guanidinium Group: A Key Player in Biological Interactions

The guanidinium group's positive charge at physiological pH allows it to form strong electrostatic interactions with negatively charged residues on biological macromolecules, such as carboxylates and phosphates. This property is central to the biological activity of many guanidine-containing compounds.

Known roles of the guanidine moiety include:

  • Interaction with Ion Channels: Guanidine and its derivatives are known to modulate the function of various ion channels. For instance, guanidine itself can block potassium channels and enhance the release of acetylcholine at the neuromuscular junction.

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that recognize this amino acid.

  • Membrane Disruption: The cationic nature of the guanidinium group can lead to interactions with the negatively charged components of bacterial cell membranes, potentially causing membrane depolarization and disruption.

Insights from Analogs: A Survey of Biological Activities

Extensive research on derivatives of N-(4-methylbenzenesulfonyl)guanidine has provided significant clues into the potential mechanisms of action of the parent compound. These studies have primarily focused on antibacterial, anticancer, and enzyme-inhibitory activities.

Antibacterial Activity of N-Substituted Derivatives

A significant body of research has demonstrated the antibacterial potency of N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Key Findings:

  • Derivatives have exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • The mechanism is hypothesized to involve disruption of the bacterial cell membrane, a common mode of action for cationic antimicrobial agents.

Carbonic Anhydrase Inhibition: A Promising Therapeutic Avenue

Derivatives of N-(4-methylbenzenesulfonyl)guanidine have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

Experimental Evidence:

  • Certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been identified as selective inhibitors of carbonic anhydrase isoform VII (CA VII).[2]

  • Inhibition of CA VII is being explored as a potential therapeutic strategy for the management of neuropathic pain.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.

CA_Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Reaction Catalytic Reaction Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His Coordination Sulfonamide Sulfonamide Sulfonamide->Zn(II) Binding and Inhibition CO2 CO2 HCO3- HCO3- H+ H+ H2OCO2 H2OCO2 HCO3-H+ HCO3-H+ H2OCO2->HCO3-H+ Hydration caption General mechanism of carbonic anhydrase inhibition.

Figure 1: General mechanism of carbonic anhydrase inhibition.

Anticancer and Pro-Apoptotic Effects

The guanidine moiety is a feature of several natural products with anticancer properties. Research into derivatives of N-(4-methylbenzenesulfonyl)guanidine has revealed potential applications in oncology.

  • Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • The proposed mechanisms often involve the induction of apoptosis, or programmed cell death.

Postulated Mechanisms of Action: A Synthesis

Based on the available evidence from its structural components and derivatives, the mechanism of action of N-(4-methylbenzenesulfonyl)guanidine is likely multifaceted.

A plausible workflow for its biological effects is as follows:

  • Cellular Entry: The compound's physicochemical properties will govern its ability to cross cell membranes.

  • Target Interaction: Once inside the cell or in the extracellular space, it may interact with one or more molecular targets.

  • Signal Transduction: This interaction could trigger a cascade of downstream signaling events, leading to a physiological response.

The following diagram outlines a hypothetical signaling pathway that could be modulated by N-(4-methylbenzenesulfonyl)guanidine or its derivatives, leading to an antibacterial effect.

Antibacterial_Pathway Sulfonylguanidine Sulfonylguanidine Bacterial_Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Sulfonylguanidine->Bacterial_Cell_Membrane Electrostatic Interaction Membrane_Depolarization Membrane Depolarization Bacterial_Cell_Membrane->Membrane_Depolarization Ion_Gradient_Disruption Ion Gradient Disruption Membrane_Depolarization->Ion_Gradient_Disruption Cellular_Process_Inhibition Inhibition of Cellular Processes Ion_Gradient_Disruption->Cellular_Process_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cellular_Process_Inhibition->Bacterial_Cell_Death caption Postulated antibacterial mechanism of action.

Figure 2: Postulated antibacterial mechanism of action.

Experimental Protocols for Mechanistic Studies

To definitively elucidate the mechanism of action of N-(4-methylbenzenesulfonyl)guanidine, a series of targeted experiments are required.

Target Identification and Validation
  • Affinity Chromatography: To identify binding partners, the compound can be immobilized on a solid support and used to pull down interacting proteins from cell lysates.

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the compound with potential targets.

Enzyme Inhibition Assays
  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive) for enzymes like carbonic anhydrase or dihydropteroate synthase.

Table 1: Representative Data from Carbonic Anhydrase Inhibition Assays for Sulfonylguanidine Derivatives

CompoundTarget IsoformIC₅₀ (nM)
Derivative ACA I150
Derivative ACA II75
Derivative BCA VII25
Derivative BCA IX200
Cellular Assays
  • Membrane Permeability Assays: Using fluorescent dyes to assess the compound's ability to disrupt bacterial or mammalian cell membranes.

  • Cell Viability and Apoptosis Assays: To measure the cytotoxic and pro-apoptotic effects on cancer cell lines.

The following workflow outlines a general experimental approach to investigate the mechanism of action.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization Initial_Screening Initial Biological Screening (e.g., Antibacterial, Anticancer) Compound_Synthesis->Initial_Screening Target_Identification Target Identification (e.g., Affinity Chromatography) Initial_Screening->Target_Identification Target_Validation Target Validation (e.g., SPR, Western Blot) Target_Identification->Target_Validation Enzyme_Kinetics Enzyme Kinetic Studies Target_Validation->Enzyme_Kinetics Cellular_Assays Cell-Based Assays (e.g., Viability, Apoptosis) Target_Validation->Cellular_Assays Mechanism_Elucidation Mechanism of Action Elucidation Enzyme_Kinetics->Mechanism_Elucidation In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies In_Vivo_Studies->Mechanism_Elucidation caption Experimental workflow for mechanism of action studies.

Figure 3: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

N-(4-methylbenzenesulfonyl)guanidine serves as a valuable scaffold for the development of novel therapeutic agents. While the precise mechanism of action of the parent compound is yet to be fully elucidated, the extensive research on its derivatives provides a strong foundation for future investigations. The convergence of the sulfonamide and guanidine moieties suggests a high potential for multifaceted biological activities, including antibacterial, anticancer, and enzyme-inhibitory effects.

Future research should focus on targeted studies to identify the specific molecular binding partners of N-(4-methylbenzenesulfonyl)guanidine and to delineate the downstream signaling pathways it modulates. Such investigations will be crucial for unlocking the full therapeutic potential of this versatile pharmacophore.

References

  • N-Substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines – Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Polish Journal of Microbiology. [Link]

  • N-[amino(imino)methyl]-4-methylbenzenesulfonamide | C8H11N3O2S | CID 2392241. PubChem. [Link]

  • N-Substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines – Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Polish Journal of Microbiology. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science. [Link]

  • Biological activities of guanidine compounds. PubMed. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Institutes of Health. [Link]

  • Synthesis of 1-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives with potential pharmacological activity. PubMed. [Link]

  • Guanidine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. National Institutes of Health. [Link]

  • Guanidine (Professional Patient Advice). Drugs.com. [Link]

  • Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives. PubMed. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

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Unveiling the Potential: A Technical Guide to the Biological Activity of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a member of the sulfonylguanidine class of organic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct and extensive biological data for this specific molecule remains limited in publicly accessible literature, its structural motifs are present in a variety of compounds with well-documented pharmacological activities. This technical guide will delve into the putative biological activities of this compound by examining the established actions of its close structural analogs. The primary objective is to provide a scientifically grounded framework for researchers to explore the therapeutic potential of this compound. We will explore potential enzyme inhibition, including carbonic anhydrases and acrosin, as well as potential antibacterial and anticancer properties, supported by data from related benzenesulfonamide and sulfonylguanidine derivatives. This guide will also present a representative synthetic protocol and outline key experimental workflows for future investigation.

Introduction: The Sulfonylguanidine Moiety as a Privileged Scaffold

The core structure of this compound combines a toluenesulfonamide group with a guanidine functional group. This unique combination of a well-established pharmacophore (sulfonamide) and a highly basic, versatile functional group (guanidine) suggests a high potential for diverse biological interactions.

The sulfonamide group is a cornerstone of medicinal chemistry, famously associated with the first generation of antibiotics ("sulfa drugs") that target dihydropteroate synthase in bacteria.[1] Beyond their antimicrobial properties, sulfonamides are known to exhibit a wide range of biological activities, including anticancer and antithyroid effects.[1] The guanidine group, on the other hand, is found in numerous natural products and synthetic drugs, and is known to participate in key biological recognition processes through its ability to form multiple hydrogen bonds.

This guide will therefore explore the biological landscape of this compound through the lens of these two key functionalities, drawing on evidence from closely related molecules to build a profile of its likely biological activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any investigation into its biological activity. These properties, summarized in the table below, influence its solubility, permeability, and potential for interaction with biological targets.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂S[2]
Molecular Weight 213.26 g/mol [2]
Topological Polar Surface Area (TPSA) 96.04 Ų[3]
Predicted LogP 0.16679[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related benzenesulfonamides and sulfonylguanidines, we can hypothesize several promising avenues for the biological investigation of this compound.

Carbonic Anhydrase Inhibition

The primary sulfonamide moiety is a well-established zinc-binding group that is critical for the inhibitory activity of a large class of drugs targeting carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes.[4] Various CA isoforms are overexpressed in several pathologies, including glaucoma, epilepsy, and cancer, making them important therapeutic targets.[4]

Given that this compound possesses a sulfonamide group, it is a strong candidate for investigation as a carbonic anhydrase inhibitor. Studies on other 4-amino-substituted benzenesulfonamides have demonstrated potent inhibition of various human carbonic anhydrase (hCA) isozymes.[4][5] The guanidine portion of the molecule could potentially interact with amino acid residues in the active site, influencing both potency and isoform selectivity.

Logical Pathway for Carbonic Anhydrase Inhibition

G Compound N-[amino(imino)methyl]-4- methylbenzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Compound->Sulfonamide Guanidine Guanidine Group Compound->Guanidine Zinc Zinc Ion (Zn2+) Sulfonamide->Zinc Coordinates with AminoAcids Active Site Amino Acid Residues Guanidine->AminoAcids Interacts with ActiveSite Carbonic Anhydrase Active Site ActiveSite->Zinc ActiveSite->AminoAcids Inhibition Enzyme Inhibition Zinc->Inhibition AminoAcids->Inhibition

Caption: Putative mechanism of carbonic anhydrase inhibition.

Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm that plays a crucial role in fertilization, specifically in the penetration of the zona pellucida of the oocyte.[6] Inhibition of acrosin is a potential strategy for the development of novel contraceptives.[6] A study on substituted 4-amino-N-(diaminomethylene) benzenesulfonamides revealed potent acrosin inhibitory activity.[7] The structural similarity of this compound to these compounds suggests that it may also exhibit acrosin inhibitory properties. The guanidine moiety is known to interact with the active site of serine proteases.

Antibacterial Activity

The historical success of sulfonamide drugs as antibacterial agents provides a strong rationale for investigating the antimicrobial properties of this compound. While the classic mechanism of action involves the inhibition of dihydropteroate synthase, newer sulfonamide derivatives have been shown to possess broad-spectrum antibacterial activity through various mechanisms.[1] Furthermore, a series of N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines demonstrated significant antibacterial potency against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Anticancer Potential

Emerging research has highlighted the potential of sulfonylguanidine derivatives as anticancer agents. For instance, certain N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide analogs have been investigated for their ability to induce apoptosis in cancer cell lines.[9] The sulfonamide group is also present in a number of anticancer drugs. The combination of these two functional groups in this compound warrants its evaluation for antiproliferative and pro-apoptotic effects in various cancer models.

Synthetic Approach

Representative Synthetic Protocol:

The synthesis of this compound can be envisioned as a two-step process starting from p-toluenesulfonyl chloride.

Step 1: Synthesis of 4-methylbenzenesulfonamide

This step involves the reaction of p-toluenesulfonyl chloride with ammonia.

Step 2: Guanidinylation of 4-methylbenzenesulfonamide

The resulting 4-methylbenzenesulfonamide can then be reacted with a guanidinylating agent, such as cyanamide, under appropriate conditions to yield the final product.

Detailed Experimental Protocol (Hypothetical):

  • Materials: p-toluenesulfonyl chloride, aqueous ammonia, cyanamide, a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium hydroxide).

  • Procedure:

    • To a stirred solution of aqueous ammonia, p-toluenesulfonyl chloride is added portion-wise at a controlled temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred for several hours at room temperature.

    • The resulting precipitate of 4-methylbenzenesulfonamide is collected by filtration, washed with cold water, and dried.

    • The 4-methylbenzenesulfonamide is then dissolved in a suitable solvent, and cyanamide is added, followed by the addition of a base.

    • The mixture is heated under reflux for a specified period.

    • After cooling, the product, this compound, is isolated by filtration or extraction and purified by recrystallization.

Synthetic Workflow Diagram

G Start p-Toluenesulfonyl Chloride Step1 Step 1: Ammonolysis Start->Step1 Ammonia Aqueous Ammonia Ammonia->Step1 Intermediate 4-Methylbenzenesulfonamide Step1->Intermediate Step2 Step 2: Guanidinylation Intermediate->Step2 Cyanamide Cyanamide Cyanamide->Step2 Base Base (e.g., NaOH) Base->Step2 Product N-[amino(imino)methyl]-4- methylbenzenesulfonamide Step2->Product

Caption: A plausible two-step synthesis of the target compound.

Recommended Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is recommended.

5.1. Enzyme Inhibition Assays:

  • Carbonic Anhydrase Inhibition Assay: A stopped-flow CO₂ hydrase assay can be employed to determine the inhibitory constants (Ki) against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[10]

  • Acrosin Inhibition Assay: An in vitro enzymatic assay using a chromogenic substrate for acrosin can be used to determine the IC₅₀ value of the compound.

5.2. Antimicrobial Susceptibility Testing:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compound should be determined against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, using standard microdilution methods.

5.3. In Vitro Anticancer Screening:

  • Cell Viability Assays: The antiproliferative activity of the compound can be assessed against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays such as the MTT or SRB assay.

  • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can be used to determine if the compound induces apoptosis in cancer cells.

Experimental Workflow for Biological Screening

G Compound N-[amino(imino)methyl]-4- methylbenzenesulfonamide Enzyme Enzyme Inhibition Assays Compound->Enzyme Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial Anticancer In Vitro Anticancer Screening Compound->Anticancer CA Carbonic Anhydrase Assay Enzyme->CA Acrosin Acrosin Assay Enzyme->Acrosin MIC MIC Determination Antimicrobial->MIC CellViability Cell Viability Assay Anticancer->CellViability Apoptosis Apoptosis Assay Anticancer->Apoptosis Data Biological Activity Profile CA->Data Acrosin->Data MIC->Data CellViability->Data Apoptosis->Data

Caption: A systematic workflow for evaluating biological activity.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. By leveraging the known biological activities of its constituent pharmacophores, the sulfonamide and guanidine groups, this guide provides a strong rationale for its investigation as a carbonic anhydrase inhibitor, an acrosin inhibitor, an antibacterial agent, and an anticancer compound. The proposed synthetic route and experimental workflows offer a clear path forward for researchers to unlock the full potential of this promising scaffold. Future research should focus on the systematic evaluation of its biological activities, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific therapeutic targets.

References

  • Rutkauskas, K., Tumosienė, I., & Beresnevičius, Z. J. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16347–16366. [Link]

  • Stenfors, B. A., & Ngassa, F. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ding, L., Zhu, J., Zheng, C., Wang, X., Gui, Y., & Cao, S. (2011). Synthesis and acrosin inhibitory activity of substituted 4-amino-N-(diaminomethylene) benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(22), 6674–6677. [Link]

  • Gudaitis, P., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1631-1637. [Link]

  • Li, M., et al. (2020). Extraction, purification, biological effects and applications of acrosin: a review. Frontiers in Bioscience-Landmark, 25(1), 1-16. [Link]

  • Havránková, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(16), 8876. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • Żołnowska, B., et al. (2015). N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. Polish Journal of Microbiology, 64(3), 299–305. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117–1120. [Link]

Sources

An In-depth Technical Guide to N-[Amino(imino)methyl]-4-methylbenzenesulfonamide (CAS 6584-12-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical compound N-[Amino(imino)methyl]-4-methylbenzenesulfonamide (CAS 6584-12-9). It is important to note that while extensive information exists for the broader class of sulfonylguanidine compounds, specific peer-reviewed literature and detailed experimental data for this particular molecule are limited. Therefore, this guide synthesizes available information on the compound's identity and provides a comprehensive overview of the synthesis, potential biological activities, and analytical methodologies based on the established knowledge of the sulfonylguanidine chemical class. The content herein is intended to serve as a foundation for future research and development efforts.

Introduction and Compound Profile

This compound is a member of the sulfonylguanidine class of organic compounds. The core structure features a guanidine group attached to a toluenesulfonamide moiety. This structural arrangement imparts a unique combination of physicochemical properties that make it an intriguing candidate for investigation in medicinal chemistry and drug discovery.

The guanidine group, with its high basicity, is known to participate in numerous biological interactions, while the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. The tolyl group (a methyl-substituted phenyl ring) can influence the compound's lipophilicity and steric interactions with biological targets.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource(s)
CAS Number 6584-12-9[1][2]
IUPAC Name This compound[1]
Synonyms 2-(4-methylphenyl)sulfonylguanidine, diamino-N-[(4-methylphenyl)sulfonyl]methaniminium[1]
Molecular Formula C₈H₁₁N₃O₂S[1]
Molecular Weight 213.26 g/mol [1]
Appearance Solid (predicted)General knowledge
Predicted LogP 0.8[1]

Synthesis and Manufacturing

General Synthetic Approach: Guanylation of a Sulfonamide

A plausible and widely used method for the synthesis of sulfonylguanidines is the reaction of the corresponding sulfonamide with a suitable guanylating reagent, such as cyanamide or a protected guanidine derivative.

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Toluenesulfonamide 4-Methylbenzenesulfonamide Reaction Guanylation Toluenesulfonamide->Reaction GuanylatingAgent Guanylating Agent (e.g., Cyanamide) GuanylatingAgent->Reaction Product N-[Amino(imino)methyl]-4- methylbenzenesulfonamide Reaction->Product Base, Solvent Antimicrobial_MoA cluster_compound N-[Amino(imino)methyl]-4- methylbenzenesulfonamide cluster_targets Potential Bacterial Targets cluster_effects Biological Effects Compound Compound DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibition DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition Folate_Inhibition Inhibition of Folate Synthesis DHPS->Folate_Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition DHFR->Folate_Inhibition Cell_Death Bacterial Cell Death Folate_Inhibition->Cell_Death DNA_Replication_Inhibition->Cell_Death

Sources

Introduction: The Dawn of a Chemotherapeutic Revolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Sulfonylguanidine Compounds

Prior to the 1930s, the medical community had no effective systemic treatments for bacterial infections, leaving physicians with limited options against devastating illnesses like pneumonia and sepsis.[1] The turning point arrived not from the field of medicine directly, but from the German chemical industry's work with synthetic dyes. Researchers at Bayer AG, a part of the IG Farben conglomerate, hypothesized that coal-tar dyes capable of binding to fabrics might also selectively bind to and attack pathogenic organisms within the body.[2] This line of inquiry led chemist Gerhard Domagk in 1932 to a red dye, later named Prontosil, which demonstrated a remarkable ability to stop streptococcal infections in mice.[3] In 1935, Domagk published his findings, officially introducing the world's first sulfa drug and ushering in the era of antibacterial chemotherapy.[1] Prontosil was hailed as a "miracle drug," capable of treating a range of previously fatal bacterial infections.[1][4]

It was soon discovered by researchers at the Pasteur Institute in 1936 that Prontosil was a prodrug; it was metabolized in the body into the simpler, active compound p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[5] This discovery was pivotal, as sulfanilamide was not covered by the Prontosil patent, allowing for widespread production and the development of a vast array of derivatives, including sulfapyridine, sulfathiazole, and the subject of this guide, sulfaguanidine.[1]

The Challenge of Enteric Infections: A Need for Targeted Therapy

While early sulfonamides like sulfanilamide and sulfapyridine were effective against systemic infections, they posed a significant challenge for treating infections localized in the gastrointestinal tract, such as bacillary dysentery. These early compounds were readily absorbed from the gut into the bloodstream, which diluted their concentration at the site of the intestinal infection and led to a higher risk of systemic side effects, such as kidney damage due to crystallization in the renal tubules.[6] The medical field required an antibacterial agent that would remain within the intestines, exerting a localized effect with minimal systemic absorption.

The Innovation of Sulfaguanidine: A Landmark in Drug Design

The solution to this problem emerged in 1940 with the development of sulfaguanidine (4-amino-N-[amino(imino)methyl]benzenesulfonamide). The discovery was made independently and concurrently by two American research groups: E. K. Marshall, Jr. and his colleagues at Johns Hopkins University, and a team at American Cyanamid Company led by Richard O. Roblin, Jr.[7][8][9]

The core innovation was the addition of a strongly basic guanidine group to the sulfanilamide structure.[10] The rationale behind this molecular modification was elegantly simple: the high dissociation constant and resulting low lipid solubility of the guanidinium group would significantly impair the drug's absorption through the intestinal wall.[10] This design allowed the drug to pass through the gastrointestinal tract, reaching high concentrations in the gut where it could exert its antibacterial effect directly on enteric pathogens.[11][12] This targeted approach was a significant advancement, making sulfaguanidine the first sulfonamide specifically designed for the treatment of intestinal infections.[9][10]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Like all sulfonamides, sulfaguanidine functions as an antimetabolite, exerting a bacteriostatic effect by disrupting a critical metabolic pathway in bacteria that is absent in humans.[11] Bacteria must synthesize their own folic acid, an essential nutrient for the production of purines and thymidine, which are the building blocks of DNA and RNA.[11][12] Humans, in contrast, obtain folic acid from their diet.[13]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthetase (DHPS).[10][13] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroate.[13] Due to its structural similarity to PABA, sulfaguanidine acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[10][12] This action blocks PABA from binding, thereby halting the production of dihydrofolic acid and, consequently, arresting bacterial growth and replication.[11][13]

Mechanism_of_Action cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibitory Action PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid (Precursor for DNA/RNA) DHPS->DHF Catalyzes production of Sulfaguanidine Sulfaguanidine Inhibition Sulfaguanidine->Inhibition Competitively Inhibits

Caption: Competitive inhibition of Dihydropteroate Synthetase (DHPS) by Sulfaguanidine.

Chemical Synthesis and Properties

Sulfaguanidine was historically synthesized through the condensation reaction of sulfanilamide with a guanidine salt, such as guanidine nitrate, in the presence of a base like sodium carbonate (soda ash).[10][14] The reaction involves heating the components to a molten state, often under vacuum to drive the reaction forward by removing volatile byproducts like ammonia.[14]

PropertySulfanilamideSulfaguanidineRationale for Change
Molecular Structure C₆H₈N₂O₂SC₇H₁₀N₄O₂SAddition of a guanidine group (-C(NH)NH₂).
Solubility Sparingly soluble in water.Slightly soluble in water, soluble in dilute mineral acids.[10]The highly basic guanidine moiety increases polarity.
Gut Absorption Readily absorbed.Poorly absorbed.[9][15]Low lipid solubility of the ionized guanidinium group prevents passage through the intestinal wall.[10]
Primary Clinical Use Systemic bacterial infections.Enteric infections (e.g., bacillary dysentery).[12][16]Designed to concentrate the drug locally within the gut.
Experimental Protocol: Generalized Synthesis of Sulfaguanidine

This protocol is a generalized representation based on historical methods.[10][14][17] Modern synthesis may employ different reagents or catalysts for improved yield and purity.[18][19]

Materials:

  • Sulfanilamide (SN)

  • Guanidine Nitrate

  • Sodium Carbonate (Soda Ash)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Activated Carbon

Equipment:

  • Reaction vessel with heating mantle and overhead stirrer

  • Vacuum pump

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

Procedure:

  • Charging the Reactor: Charge the reaction vessel with sulfanilamide, sodium carbonate, and guanidine nitrate. A typical molar ratio might be 1.2-1.5 : 1.0 : 1.5-1.8 (SN : Soda Ash : Guanidine Nitrate).[14]

  • Heating and Reaction: Begin heating the mixture with constant stirring. As the temperature rises to approximately 120°C, apply a vacuum to remove ammonia and carbon dioxide gas, byproducts of the reaction. This step is critical as it drives the equilibrium towards product formation.[14]

  • Condensation: Continue heating to 125-145°C until the materials are completely melted, forming a homogenous reaction mixture. Maintain this temperature for 1-3 hours to ensure the condensation reaction goes to completion.[14]

  • Quenching and Precipitation: After the reaction period, remove the heat source and carefully add deionized water to the hot mixture to dissolve the crude product and salts. Allow the solution to cool naturally.

  • Purification (Crude): Once cooled to around 50°C, add a sodium hydroxide solution to adjust the pH, which helps in precipitating the crude sulfaguanidine while keeping more acidic or basic impurities in solution. Cool further to 20-30°C and collect the crude product by filtration.[14]

  • Washing: Wash the crude product with water until the filtrate is neutral (pH 7.0-7.5).[14]

  • Decolorization and Final Filtration: Resuspend the crude product in hot water and add activated carbon to adsorb colored impurities. Boil briefly, then filter the hot solution to remove the carbon. The filtrate, containing the purified sulfaguanidine, is collected.

  • Crystallization and Drying: Allow the filtrate to cool slowly to room temperature to induce crystallization. Collect the purified needle-shaped crystals by filtration and dry them in a vacuum oven.

Synthesis_Workflow start Reactants: - Sulfanilamide - Guanidine Nitrate - Sodium Carbonate step1 Heat to 125-145°C Apply Vacuum start->step1 step2 Condensation Reaction (1-3 hours) step1->step2 Removes NH₃, CO₂ byproducts step3 Quench with Water Cool to 50°C step2->step3 step4 Adjust pH with NaOH Filter Crude Product step3->step4 step5 Wash with Water to Neutral pH step4->step5 step6 Recrystallize from Hot Water with Activated Carbon step5->step6 Removes impurities end_product Final Product: Purified Sulfaguanidine step6->end_product

Caption: Generalized workflow for the synthesis of Sulfaguanidine.

Historical Significance and Decline

With its introduction, sulfaguanidine revolutionized the treatment of bacillary dysentery and other enteric infections, significantly reducing morbidity and mortality.[9] It became a critical tool in both civilian and military medicine during the 1940s. Its application also extended widely into veterinary medicine, where it remains a compound of interest for treating gastrointestinal infections in livestock and poultry.[15][20]

However, the "sulfa craze" and widespread use of these drugs soon led to the emergence of bacterial resistance.[3][6] Furthermore, the discovery and mass production of penicillin in the mid-1940s, a more potent and often safer bactericidal agent, began to supplant the sulfonamides for many applications.[1] Over time, newer, more effective, and less toxic antibiotics were developed for enteric infections, leading to a decline in the clinical use of sulfaguanidine in human medicine, particularly in developed nations.[12]

Despite its diminished role, the discovery of sulfaguanidine remains a landmark in the history of pharmacology. It represents one of the earliest and most successful examples of rational drug design, where a specific chemical modification was made to a known active molecule to alter its pharmacokinetic properties and target a specific site of action in the body. This pioneering work paved the way for countless future developments in drug delivery and targeted therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism of Action of Sulfaguanidine Antibiotics.
  • Lasky, J. (2022). Sulfonamide (medicine) | Research Starters. EBSCO.
  • Patsnap Synapse. (2024, June 15). What is Sulfaguanidine used for?.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Depondt, W. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Huvepharma.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfaguanidine?.
  • ChemicalBook. (n.d.). Sulfaguanidine | 57-67-0.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Kaufmann, S. H. E., & Kabelitz, D. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. PMC - NIH.
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In Vitro Evaluation of 2-(4-methylphenyl)sulfonylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, hypothesis-driven framework for the in vitro evaluation of 2-(4-methylphenyl)sulfonylguanidine. Drawing from the well-established pharmacology of the structurally related sulfonylurea class of compounds, we postulate that the primary molecular target of 2-(4-methylphenyl)sulfonylguanidine is the ATP-sensitive potassium (K-ATP) channel. This document outlines a sequential, multi-tiered assay cascade designed to rigorously test this hypothesis, progressing from initial compound characterization and direct target engagement to functional cellular-level consequences. Detailed, field-tested protocols are provided for key experiments, including electrophysiological analysis of K-ATP channel activity, cellular functional assays in pancreatic β-cells, and general cytotoxicity screening. This guide is intended for researchers, scientists, and drug development professionals, offering the scientific rationale behind experimental choices to ensure data integrity and accelerate the characterization of novel sulfonylguanidine-based compounds.

Introduction: Rationale and Core Hypothesis

The guanidine moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties[1][2]. The sulfonylguanidine scaffold, in particular, shares structural homology with the sulfonylurea class of drugs, which are cornerstone therapies for type 2 diabetes[3][4][5]. Sulfonylureas exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells[6][7][8]. This binding event inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin secretion[6][7].

The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward rectifier Kir6.x subunits and four regulatory SUR subunits[9][10][11]. Different combinations of Kir6.x (Kir6.1, Kir6.2) and SUR (SUR1, SUR2A, SUR2B) isoforms are expressed in various tissues, including the pancreas, heart, vascular smooth muscle, and brain, resulting in channels with distinct physiological roles and pharmacological profiles[3][9][10][12].

Given the structural similarity of 2-(4-methylphenyl)sulfonylguanidine to established sulfonylurea drugs, our central hypothesis is that it functions as a modulator of K-ATP channels. The primary objective of this guide is to present a robust in vitro workflow to:

  • Confirm or refute the interaction of the compound with the K-ATP channel.

  • Characterize the functional consequences of this interaction.

  • Determine its potency, efficacy, and preliminary safety profile in a relevant cellular context.

Pre-Assay Compound Characterization

Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of 2-(4-methylphenyl)sulfonylguanidine to ensure assay reliability.

  • Purity Assessment: Confirm compound identity and purity (ideally >98%) using analytical techniques such as LC-MS and ¹H-NMR. Impurities can confound biological data.

  • Solubility Determination: Determine the compound's solubility in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO), and the final aqueous assay buffer. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stock Solution Stability: Assess the stability of the compound in the chosen stock solvent (e.g., DMSO) under storage conditions (e.g., -20°C, -80°C) over time to ensure consistent potency throughout the duration of the experimental campaign.

The In Vitro Assay Cascade

We propose a tiered approach, beginning with direct target assessment and progressing to more complex cellular systems. This logical flow ensures that resource-intensive cellular assays are performed with a clear, target-based rationale.

Assay_Cascade cluster_0 Tier 1: Target Engagement & Function cluster_1 Tier 2: Cellular Activity & Cytotoxicity A Compound Characterization (Purity, Solubility, Stability) B Primary Screen: Electrophysiology Assay (Automated Patch Clamp) A->B Proceed if soluble & stable F General Cytotoxicity Assay (e.g., MTT, CellTox™ Green) A->F Parallel Assessment C Determine IC50 (Concentration-Response Curve) B->C Analyze current inhibition D Cellular Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) C->D Confirm functional modulation E Determine EC50 & Stimulation Index D->E Quantify insulin output G Determine CC50 & Calculate Selectivity Index F->G Measure cell viability

Caption: Proposed in vitro experimental workflow for 2-(4-methylphenyl)sulfonylguanidine.

Tier 1: Direct Target Engagement and Functional Modulation

The most direct method to test our hypothesis is to measure the compound's effect on K-ATP channel currents using electrophysiology.

Protocol: Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems offer significantly higher throughput compared to manual patch clamp, making them ideal for initial characterization and concentration-response studies[12][13]. This protocol is designed for a cell line stably expressing the pancreatic K-ATP channel isoform (Kir6.2/SUR1).

Objective: To determine if 2-(4-methylphenyl)sulfonylguanidine directly inhibits Kir6.2/SUR1 channel currents and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Preparation: Culture HEK-293 or CHO cells stably co-expressing human Kir6.2 and SUR1 subunits under standard conditions. Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.

  • APC Instrument Setup: Utilize an APC platform (e.g., SyncroPatch 384PE). Prime the system with appropriate internal and external solutions.

    • Internal Solution (pipette): Designed to mimic the intracellular environment and maintain low ATP levels to ensure channels are open. Composition (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.

    • External Solution (bath): Standard physiological saline. Composition (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with KOH. A high potassium concentration is used to set the reversal potential near 0 mV, allowing for robust outward current measurements.

  • Compound Preparation: Prepare a serial dilution series of 2-(4-methylphenyl)sulfonylguanidine in the external solution, typically ranging from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (10 µM Glibenclamide, a known K-ATP channel blocker)[12].

  • Data Acquisition:

    • Establish a stable whole-cell recording for each cell.

    • Apply a voltage-ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit channel currents.

    • Obtain a baseline recording in the external solution.

    • Apply the various concentrations of the test compound, allowing for equilibrium at each concentration (typically 1-2 minutes).

    • Perform a final application of a maximal concentration of Glibenclamide to determine the fully blocked current level.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +60 mV).

    • Normalize the current at each compound concentration to the baseline current.

    • Plot the normalized current inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Trustworthiness: This experiment directly measures ion flow through the channel, providing unambiguous functional data. The inclusion of vehicle and positive controls validates the assay's performance and ensures that observed effects are specific to the compound and not artifacts of the system[13].

Tier 2: Cellular Confirmation and Cytotoxicity Profile

Following confirmation of direct channel modulation, the next logical step is to assess the compound's activity in a more physiologically relevant system, such as an insulin-secreting cell line.

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of the compound to potentiate insulin release from pancreatic β-cells, the expected downstream consequence of K-ATP channel inhibition[14][15][16][17][18].

GSIS_Pathway cluster_0 Pancreatic β-Cell GLUT2 GLUT2 Transporter Metabolism Glucose Metabolism GLUT2->Metabolism Glucose Influx ATP_Ratio ↑ ATP:ADP Ratio Metabolism->ATP_Ratio K_ATP K-ATP Channel (Kir6.2/SUR1) ATP_Ratio->K_ATP Inhibits (-) Depolarization Membrane Depolarization K_ATP->Depolarization ↓ K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates (+) Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Vesicle Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicle Insulin_Out Insulin Secretion Insulin_Vesicle->Insulin_Out Compound 2-(4-methylphenyl) sulfonylguanidine Compound->K_ATP Inhibits (-)

Caption: Hypothesized mechanism of action in pancreatic β-cells.

Objective: To quantify the effect of 2-(4-methylphenyl)sulfonylguanidine on insulin secretion under low and high glucose conditions.

Methodology:

  • Cell Culture: Use a pancreatic β-cell line (e.g., MIN6 or INS-1E). Culture cells to ~80% confluency.

  • Pre-incubation: Gently wash cells with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM)[14]. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal insulin secretion state.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer containing different treatment conditions to triplicate wells:

      • Negative Control: Low glucose (2.8 mM) + Vehicle.

      • Positive Control: High glucose (e.g., 16.7 mM) + Vehicle.

      • Test Compound (Basal): Low glucose (2.8 mM) + Serial dilutions of the test compound.

      • Test Compound (Potentiation): High glucose (16.7 mM) + Serial dilutions of the test compound.

  • Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO₂ incubator[14][15].

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin[16].

  • Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the mean insulin concentration for each condition.

    • Determine the half-maximal effective concentration (EC₅₀) for the compound's potentiation of insulin secretion in the presence of high glucose.

    • Calculate the Stimulation Index (SI) = (Insulin secreted at high glucose) / (Insulin secreted at low glucose).

Expertise & Interpretation: A compound acting via K-ATP channel inhibition should have a minimal effect on insulin secretion at low glucose but should significantly potentiate secretion at high glucose. This dual-condition testing is crucial to mimic physiological glucose sensing and demonstrate a glucose-dependent mechanism of action.

Protocol: General Cytotoxicity Assay (MTT/MTS Assay)

It is essential to determine if the compound's activity is due to a specific pharmacological effect or simply a consequence of general cellular toxicity.

Objective: To measure the effect of 2-(4-methylphenyl)sulfonylguanidine on the metabolic activity and viability of a relevant cell line and determine its half-maximal cytotoxic concentration (CC₅₀).

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., the same β-cell line from the GSIS assay or a standard line like HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight[19].

  • Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for a relevant duration (e.g., 24-72 hours)[19][20].

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar metabolic reagent (like MTS or resazurin) to each well and incubate for 2-4 hours[19]. Viable cells with active metabolism will reduce the dye to a colored formazan product[19].

  • Solubilization & Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader[19].

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability against the log of the compound concentration to determine the CC₅₀.

    • Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ (from GSIS assay). A higher SI value (>10) is generally desirable, indicating that the compound's therapeutic effect occurs at concentrations well below those that cause general toxicity.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Pharmacological Data for 2-(4-methylphenyl)sulfonylguanidine

Assay Type Endpoint Cell Line Result
Automated Patch Clamp IC₅₀ (K-ATP Inhibition) HEK-293 (Kir6.2/SUR1) Hypothetical Value (e.g., 1.2 µM)
GSIS Assay EC₅₀ (Insulin Secretion) MIN6 Hypothetical Value (e.g., 2.5 µM)
Cytotoxicity (MTT) CC₅₀ (Cell Viability) MIN6 Hypothetical Value (e.g., >100 µM)

| Calculated Parameter | Selectivity Index (CC₅₀/EC₅₀) | N/A | Hypothetical Value (e.g., >40) |

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy to characterize 2-(4-methylphenyl)sulfonylguanidine. By confirming direct, functional inhibition of the pancreatic K-ATP channel (Tier 1) and demonstrating a corresponding, glucose-dependent potentiation of insulin secretion in a cellular model with low cytotoxicity (Tier 2), a strong, data-driven case can be made for its potential as an insulin secretagogue.

Positive findings would warrant progression to further studies, including:

  • Selectivity Profiling: Assessing activity against other K-ATP channel isoforms (e.g., cardiac Kir6.2/SUR2A and vascular Kir6.1/SUR2B) to understand potential cardiovascular liabilities[21].

  • Mechanism of Action Studies: Investigating the binding site on the SUR1 subunit through competition binding assays with radiolabeled sulfonylureas[6].

  • ADME Profiling: In vitro assessment of metabolic stability, plasma protein binding, and permeability.

This structured approach ensures a thorough and scientifically rigorous evaluation, providing the critical data necessary for informed decision-making in the early stages of drug discovery.

References

  • The Pharmacology of ATP-Sensitive K+ Channels (KATP). PubMed. Available at: [Link]

  • Martin, G. M., et al. (2017). Anti-diabetic drug binding site in a mammalian K ATP channel revealed by Cryo-EM. eLife. Available at: [Link]

  • Lalevee, T., et al. (2018). Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link]

  • Gribble, F. M., & Ashcroft, F. M. (2002). Pharmacological modulation of K(ATP) channels. Biochemical Society Transactions. Available at: [Link]

  • Li, N., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Veiga, V. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... Protocols.io. Available at: [Link]

  • Gribble, F. M., & Ashcroft, F. M. (2002). Pharmacological modulation of K ATP channels. Portland Press. Available at: [Link]

  • Gribble, F. M., & Ashcroft, F. M. (2002). Pharmacological modulation of K(ATP) channels. ResearchGate. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. Available at: [Link]

  • Spigelman, A. F. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. ResearchGate. Available at: [Link]

  • Spigelman, A. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. Protocols.io. Available at: [Link]

  • Lalevee, T., et al. (2018). Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents. American Physiological Society. Available at: [Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. Protocols.io. Available at: [Link]

  • Glucose-stimulated insulin secretion (GSIS). Bio-protocol. Available at: [Link]

  • What is the mechanism of Sulfaguanidine?. Patsnap Synapse. Available at: [Link]

  • Wu, J., et al. (2018). Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. ACS Publications. Available at: [Link]

  • Wu, J., et al. (2018). Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. Oxford Academic. Available at: [Link]

  • Pharmacology of Sulfaguanidine Sulphaguanidine; Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. Available at: [Link]

  • de Wet, H., et al. (2011). The Nucleotide-Binding Sites of SUR1: A Mechanistic Model. PMC. Available at: [Link]

  • Patton, B. L., et al. (2024). Dynamic duo: Kir6 and SUR in KATP channel structure and function. PMC. Available at: [Link]

  • What is Sulfaguanidine used for?. Patsnap Synapse. Available at: [Link]

  • Sulfonylurea receptor–associated channels. Neurology.org. Available at: [Link]

  • Chern, J. W., et al. (1997). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. PMC. Available at: [Link]

  • Abulkhair, H., et al. (2022). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. NIH. Available at: [Link]

  • El-Damasy, D. A., et al. (2020). Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. ResearchGate. Available at: [Link]

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  • Bränström, R., et al. (2022). Inward and outward currents of native and cloned K(ATP) channels (Kir6.2/SUR1) share single-channel kinetic properties. Ulster University's Research Portal. Available at: [Link]

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solubility of N-(4-methylbenzenesulfonyl)guanidine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(4-methylbenzenesulfonyl)guanidine in Common Laboratory Solvents

Authored by a Senior Application Scientist

Foreword: From Theoretical Prediction to Practical Application

In the landscape of drug discovery and chemical synthesis, understanding the fundamental properties of a compound is paramount to its successful application. N-(4-methylbenzenesulfonyl)guanidine, a molecule incorporating both a sulfonamide and a guanidine group, presents a unique and compelling solubility profile. This guide is designed for the research scientist and drug development professional, moving beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the causal relationships between its molecular structure and its behavior in various solvent systems and provide robust, self-validating protocols for you to generate reliable data in your own laboratory.

Molecular Architecture and Its Influence on Solubility

The solubility of a compound is not a random variable; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. N-(4-methylbenzenesulfonyl)guanidine (MW: 213.26 g/mol [1]) is a fascinating hybrid of polar and non-polar characteristics.

  • The Toluene Fragment (Non-Polar): The 4-methylbenzene (tosyl) group provides a significant non-polar, aromatic surface. This region favors interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.

  • The Sulfonamide Group (Polar, H-Bonding): The -SO₂NH- linker is highly polarized and acts as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens). This feature promotes solubility in polar solvents.[2]

  • The Guanidine Group (Highly Polar, Basic, H-Bonding): Guanidine is one of the strongest organic bases in its neutral form, with a pKₐ of the conjugate acid around 13.6.[3] The guanidinyl group (-C(=NH)NH₂) is rich in hydrogen bond donors and acceptors. Crucially, it is readily protonated in acidic solutions to form a highly stable, resonance-stabilized guanidinium cation. This protonation dramatically increases polarity and aqueous solubility.[3][4]

These competing features suggest that the compound's solubility will be highly dependent on the specific nature of the solvent.

G cluster_molecule N-(4-methylbenzenesulfonyl)guanidine cluster_properties Structural Properties cluster_solvents Favorable Solvent Interactions mol 4-Methylbenzene Sulfonamide (-SO₂NH-) Guanidine (-C(=NH)NH₂) prop Non-Polar/Aromatic Polar / H-Bonding Highly Polar / Basic / H-Bonding mol:f0->prop:f0 mol:f1->prop:f1 mol:f2->prop:f2 solv_np Non-Polar Aprotic (e.g., Toluene, Hexane) prop:f0->solv_np van der Waals solv_pa Polar Aprotic (e.g., DMSO, DMF, Acetone) prop:f1->solv_pa Dipole-Dipole prop:f2->solv_pa Dipole-Dipole solv_pp Polar Protic (e.g., Alcohols, Water) prop:f1->solv_pp H-Bonding prop:f2->solv_pp H-Bonding solv_aq Aqueous Acid/Base prop:f2->solv_aq Protonation/ Salt Formation

Caption: Relationship between molecular features and solvent interactions.

Predicted Solubility Profile: An Expert Assessment

While precise quantitative data for N-(4-methylbenzenesulfonyl)guanidine is not widely published, we can formulate a strong predictive framework based on its constituent functional groups.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, ToluenePoor to LowThe highly polar guanidine and sulfonamide groups will dominate, preventing effective solvation by non-polar solvents.
Polar Aprotic DMSO, DMF, AcetoneModerate to GoodThese solvents can effectively solvate the polar sulfonamide group and interact via dipole-dipole forces with the guanidine moiety.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerateAlcohols can act as both hydrogen bond donors and acceptors, interacting favorably with both the sulfonamide and guanidine groups. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Propanol).[5]
Aqueous (Neutral) WaterLow to ModerateThe non-polar tosyl group will limit solubility, but the capacity for hydrogen bonding from the polar groups will allow for some dissolution.[2]
Aqueous (Acidic) Dilute HCl, Dilute Acetic AcidHighThe basic guanidine group will be protonated to form the highly polar guanidinium salt.[4] This is the most reliable strategy for dissolving guanidine-containing compounds in an aqueous medium.[6]
Aqueous (Basic) Dilute NaOH, Dilute NaHCO₃Low to ModerateThe sulfonamide N-H is weakly acidic, but typically requires a stronger base for deprotonation. Solubility is not expected to increase significantly compared to neutral water. The compound would likely be more soluble in 5% NaOH than in water or 5% NaHCO₃.[7]

Experimental Determination of Solubility: A Validated Protocol

The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility of N-(4-methylbenzenesulfonyl)guanidine.

Materials and Equipment
  • N-(4-methylbenzenesulfonyl)guanidine (purity ≥98%)[8]

  • Selection of analytical grade solvents (see table above)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • HPLC or UV-Vis spectrophotometer

  • Class A volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_qual Step 2: Qualitative Test cluster_quant Step 3: Quantitative Test cluster_analysis Step 4: Analysis prep Preparation qual Part A: Qualitative Screening prep->qual Initial Assessment quant Part B: Quantitative (Shake-Flask Method) qual->quant For promising solvents analysis Analysis (HPLC/UV-Vis) quant->analysis report Reporting analysis->report a Weigh Compound b Prepare Solvents a->b c Add ~5 mg compound to 1 mL solvent d Vortex & Observe c->d e Classify: Soluble, Partially Soluble, Insoluble d->e f Add excess solid to known solvent volume g Equilibrate in thermostatic shaker (24-48h) f->g h Filter supernatant g->h i Prepare dilutions h->i j Generate Calibration Curve k Analyze Diluted Sample j->k l Calculate Concentration k->l

Caption: Experimental workflow for solubility determination.

Part A: Qualitative Solubility Screening

This rapid screen helps prioritize solvents for quantitative analysis.

  • Preparation: In a series of small, labeled test tubes or vials, add approximately 2-5 mg of N-(4-methylbenzenesulfonyl)guanidine.

  • Solvent Addition: Add 1 mL of a selected solvent to each tube.

  • Agitation: Vigorously shake or vortex the tubes for 30-60 seconds.

  • Observation: Visually inspect each tube against a dark background. Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.[9]

  • Record: Note the observations for each solvent. For aqueous acid/base tests, observe for effervescence or precipitation upon addition.[7]

Part B: Quantitative Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[4][10]

  • System Preparation: Add an excess amount of N-(4-methylbenzenesulfonyl)guanidine to a sealed vial containing a precisely known volume (e.g., 5.00 mL) of the chosen solvent. "Excess" is critical; you must ensure undissolved solid remains at equilibrium to confirm saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to reach true equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the thermostat to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated analytical method with a proper calibration curve to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Safety and Handling

  • Compound Hazards: N-(4-methylbenzenesulfonyl)guanidine is associated with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the compound and solvents.[6]

  • Ventilation: Handle volatile organic solvents in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

N-(4-methylbenzenesulfonyl)guanidine possesses a dualistic chemical nature that makes its solubility profile highly dependent on the solvent environment. While it is predicted to have limited solubility in non-polar media, its polar functional groups allow for dissolution in polar aprotic and protic solvents. The key to achieving high aqueous solubility lies in the protonation of its basic guanidine group in acidic conditions. The provided protocols offer a robust, systematic approach for researchers to experimentally validate these predictions and generate the precise solubility data needed to advance their work in synthesis, formulation, and biological screening.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the preparation of n-(4,5-bismethanesulfonyl-2-methyl-benzoyl)guanidine, hydrochloride. (n.d.). Google Patents.
  • Tosylamide - Solubility of Things. (n.d.). Retrieved from [Link]

  • N-[amino(imino)methyl]-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Guanidine. (n.d.). Wikipedia. Retrieved from [Link]

  • N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (n.d.). ResearchGate. Retrieved from [Link]_analysis_of_guanidine_hydrochloride_in_eleven_neat_solvents)

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A Comprehensive Technical Guide to the Safe Handling of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

N-[amino(imino)methyl]-4-methylbenzenesulfonamide, also known by its synonym N-(4-methylbenzenesulfonyl)guanidine, is a sulfonamide derivative of guanidine.[1] As a bifunctional molecule, it serves as a valuable building block and intermediate in various research and development applications, particularly within the pharmaceutical and chemical industries.[2][3] Its structure combines the well-known tosyl group with the highly basic guanidine moiety, a combination that dictates its chemical reactivity and, critically, its safety and handling profile.

The absence of comprehensive, publicly available toxicological data for this specific compound necessitates a cautious and proactive approach to safety.[4] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for safe handling based on the compound's chemical structure, data from available safety data sheets (SDS), and established principles of chemical hygiene.

Identifier Value Source
CAS Number 6584-12-9[1][2][4][5]
Molecular Formula C₈H₁₁N₃O₂S[1][5]
Molecular Weight 213.26 g/mol [1]
Common Synonyms N-(4-methylbenzenesulfonyl)guanidine; N-Carbamimidoyl-4-methylbenzenesulfonamide[1]

Section 2: The Guanidine Moiety: A Core Safety Consideration

Understanding the safety profile of this compound begins with its core guanidine group. Guanidine (HNC(NH₂)₂) is a colorless, crystalline solid and a very strong organic base, with a pKb of 0.4, comparable to that of sodium hydroxide.[6][7] This high basicity is due to the resonance stabilization of the protonated form, the guanidinium cation.[7]

This structural feature is the primary driver of the compound's chemical nature and potential hazards. The most critical, yet often overlooked, risk associated with guanidine-containing compounds stems from their potential for decomposition. The US Food and Drug Administration (FDA) has issued warnings regarding guanidine-based chemicals, such as guanidine thiocyanate, used in laboratory settings.[8] The core concern is that these compounds can decompose to form highly toxic hydrogen cyanide (HCN) gas, particularly when mixed with acids or exposed to heat.[8] While no specific data exists for this particular sulfonamide, the fundamental chemistry of the guanidine group warrants treating it with the same level of caution.

Causality Insight: The presence of the guanidine functional group elevates the potential hazard profile beyond that of a simple sulfonamide. All handling procedures must be designed to mitigate risks associated with high basicity and potential decomposition to toxic byproducts like HCN.

Section 3: Hazard Assessment & Toxicological Profile

The available hazard information for this compound is limited and, in some cases, conflicting. This lack of data is a critical finding and reinforces the need for stringent safety measures.

One source classifies the compound simply as an "IRRITANT".[5] Another Safety Data Sheet (SDS) carries the GHS hazard statement H413, "May cause long lasting harmful effects to aquatic life," while simultaneously stating that "No ingredients are hazardous according to OSHA criteria". This discrepancy underscores the importance of treating the substance with a high degree of caution, as regulatory classifications may not fully encompass its potential hazards.

A review of multiple safety data sheets reveals a significant lack of empirical data for key toxicological endpoints.

Toxicological Endpoint Finding Source
Acute Toxicity (Oral, Dermal, Inhalation) No data available[4][9]
Skin Corrosion/Irritation Classified as an irritant[5]
Serious Eye Damage/Irritation Expected to be an irritant based on general classification[5]
Carcinogenicity (IARC, ACGIH) No component is identified as a carcinogen
Germ Cell Mutagenicity No data available[4]
Reproductive Toxicity No data available[4]

Section 4: The Hierarchy of Controls: A Framework for Safe Handling

To ensure maximum safety, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) l_least Least Effective l_most Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Section 5: Standard Operating Procedures (SOPs) for Laboratory Use

Adherence to detailed, validated protocols is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[4][10]

  • Ventilation Rationale: The use of a fume hood is a critical engineering control. It serves a dual purpose: first, to prevent the inhalation of fine dust particles, and second, to capture and exhaust any potentially toxic decomposition products, such as HCN.[4][8]

  • Safety Equipment: An eyewash station and safety shower must be located in close proximity to the workstation.[10]

Personal Protective Equipment (PPE) Protocol

This protocol is a self-validating system; proper execution ensures a barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Wear a clean, buttoned laboratory coat. Fire/flame-resistant clothing is recommended.[4]

    • Handle the material with chemically resistant gloves (e.g., nitrile), which must be inspected for tears or holes prior to use.[4]

    • Change gloves immediately if contamination occurs.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

  • Respiratory Protection: In situations where engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate particulate filters should be used.[4] All respirator use must comply with a formal respiratory protection program.

Storage and Segregation Protocol
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Container: Store the compound in its original, tightly closed container.[4][11]

  • Storage Conditions: Keep the container in a dry, cool, and well-ventilated area designated for chemical storage.[2][4]

  • Segregation: Store apart from incompatible materials, particularly strong oxidizing agents and acids.[4][10] Do not store near foodstuff containers.[4]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Spill Management Workflow

In the event of a spill, a structured response is necessary to ensure safety and prevent environmental contamination.

Spill_Response_Workflow cluster_spill Spill Response Workflow Assess 1. Assess Risk (Size, Location, Hazard) Secure 2. Secure Area (Alert others, restrict access) Assess->Secure Immediate Danger? PPE 3. Don PPE (Gloves, Goggles, Respirator if needed) Secure->PPE Proceed with cleanup Contain 4. Contain Spill (Prevent spreading & entry to drains) PPE->Contain Clean 5. Clean Up (Use dry methods, avoid dust) Contain->Clean Dispose 6. Dispose (Seal in labeled waste container) Clean->Dispose Decontaminate 7. Decontaminate (Clean area and equipment) Dispose->Decontaminate

Caption: A systematic workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Solid Spill):

  • Alert Personnel: Alert others in the immediate area of the spill.[11]

  • Evacuate and Ventilate: If necessary, evacuate the area. Ensure the area is well-ventilated (turn on fume hood).

  • Don PPE: At a minimum, don double nitrile gloves, safety goggles, and a lab coat.

  • Avoid Dust: Do NOT use air hoses for cleaning.[11] Use dry cleanup procedures to avoid generating dust.[11]

  • Collect Material: Gently sweep or shovel the spilled material.[11] A vacuum cleaner equipped with a HEPA filter may also be used.

  • Contain Waste: Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and clearly labeled container for hazardous waste.[11]

  • Decontaminate: Wipe the spill area with a damp cloth (water or appropriate solvent), then place the cloth in the waste container.

  • Final Steps: Wash hands thoroughly. Report the incident to laboratory safety personnel.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.[4][10]

Exposure Route First Aid Protocol
Inhalation 1. Immediately move the victim to fresh air.[4]2. If breathing is difficult, provide oxygen.[4]3. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth).[4]4. Seek immediate medical attention.[10]
Skin Contact 1. Immediately remove all contaminated clothing.[10]2. Wash the affected area with soap and plenty of water.[10]3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][10]2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[10]2. Rinse mouth thoroughly with water.[4]3. If the victim is conscious, have them drink one or two glasses of water.4. Seek immediate medical attention.
Fire Response
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Containers may burn, though the substance is not considered a significant fire risk.[11] Decomposition may produce hazardous gases (oxides of nitrogen, carbon, and sulfur).[10]

  • Protective Actions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10] Cool fire-exposed containers with a water spray from a protected location.[11]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Collection: Collect waste material in designated, labeled, and sealed containers.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal: All waste must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant, in strict accordance with all national, state, and local environmental regulations.[4]

  • Containers: Handle uncleaned, empty containers as you would the product itself.

Section 8: Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a proactive and informed approach. Given the significant gaps in its toxicological profile, researchers must operate with a heightened sense of caution. The key safety takeaways are: to treat this compound as a substance of unknown toxicity with irritant properties; to recognize the inherent risks of the guanidine moiety, including its high basicity and potential for hazardous decomposition; and to consistently apply the hierarchy of controls as the guiding framework for all laboratory operations. By integrating these principles into daily practice, a robust culture of safety can be maintained, protecting both the researcher and the integrity of the scientific work.

Section 9: References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound cas no.6584-12-9. LIDE PHARMACEUTICALS LIMITED. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. INEOS OPEN. [Link]

  • Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. US EPA. [Link]

  • Guanidine. Wikipedia. [Link]

  • N-p-Tolyl-guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]

  • Guanidine. (2020). American Chemical Society. [Link]

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Preliminary Biological Screening of N-[amino(imino)methyl]-4-methylbenzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preliminary biological screening of N-[amino(imino)methyl]-4-methylbenzenesulfonamide derivatives, a class of compounds with significant therapeutic potential. As researchers, scientists, and drug development professionals, understanding the nuances of the screening process is paramount to identifying and advancing promising lead compounds. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will delve into the synthesis of these derivatives and then explore a battery of in vitro assays crucial for elucidating their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties. Each protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Scientific Imperative: Why this compound Derivatives?

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The incorporation of a guanidinyl group, N-[amino(imino)methyl], introduces a highly basic and polar moiety capable of forming multiple hydrogen bonds. This feature is often critical for interacting with biological targets such as enzymes and receptors.[2] The 4-methyl group on the phenyl ring can also influence the compound's lipophilicity and metabolic stability. The convergence of these structural features suggests a high probability of diverse biological activities, making this class of compounds a fertile ground for drug discovery.

Synthesis of this compound Derivatives

A robust and reproducible synthesis is the foundation of any screening campaign. The general approach to synthesizing this compound, also known as N-(4-methylbenzenesulfonyl)guanidine, typically involves the reaction of 4-methylbenzenesulfonyl chloride with guanidine.[3][4] Variations in this core synthesis allow for the creation of a library of derivatives with diverse substitutions, which is essential for establishing structure-activity relationships (SAR).

General Synthetic Protocol

A common synthetic route involves the reaction of 4-aminobenzenesulfonamide with potassium thiocyanate (KSCN) under acidic conditions to yield an intermediate, which is then reacted with various amines to produce the desired guanidino derivatives.[5]

Step-by-step Methodology:

  • Reaction of 4-methylbenzenesulfonyl chloride with a primary amine: 4-Methylbenzenesulfonyl chloride is dissolved in a suitable solvent like tetrahydrofuran. A primary amine is then added dropwise to the stirring mixture, followed by the addition of an aqueous base such as potassium carbonate. The reaction is typically stirred at room temperature for 24 hours.[6]

  • Acidification and Extraction: After the reaction is complete, the mixture is acidified with an acid like HCl and diluted with an organic solvent such as dichloromethane. The organic layer is then washed with water and brine.[6]

  • Formation of the Guanidinyl Moiety: The resulting sulfonamide can then be further reacted to introduce the guanidine group. This can be achieved through various methods, including reaction with cyanamide or its derivatives.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity for biological testing.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Methylbenzenesulfonyl Chloride Primary Amine reaction1 Reaction with Primary Amine (Solvent: THF, Base: K2CO3) start->reaction1 acidification Acidification (HCl) & Extraction (DCM) reaction1->acidification intermediate Intermediate: 4-Methylbenzenesulfonamide Derivative acidification->intermediate reaction2 Guanidinylation Reaction intermediate->reaction2 purification Purification (Recrystallization/Chromatography) reaction2->purification product Final Product: N-[amino(imino)methyl]-4- methylbenzenesulfonamide Derivative purification->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Preliminary Biological Screening: A Multi-pronged Approach

A comprehensive preliminary screening strategy is essential to uncover the full therapeutic potential of the synthesized derivatives. This typically involves a battery of in vitro assays targeting different biological activities.

Antimicrobial Activity Screening

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Sulfonamides have a long history as antibacterial drugs, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-step Methodology: [7]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Antioxidant assays evaluate a compound's ability to neutralize free radicals.

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow.[8][9]

Step-by-step Methodology: [8]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Mix 3 mL of the DPPH solution with 1 mL of the test compound dissolved in methanol at various concentrations.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Anticancer Activity Screening

The search for novel anticancer agents is a critical area of research. Benzenesulfonamide derivatives have shown promise as anticancer agents, with some acting as inhibitors of carbonic anhydrase IX, which is overexpressed in many tumors.[10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][13]

Step-by-step Methodology: [11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G cluster_screening Biological Screening Workflow start Synthesized Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial antioxidant Antioxidant Screening (DPPH Assay) start->antioxidant anticancer Anticancer Screening (MTT Assay) start->anticancer enzyme Enzyme Inhibition Screening (e.g., Carbonic Anhydrase) start->enzyme data Data Analysis (MIC, IC50) antimicrobial->data antioxidant->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Sources

An In-depth Technical Guide to the Structural Analysis of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. Known also as 4-Toluenesulfonyl guanidine, its structural features govern its biological activity and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the multi-faceted analytical techniques required for its complete characterization. We will explore the theoretical underpinnings and practical applications of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. The causality behind experimental choices is emphasized, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Structural Analysis

This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The presence of the guanidinium group, a common motif in biologically active molecules, adds another layer of complexity and potential for molecular interactions. A thorough understanding of its three-dimensional structure, bond characteristics, and electronic properties is paramount for rational drug design, optimization of synthetic routes, and ensuring the quality and consistency of the active pharmaceutical ingredient (API).

This guide will navigate the essential analytical techniques, providing not just procedural steps but also the scientific rationale that underpins each method. By integrating data from multiple orthogonal techniques, we can build a comprehensive and validated structural model of the target molecule.

Synthesis and Preparation of Analytical Samples

A robust structural analysis begins with a well-characterized and pure sample. This compound can be synthesized via the reaction of p-toluenesulfonyl chloride with guanidine in the presence of a suitable base.[1]

General Synthesis Protocol

A typical synthesis involves the dropwise addition of a solution of p-toluenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) to a stirred mixture of guanidine hydrochloride and a base (e.g., pyridine or triethylamine) in the same solvent, often under an inert atmosphere.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include acidification, extraction, and washing.[2]

Purification and Sample Preparation

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity crystals suitable for analysis.[2][3] The purity of the sample should be confirmed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination prior to in-depth structural analysis.

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.

Rationale for Crystallographic Analysis

For a molecule like this compound, X-ray crystallography can unequivocally establish the tautomeric form of the guanidinium group, the geometry around the sulfur atom, and the orientation of the tolyl and guanidinyl moieties relative to each other. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing and can influence solubility and dissolution rates.

Experimental Workflow: From Crystal to Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Step-by-Step Crystallization Protocol (Slow Evaporation)
  • Solvent Selection : Dissolve a small amount of the purified compound in a selection of solvents to find one in which it is sparingly soluble.

  • Saturated Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to facilitate dissolution.

  • Filtration : Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation : Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation : Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting : Once suitable single crystals have formed, carefully harvest them from the mother liquor.

Data Collection and Structure Refinement

A suitable crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates, bond lengths, and angles.

Expected Structural Features

Based on the crystal structures of similar sulfonamides, such as N-(4-Aminophenyl)-4-methylbenzenesulfonamide[4] and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[2], we can anticipate the following structural characteristics for this compound:

ParameterExpected Value/ObservationRationale
S=O Bond Lengths ~1.43 ÅTypical for sulfonamides.[2]
S-N Bond Length ~1.61 ÅReflects the single bond character between sulfur and nitrogen.[2]
S-C (aryl) Bond Length ~1.76 ÅStandard length for a sulfur-carbon single bond in this context.[2]
Geometry at Sulfur Distorted tetrahedralDue to the presence of different substituents.[2]
C-S-N-C Torsion Angle Gauche conformationThe aryl and guanidinyl groups are expected to be oriented gauche to one another.[2]
Intermolecular Interactions N-H···O and N-H···N hydrogen bondsThe presence of multiple N-H donors and O and N acceptors will likely lead to an extensive hydrogen-bonding network, forming a three-dimensional crystal lattice.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

Rationale for NMR Analysis

NMR spectroscopy is essential for confirming the identity and purity of the synthesized compound in solution. It provides information about the chemical environment of each proton and carbon atom, allowing for the verification of the expected molecular structure.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Doublet2HAromatic protons ortho to the sulfonyl group
~7.3Doublet2HAromatic protons meta to the sulfonyl group
~6.8-7.2Broad singlet4HProtons of the guanidinium group (exchangeable)
~2.4Singlet3HMethyl protons of the tolyl group

Note: The chemical shifts of the guanidinium protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectrum

The expected carbon NMR spectrum would show distinct signals for each carbon environment:

Chemical Shift (δ, ppm)Assignment
~158Carbon of the C=N in the guanidinium group
~143Quaternary aromatic carbon attached to the sulfur atom
~138Quaternary aromatic carbon attached to the methyl group
~129Aromatic CH carbons meta to the sulfonyl group
~127Aromatic CH carbons ortho to the sulfonyl group
~21Methyl carbon of the tolyl group

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry Analysis

This technique confirms the molecular formula of this compound by providing its exact mass. Tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation, and the resulting fragment ions can help to piece together the molecular structure.

Expected Mass Spectrum and Fragmentation Pathways

In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (213.26 g/mol ) plus the mass of a proton.[5]

Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond. A characteristic fragmentation for aromatic sulfonamides is the loss of SO₂ (64 Da).

fragmentation_pathway M_H [M+H]⁺ m/z 214.06 Fragment1 [M+H - SO₂]⁺ M_H->Fragment1 - SO₂ Fragment2 [CH₃C₆H₄SO₂]⁺ m/z 155 M_H->Fragment2 - Guanidine Fragment4 [H₂NC(NH)NH₂]⁺ m/z 60 M_H->Fragment4 - CH₃C₆H₄SO₂ Fragment3 [C₇H₇]⁺ m/z 91 Fragment2->Fragment3 - SO₂

Caption: Plausible fragmentation pathways for protonated this compound.

Computational Modeling: A Theoretical Insight

Density Functional Theory (DFT) calculations can provide valuable theoretical insights into the structural and electronic properties of the molecule, complementing the experimental data.

Rationale for Computational Analysis

Computational modeling can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. These theoretical predictions can be compared with experimental data from X-ray crystallography and spectroscopy to validate the structural assignment.

Typical Computational Protocol
  • Structure Building : The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization : The geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Property Calculation : Various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and NMR chemical shifts, can be calculated and analyzed.

The MEP map can be particularly insightful, as it can indicate the regions of the molecule that are most likely to be involved in intermolecular interactions.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive structural analysis of this compound requires a synergistic approach that integrates data from multiple analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy confirms the molecular framework in solution. Mass spectrometry verifies the molecular weight and provides clues about the connectivity through fragmentation analysis. Finally, computational modeling offers a theoretical framework to support and interpret the experimental findings. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately characterize this and other related molecules, paving the way for further advancements in drug discovery and development.

References

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 235-239. [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

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Methodological & Application

Application Note & Experimental Protocol: N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of N-[amino(imino)methyl]-4-methylbenzenesulfonamide in cell culture applications. This small molecule is a potent inhibitor of arginase, a critical enzyme in L-arginine metabolism. In various pathological contexts, particularly in the tumor microenvironment, elevated arginase activity leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, this compound can restore local L-arginine concentrations, thereby reversing a key mechanism of immune suppression and enhancing anti-tumor immune responses. This guide details the compound's mechanism of action, provides step-by-step protocols for its preparation and application in cell-based assays, and outlines key experimental readouts to assess its biological activity.

Principle of Action: Targeting Arginine Metabolism

The primary molecular target of this compound is the enzyme arginase (EC 3.5.3.1). There are two isoforms in mammals, Arginase 1 (ARG1) and Arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to L-ornithine and urea.[1] In normal physiology, this is a key step in the urea cycle. However, in the context of cancer, myeloid-derived suppressor cells (MDSCs) and some tumor cells upregulate arginase expression, leading to a profound depletion of L-arginine in the local microenvironment.[2][3]

This L-arginine depletion has two major consequences:

  • T-Cell Dysfunction : T-cells require L-arginine for proliferation and the expression of a functional T-cell receptor (TCR).[2] Its scarcity causes T-cells to become arrested in the G0-G1 phase of the cell cycle, rendering them anergic and unable to mount an effective anti-tumor response.[4]

  • Shunting of L-arginine Metabolism : L-arginine is also the substrate for Nitric Oxide Synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule.[5] By inhibiting arginase, more L-arginine becomes available for NOS, potentially increasing NO production.

This compound acts as a competitive inhibitor, blocking the active site of arginase and preventing the breakdown of L-arginine. This restores the extracellular concentration of L-arginine, thereby supporting T-cell function and modulating the immune landscape.[3]

cluster_0 Cellular Microenvironment cluster_1 Enzymatic Pathways cluster_2 Downstream Products & Effects L_Arginine L-Arginine Arginase Arginase (ARG1/2) (Upregulated in Tumors) L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate T_Cell T-Cell Proliferation & Effector Function L_Arginine->T_Cell Required for Ornithine_Urea L-Ornithine + Urea (Pro-tumorigenic effects) Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline (Immunomodulatory effects) NOS->NO_Citrulline Inhibitor N-[amino(imino)methyl]-4- methylbenzenesulfonamide Inhibitor->Arginase Inhibits Suppression Immune Suppression Ornithine_Urea->Suppression Leads to Suppression->T_Cell Inhibits

Caption: Mechanism of Action of the Arginase Inhibitor.

Compound Specifications

It is imperative to confirm the identity and purity of the compound before use. The following data is provided for this compound.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂S[6]
Molecular Weight 213.26 g/mol [6]
CAS Number 6584-12-9[6]
Appearance White to off-white powder[7]
Purity ≥95% recommended for cell culture[7]
Solubility Soluble in DMSOInferred

Preparation and Storage of Stock Solutions

Proper handling and storage are critical to maintain the compound's stability and activity.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Protocol:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Calculate Molarity: To prepare a 10 mM stock solution, dissolve 2.13 mg of the compound in 1 mL of anhydrous DMSO. Adjust calculations based on the actual weight of the compound.

    • Expert Tip: It is advisable to weigh out a larger mass (e.g., 10-20 mg) to minimize weighing errors and prepare a larger volume of stock solution.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound powder. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.

Self-Validation Check: Before use in an experiment, thaw an aliquot and dilute it in cell culture medium. Visually inspect for any precipitation. If precipitation occurs, the working concentration may be too high for the aqueous environment of the medium.

Core Experimental Protocol: In Vitro Arginase Inhibition and T-Cell Rescue

This protocol describes a co-culture system to evaluate the ability of this compound to rescue T-cell function from suppression by arginase-producing cancer cells.

Materials:

  • Arginase-producing cancer cell line (e.g., MDSC line, or a cancer line known to express high levels of ARG1 like GL261 glioma cells).[8]

  • T-cells (e.g., human PBMCs or a murine T-cell line).

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 for T-cells).

  • This compound stock solution (10 mM in DMSO).

  • Vehicle control (sterile DMSO).

  • Assay reagents (e.g., IFN-γ ELISA kit, Griess Reagent for NO measurement).

Step-by-Step Methodology:

  • Cell Seeding:

    • Day 1: Seed the arginase-producing cancer cells into a 96-well flat-bottom plate at a density optimized for your cell line (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow adherence.

  • Compound Preparation and Treatment:

    • Day 2: Prepare serial dilutions of the inhibitor in complete medium. A typical starting concentration range for a dose-response experiment is 0.1 µM to 100 µM.

    • Critical Step: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the inhibitor (typically ≤0.5% v/v).

    • Remove the old medium from the cancer cells and add 50 µL of the prepared inhibitor or vehicle dilutions.

  • T-Cell Addition:

    • Immediately after adding the inhibitor, add 50 µL of the T-cell suspension to each well at a desired Effector:Target (E:T) ratio (e.g., 5:1, resulting in 5 x 10⁴ T-cells/well).

    • Include control wells: T-cells alone, cancer cells alone, and T-cells with cancer cells (no inhibitor).

  • Incubation:

    • Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂. The exact duration should be optimized based on the specific cell lines and assay endpoints.

  • Endpoint Analysis:

    • Day 4-5: Carefully collect the cell culture supernatant for analysis of secreted factors. Centrifuge the supernatant to pellet any cells or debris.

    • IFN-γ Secretion (T-cell activation): Use an ELISA kit to quantify the concentration of IFN-γ in the supernatant as a primary indicator of T-cell effector function.[3]

    • Nitric Oxide Production: Use the Griess assay to measure the concentration of nitrite (a stable metabolite of NO) in the supernatant.[9] An increase in nitrite can indicate a successful shunting of L-arginine to the NOS pathway.

    • Cell Viability (Optional): Use an MTT or similar viability assay on the remaining cells to assess any cytotoxic effects of the compound.

Visualization of Experimental Workflow

cluster_workflow Experimental Workflow A Day 1: Seed Arginase+ Cancer Cells B Day 2: Treat with Inhibitor & Add T-Cells A->B C Day 2-4: Co-culture Incubation (48-72 hours) B->C D Day 5: Collect Supernatant C->D E Endpoint Assays: - IFN-γ ELISA - Griess Assay (NO) - Viability Assay D->E F Data Analysis & Interpretation E->F

Caption: General workflow for in vitro evaluation.

Data Interpretation and Troubleshooting

  • Expected Results: In a successful experiment, you should observe a dose-dependent increase in IFN-γ secretion from T-cells co-cultured with cancer cells in the presence of the arginase inhibitor. This indicates a reversal of the arginine-depletion-mediated immune suppression. You may also see an increase in nitrite levels.

  • High Background in Vehicle Control: If the vehicle control shows high T-cell activation, it may indicate that the chosen cancer cell line is not a potent suppressor or that the L-arginine concentration in the basal medium is too high. Consider using custom arginine-deficient media for more sensitive experiments.[10]

  • Compound Cytotoxicity: If significant cell death is observed across all wells at high concentrations, the compound may have off-target cytotoxic effects. It is crucial to run a dose-response on each cell line individually to determine its toxicity profile.

  • No Effect Observed: If the inhibitor fails to rescue T-cell function, verify the arginase activity of your cancer cell line. You can perform an arginase activity assay on cell lysates. Also, confirm the stability and purity of your compound stock.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mussai, F., et al. (2015). Human arginase I: a potential broad-spectrum anti-cancer agent. Journal of Hematology & Oncology. Retrieved from [Link]

  • Kaminska, B., et al. (2020). Novel arginase inhibitor alone and in combination with an immune check point inhibitor reduces tumour growth in murine experimental gliomas. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions and methods for inhibiting arginase activity.
  • Srivastava, M. K., et al. (2019). Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Xiong, Y., et al. (2022). Arginase: An emerging and promising therapeutic target for cancer treatment. Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • PubMed. (1999). Nitric oxide participates in early events associated with NNMU-induced acute lung injury in rats. Retrieved from [Link]

  • Abound. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • British Journal of Pharmacology. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Cardiovascular Research. (2006). Nitric oxide synthases: regulation and function. PMC. Retrieved from [Link]

  • Biotechnology and Bioengineering. (2022). Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Use of 2-(4-methylphenyl)sulfonylguanidine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Sulfonylguanidines in Enzyme Inhibition

The sulfonylguanidine moiety is a compelling structural motif in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding and electrostatic interactions within enzyme active sites. This scaffold is present in a variety of compounds investigated for their inhibitory effects on diverse enzyme classes, including arginase, nitric oxide synthase (NOS), and carbonic anhydrases.[1][2][3] The guanidinium group, being a strong base, often mimics the side chain of L-arginine, a natural substrate for enzymes like arginase and NOS.[4][5] The sulfonamide group, on the other hand, is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel compound, 2-(4-methylphenyl)sulfonylguanidine, in enzyme inhibition assays. While specific data for this exact molecule is not yet prevalent in published literature, its structural components suggest a strong potential for interaction with several key enzyme targets. These application notes will, therefore, provide a robust framework for the initial characterization and detailed kinetic analysis of 2-(4-methylphenyl)sulfonylguanidine as a potential enzyme inhibitor.

Guiding Principles of Enzyme Inhibition Assays

Before delving into specific protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The mechanism of action (MOA) of an inhibitor describes how it interacts with the enzyme and its substrate. The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's activity. This type of inhibition cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more prevalent at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

Understanding the MOA is critical in drug development as it provides insights into the inhibitor's specificity and potential for in vivo efficacy.

Part 1: Initial Screening of 2-(4-methylphenyl)sulfonylguanidine Against Key Enzyme Targets

The initial step in characterizing a new compound is to screen it against a panel of likely enzyme targets. Based on the sulfonylguanidine scaffold, the primary candidates for inhibition by 2-(4-methylphenyl)sulfonylguanidine are Arginase, Nitric Oxide Synthase (NOS), and Carbonic Anhydrase.

Experimental Workflow for Initial Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 2-(4-methylphenyl)sulfonylguanidine Stock Solution Assay_Plate Prepare Assay Plate: Enzyme, Buffer, Inhibitor/Vehicle Compound->Assay_Plate Enzymes Enzyme Stock Solutions (Arginase, NOS, Carbonic Anhydrase) Enzymes->Assay_Plate Buffers Assay Buffers and Substrates Buffers->Assay_Plate Incubation Pre-incubation Assay_Plate->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at Optimal Temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Measure Product Formation/Substrate Depletion Reaction_Stop->Detection Data_Processing Calculate % Inhibition vs. Vehicle Control Detection->Data_Processing Hit_ID Identify 'Hits' (>50% Inhibition) Data_Processing->Hit_ID

Caption: Workflow for the initial screening of 2-(4-methylphenyl)sulfonylguanidine.

Protocol: Single-Point Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-methylphenyl)sulfonylguanidine in a suitable solvent (e.g., DMSO).

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzymes (e.g., human Arginase I, human inducible NOS, human Carbonic Anhydrase II) and their respective substrates in the appropriate assay buffers.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the enzyme.

    • 2-(4-methylphenyl)sulfonylguanidine to a final concentration of 10 µM. For control wells, add the same volume of the vehicle (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for Arginase and NOS, room temperature for Carbonic Anhydrase) for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Incubation: Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction using an appropriate method and measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percent inhibition for 2-(4-methylphenyl)sulfonylguanidine relative to the vehicle control. A compound is typically considered a "hit" if it demonstrates >50% inhibition in this initial screen.

Target EnzymeSubstrateDetection Method
Arginase I L-ArginineColorimetric (Urea formation)
Nitric Oxide Synthase (inducible) L-ArginineFluorometric (Nitrite formation via Griess reagent)
Carbonic Anhydrase II 4-Nitrophenyl acetateColorimetric (p-nitrophenol formation)

Table 1: Example enzyme targets and detection methods for initial screening.

Part 2: IC50 Determination

For any enzyme targets where 2-(4-methylphenyl)sulfonylguanidine shows significant inhibition, the next step is to determine its IC50 value. This involves generating a dose-response curve with a range of inhibitor concentrations.

Protocol: IC50 Determination Assay
  • Compound Dilution Series: Prepare a serial dilution of 2-(4-methylphenyl)sulfonylguanidine in the assay buffer, typically starting from a high concentration (e.g., 100 µM) and performing 2- or 3-fold dilutions.

  • Assay Plate Setup: Set up the assay plate as described in the single-point assay, but instead of a single concentration, add the different concentrations of the inhibitor to the wells. Include vehicle controls.

  • Enzyme Reaction and Detection: Follow the same procedure for pre-incubation, reaction initiation, incubation, and detection as in the initial screening protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Inhibitor Concentration (µM)% Inhibition (Hypothetical Data)
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.5
0.12.1
00

Table 2: Hypothetical data for IC50 determination of 2-(4-methylphenyl)sulfonylguanidine against Arginase I.

Part 3: Mechanism of Action (MOA) Studies

Once the IC50 is established, MOA studies are conducted to understand how 2-(4-methylphenyl)sulfonylguanidine inhibits the enzyme. This is typically achieved by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

Experimental Workflow for MOA Studies

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Inhibitor_Conc Prepare Fixed Concentrations of Inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) Assay_Matrix Set up Assay Matrix: Varying Substrate and Inhibitor Concentrations Inhibitor_Conc->Assay_Matrix Substrate_Conc Prepare Serial Dilutions of Substrate Substrate_Conc->Assay_Matrix Reaction_Kinetics Measure Initial Reaction Velocities (v) Assay_Matrix->Reaction_Kinetics MM_Plot Michaelis-Menten Plot (v vs. [S]) Reaction_Kinetics->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v vs. 1/[S]) Reaction_Kinetics->LB_Plot Determine_MOA Determine Mode of Inhibition MM_Plot->Determine_MOA LB_Plot->Determine_MOA

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol: Enzyme Kinetics for MOA Determination
  • Preparation of Reagents:

    • Prepare several fixed concentrations of 2-(4-methylphenyl)sulfonylguanidine (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

    • Prepare a serial dilution of the substrate, typically spanning a range from 0.1 to 10 times the Michaelis constant (Km) of the enzyme.

  • Assay Setup: In a 96-well plate, set up a matrix of reactions where each concentration of the inhibitor is tested against each concentration of the substrate.

  • Kinetic Measurement: Measure the initial reaction velocities (v₀) for each combination of substrate and inhibitor concentrations. This is typically done by taking multiple readings over time in a kinetic plate reader.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v₀ against 1/[S].

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Conclusion and Future Directions

These application notes provide a foundational approach for the characterization of 2-(4-methylphenyl)sulfonylguanidine as a potential enzyme inhibitor. The protocols outlined for initial screening, IC50 determination, and mechanism of action studies are designed to be robust and adaptable to various enzyme targets. Successful identification of inhibitory activity and elucidation of the kinetic mechanism will be crucial first steps in evaluating the therapeutic potential of this novel compound. Further studies, including selectivity profiling against related enzymes and cell-based assays, will be necessary to build a comprehensive pharmacological profile.

References

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC - NIH. [Link]

  • Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. NIH. [Link]

  • Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry. [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PubMed. [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors | Request PDF. ResearchGate. [Link]

  • Selected biologically active sulfonyl guanidines. ResearchGate. [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. [Link]

  • Arginase Inhibitors. NEDP. [Link]

  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. [Link]

  • Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. PubMed. [Link]

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. [Link]

  • Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. [Link]

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Application Notes and Protocols for the Preparation of N-[amino(imino)methyl]-4-methylbenzenesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of N-[amino(imino)methyl]-4-methylbenzenesulfonamide (CAS 6584-12-9). Accurate and reproducible experimental results in drug discovery and life sciences research are critically dependent on the precise preparation of compound stock solutions. This guide outlines the chemical and physical properties of the compound, provides detailed, step-by-step protocols for dissolution, and discusses best practices for storage and stability to ensure the integrity of the compound for downstream applications.

Introduction

This compound, also known as N-(4-methylbenzenesulfonyl)guanidine, is a small molecule of interest in various fields of biomedical research.[1] Its structure incorporates a toluenesulfonamide moiety and a guanidino group. The guanidino group is a key functional group in many biologically active molecules, such as the amino acid arginine.[2] It is a strong organic base and is protonated to the stable guanidinium cation at physiological pH.[3][4] This charged group can participate in hydrogen bonding and electrostatic interactions, which is often crucial for its biological activity.[5]

Given the importance of this compound in research, the ability to prepare accurate and stable stock solutions is paramount for obtaining reliable and reproducible data. This application note provides a detailed protocol and best practices for the preparation of this compound stock solutions for use in a variety of experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and preparation of solutions.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂S[1]
Molecular Weight 213.26 g/mol [1]
Appearance White to off-white solid[6]
CAS Number 6584-12-9[1]
Synonyms N-(4-methylbenzenesulfonyl)guanidine, N-Carbamimidoyl-4-methylbenzenesulfonamide[1]

Safety Precautions and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

  • Hygroscopicity: While not explicitly stated, compounds of this nature can be hygroscopic. Store in a tightly sealed container in a dry environment.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays due to its high solubilizing capacity.[7]

Required Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Protocol
  • Equilibrate the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

    • Mass (mg) = 0.01 mol/L x 0.001 L x 213.26 g/mol x 1000 mg/g = 2.13 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial. For 2.13 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Close the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious as excessive heat may degrade the compound.[8]

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

G cluster_prep Preparation cluster_storage Storage start Equilibrate Compound to Room Temperature weigh Weigh 2.13 mg of Compound start->weigh Avoids condensation add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot Ensure complete dissolution store Store at -20°C or -80°C aliquot->store Prevents freeze-thaw cycles

Sources

Introduction: Situating 2-(4-methylphenyl)sulfonylguanidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Administration of 2-(4-methylphenyl)sulfonylguanidine and Related Compounds

Disclaimer: The compound 2-(4-methylphenyl)sulfonylguanidine is not extensively documented in publicly available scientific literature. Therefore, this guide has been developed by synthesizing established methodologies for the administration of structurally and functionally related compounds, primarily from the sulfonylurea and sulfonylguanidine classes. The protocols herein represent best practices and should be adapted based on empirical solubility, stability, and tolerability studies of the specific test article.

2-(4-methylphenyl)sulfonylguanidine belongs to the broader chemical family of sulfonylguanidines. This class of compounds is characterized by a central guanidine core linked to a sulfonyl group. While specific data on this molecule is sparse, its structural motifs are present in numerous pharmacologically active agents. The guanidine group is a key feature in drugs like the antidiabetic agent metformin, while the arylsulfonyl moiety is the cornerstone of the sulfonylurea class of hypoglycemic drugs (e.g., glipizide, glyburide)[1][2].

Given this structural analogy, a primary hypothesis for the biological activity of 2-(4-methylphenyl)sulfonylguanidine is the modulation of glucose metabolism. Sulfonylureas, for instance, exert their effects by binding to and closing ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, leading to cell membrane depolarization, calcium influx, and subsequent insulin secretion[3]. This guide will therefore focus on protocols relevant to evaluating such potential hypoglycemic effects in common animal models, while remaining broadly applicable for other research areas.

This document serves as a comprehensive resource for researchers, providing detailed protocols for vehicle formulation, administration, and the design of initial in vivo efficacy studies.

Preliminary Compound Handling and Characterization

Before commencing animal studies, a thorough understanding of the test article's physicochemical properties is paramount.

2.1 Physicochemical Assessment:

  • Solubility Profiling: Determine the compound's solubility in a range of pharmaceutically acceptable solvents. Start with aqueous buffers (e.g., PBS pH 7.4) and progress to common co-solvents and vehicles (see Section 3.0).

  • Stability Analysis: Assess the compound's stability in the chosen dosing vehicle under typical experimental conditions (e.g., room temperature for 4-6 hours). Degradation can lead to inaccurate dosing and misleading results.

  • LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile and can help guide vehicle selection.

2.2 Safety and Handling:

  • Always handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Vehicle Formulation for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring accurate dosing and minimizing confounding biological effects. The goal is to achieve a homogenous and stable solution or suspension. A tiered approach is recommended.

3.1 Tier 1: Aqueous Solutions For compounds with sufficient aqueous solubility, simple buffered solutions are ideal.

  • Vehicle: Phosphate-buffered saline (PBS) pH 7.4.

  • Rationale: Isotonic and physiologically compatible, minimizing local irritation upon injection.

  • Protocol:

    • Calculate the required amount of 2-(4-methylphenyl)sulfonylguanidine for the highest dose concentration.

    • Gradually add the compound to the PBS vehicle while vortexing or stirring.

    • Gentle warming (37°C) or sonication may be used to aid dissolution.

    • Once dissolved, filter the solution through a 0.22 µm sterile filter for parenteral administration routes (e.g., IP, IV).

3.2 Tier 2: Co-Solvent Systems If aqueous solubility is poor, the use of co-solvents may be necessary.

  • Common Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), dimethyl sulfoxide (DMSO), ethanol.

  • Rationale: These organic solvents can dissolve lipophilic compounds. However, they can also have their own biological effects and may cause local irritation or toxicity at high concentrations[4].

  • Key Consideration: The final concentration of the organic solvent should be kept to a minimum. For example, a final DMSO concentration of <5-10% is often recommended for in vivo studies.

3.3 Tier 3: Suspension Formulations For compounds that are insoluble in most acceptable solvent systems, a uniform suspension is the preferred alternative.

  • Vehicle: 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water or saline. A surfactant like 0.1-0.2% Tween 80 can be added to improve wettability and prevent particle aggregation[4].

  • Rationale: These agents increase the viscosity of the vehicle, allowing particles to remain suspended for a sufficient duration to ensure homogenous dose administration.

  • Protocol:

    • Micronize the compound using a mortar and pestle to achieve a fine, uniform particle size.

    • Prepare the vehicle by slowly adding the suspending agent (e.g., methylcellulose) to water while stirring vigorously. Allow it to hydrate completely (this may take several hours or require heating/cooling cycles as per manufacturer instructions).

    • Add the surfactant (e.g., Tween 80) if used.

    • "Wet" the micronized powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

    • Crucial Step: Stir the suspension continuously using a magnetic stir bar immediately before and during dose aspiration to ensure each animal receives the correct dose.

Table 1: Summary of Vehicle Selection Strategy
Solubility in PBS (pH 7.4)Recommended ApproachExample Vehicle CompositionKey Considerations
>10 mg/mL Aqueous Solution PBS, pH 7.4Ideal for parenteral routes. Filter sterilize.
1-10 mg/mL Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineMinimize organic solvent concentration. Run vehicle-only controls.
<1 mg/mL Aqueous Suspension 0.5% Methylcellulose + 0.2% Tween 80 in WaterRequires continuous stirring during dosing. Particle size is critical.

Administration Protocols in Rodent Models

The choice of administration route significantly impacts a compound's pharmacokinetic profile. Oral gavage and intraperitoneal injection are most common for initial screening. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

4.1 Oral Gavage (PO) This route simulates clinical oral administration in humans and is essential for evaluating oral bioavailability.

  • Materials:

    • Appropriately sized syringe (e.g., 1 mL).

    • Flexible or rigid gavage needle with a ball tip (20-22 gauge for mice, 16-18 gauge for rats).

  • Protocol:

    • Properly restrain the animal (mouse or rat) to immobilize the head and straighten the neck and body.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

    • Confirm proper placement in the esophagus (not the trachea) before slowly administering the vehicle.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

4.2 Intraperitoneal Injection (IP) IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. It is often used for initial efficacy and tolerability studies.

  • Materials:

    • 1 mL syringe.

    • 25-27 gauge needle for mice; 23-25 gauge for rats[5].

  • Protocol:

    • Securely restrain the mouse or rat in dorsal recumbency (on its back), tilting the head slightly downwards. This helps to move the abdominal organs away from the injection site[6].

    • Identify the injection site in the lower right abdominal quadrant. This location avoids vital organs like the cecum and bladder[6][7].

    • Wipe the area with 70% alcohol.

    • Insert the needle, bevel up, at a 30-45 degree angle.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, discard the syringe and restart with fresh materials[8].

    • Inject the substance smoothly and withdraw the needle.

    • Return the animal to its cage and monitor.

Table 2: Recommended Dosing Parameters for Rodents
ParameterMouse (20-30 g)Rat (200-300 g)Source(s)
Oral Gavage Volume 5-10 mL/kg5-10 mL/kg[4]
IP Injection Volume < 10 mL/kg< 10 mL/kg[5]
IP Needle Gauge 25-27 G23-25 G[5]

Experimental Design: A Case Study for Hypoglycemic Activity

This section outlines a typical workflow to evaluate the potential antidiabetic effects of 2-(4-methylphenyl)sulfonylguanidine in a chemically-induced diabetes model.

5.1 Animal Model: Streptozotocin (STZ)-Induced Diabetes STZ is a chemical toxic to pancreatic β-cells. A single high-dose injection can induce a model of Type 1 diabetes, while other protocols can model Type 2 diabetes[9][10].

  • Induction Protocol (Type 1 Model in Rats):

    • Fast rats for 8-12 hours[9].

    • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single IP injection of STZ (e.g., 60 mg/kg)[9].

    • Provide animals with 5% glucose water for the first 24 hours post-injection to prevent acute, fatal hypoglycemia[9].

    • After 48-72 hours, measure tail vein blood glucose. Animals with fasting blood glucose >250 mg/dL are considered diabetic and are used for the study[10].

5.2 Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_study Study Day (Time Points) cluster_groups acclimate Acclimation (1 week) induce Induce Diabetes (STZ Injection) acclimate->induce confirm Confirm Hyperglycemia (Blood Glucose >250 mg/dL) induce->confirm randomize Randomize into Treatment Groups confirm->randomize fast Fast Animals (e.g., 6 hours) randomize->fast Begin Acute Study t0 T=0 min Baseline Blood Glucose Administer Compound/Vehicle fast->t0 t30 T=30 min Blood Glucose t0->t30 t60 T=60 min Blood Glucose t30->t60 t120 T=120 min Blood Glucose t60->t120 t240 T=240 min Blood Glucose t120->t240 group1 Group 1: Vehicle Control group2 Group 2: Test Compound (Low Dose) group3 Group 3: Test Compound (High Dose) group4 Group 4: Positive Control (e.g., Glipizide)

Caption: Workflow for an acute hypoglycemic study in an STZ-induced diabetic rodent model.

5.3 Pharmacodynamic Assessment The primary pharmacodynamic (PD) endpoint in this model is the reduction of blood glucose over time.

  • Procedure:

    • Acclimate and randomize confirmed diabetic animals into groups (e.g., Vehicle, Low Dose, High Dose, Positive Control)[11].

    • Fast animals for a standardized period (e.g., 5-6 hours) prior to dosing[11].

    • At T=0, take a baseline blood sample from the tail vein and measure glucose using a glucometer.

    • Immediately administer the test compound, positive control (e.g., glipizide), or vehicle via the chosen route (e.g., oral gavage).

    • Measure blood glucose at subsequent time points (e.g., 30, 60, 120, and 240 minutes) post-dose[11].

    • Plot the mean blood glucose concentration versus time for each group to assess the magnitude and duration of the hypoglycemic effect.

5.4 Plausible Mechanism of Action: K-ATP Channel Modulation

If 2-(4-methylphenyl)sulfonylguanidine acts similarly to sulfonylureas, its mechanism would involve the pancreatic β-cell K-ATP channel, a complex of SUR1 and Kir6.2 protein subunits.

G compound Sulfonylguanidine (Hypothesized) sur1 SUR1 Subunit of K-ATP Channel compound->sur1 Binds to katp K-ATP Channel CLOSES sur1->katp Inhibits depol Membrane Depolarization katp->depol Leads to ca_channel Voltage-Gated Ca²⁺ Channel OPENS depol->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicle Insulin Vesicle Fusion & Exocytosis ca_influx->vesicle insulin Insulin Secretion vesicle->insulin

Caption: Hypothesized mechanism of action for a sulfonylurea-like compound on pancreatic β-cells.

Conclusion

The successful administration of 2-(4-methylphenyl)sulfonylguanidine in animal models hinges on a systematic, data-driven approach. Careful preliminary characterization of the compound's properties must guide the selection of an appropriate vehicle to ensure reliable delivery. The detailed protocols for oral gavage and intraperitoneal injection provided here, combined with the experimental framework for assessing hypoglycemic activity, offer a robust starting point for researchers. By grounding these specific applications in the broader principles of pharmacology and drug development, investigators can effectively explore the therapeutic potential of this and other novel sulfonylguanidine derivatives.

References

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. International Journal of Molecular Sciences. [Link]

  • Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry. [Link]

  • Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. Molecules. [Link]

  • Sulfaguanidine. Wikipedia. [Link]

  • Mouse Intraperitoneal (IP) administration. Tufts University. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Animal Model for Hypoglycemic Studies Using Albino Rats. ResearchGate. [Link]

  • sulfaguanidine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • USE OF ORAL HYPOGLYCEMICS IN DIABETIC DOGS AND CAT. CABI Digital Library. [Link]

  • Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Queen's University. [Link]

  • SOP: Mouse Intraperitoneal Injection. Virginia Tech Research and Innovation. [Link]

  • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT). UC Davis Institutional Animal Care and Use Program. [Link]

  • Experimental strategy of animal trial for the approval of anti-diabetic agents prior to their use in pre-human clinical trials. Semantic Scholar. [Link]

  • Intraperitoneal Injection in an Adult Mouse. Protocols.io. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • Sulfonylguanidines with potential pharmaceutical applications. ResearchGate. [Link]

  • (PDF) Solubilizing Vehicles for Oral Formulation Development. ResearchGate. [Link]

  • [Effect of sulfonylurea preparations on the course of pregnancy and the state of the fetuses of female rats with alloxan prediabetes, latent diabetes and mild forms of manifest diabetes]. PubMed. [Link]

  • Synthesis of the Guanidine Derivative. MDPI. [Link]

  • The pharmacology of sulfonylureas. The American Journal of Medicine. [Link]

  • Sulfonylureas. StatPearls - NCBI Bookshelf. [Link]

  • p-Toluenesulfonyl hydrazide. Wikipedia. [Link]

  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters. [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • N-Methyl-N-nitroso-p-toluenesulfonamide. Acta Crystallographica Section E. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

Sources

Application Note: HPLC Methods for the Quantification of N-(4-methylbenzenesulfonyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantification of N-(4-methylbenzenesulfonyl)guanidine, also known as tosylguanidine, using High-Performance Liquid Chromatography (HPLC). We present a primary reversed-phase (RP-HPLC) method with UV detection, suitable for routine quality control and impurity profiling. Additionally, an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method is discussed for challenging separations involving highly polar matrices. This document includes detailed protocols, method validation guidelines based on ICH Q2(R1), troubleshooting advice, and the scientific rationale behind the methodological choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction and Analyte Properties

N-(4-methylbenzenesulfonyl)guanidine is a key intermediate or potential process-related impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The molecule's structure, featuring a polar, highly basic guanidine group (pKa ≈ 12.5) and a non-polar p-toluenesulfonyl (tosyl) moiety, presents unique chromatographic challenges. The guanidine group is prone to strong interactions with residual silanols on silica-based columns, which can lead to poor peak shape (tailing). The tosyl group provides a UV chromophore, making UV detection a suitable quantification technique.[1]

Primary Method: Reversed-Phase HPLC with UV Detection

A robust RP-HPLC method is the cornerstone for routine analysis of tosylguanidine. The strategy is to use an acidic mobile phase to ensure the guanidine group is fully protonated, which minimizes secondary interactions with the stationary phase and promotes a consistent retention mechanism.

Rationale for Method Parameters
  • Stationary Phase: A modern, end-capped C18 column is selected to minimize the availability of free silanol groups, thereby reducing peak tailing.[2][3]

  • Mobile Phase: An acidic mobile phase (pH 2.5-3.5) containing a buffer like phosphate or formate is crucial. At this pH, the guanidine moiety exists as a single protonated species, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • Detection: The p-toluenesulfonamide structure has a distinct UV absorbance. Based on spectral data for similar compounds, a detection wavelength of 230 nm is selected to provide a balance of sensitivity and specificity.[1]

Detailed Protocol: RP-HPLC Method

2.2.1. Materials and Reagents

  • N-(4-methylbenzenesulfonyl)guanidine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (o-phosphoric acid, 85%)

  • Water (HPLC grade, 18.2 MΩ·cm)

2.2.2. Chromatographic Conditions A summary of the HPLC conditions is provided in Table 1.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 230 nm
Run Time 15 minutes

2.2.3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(4-methylbenzenesulfonyl)guanidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.2.4. Sample Preparation Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.2.5. Analytical Workflow The overall workflow for the analysis is depicted in the diagram below.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & QC Preparation Filtration 0.45 µm Filtration Std_Prep->Filtration Sample_Prep Sample Weighing & Dissolution Sample_Prep->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Chrom_Run Chromatographic Separation (C18) HPLC_System->Chrom_Run UV_Detect UV Detection (230 nm) Chrom_Run->UV_Detect Integration Peak Integration UV_Detect->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quant Quantification Cal_Curve->Quant Method_Selection Start Analyze N-(4-methylbenzenesulfonyl)guanidine Check_Retention Is analyte well-retained in RP-HPLC (k' > 2)? Start->Check_Retention Use_RP Proceed with Reversed-Phase HPLC Check_Retention->Use_RP Yes Use_HILIC Consider HILIC Method Check_Retention->Use_HILIC No Check_Interference Are there co-eluting polar interferences? Use_RP->Check_Interference Check_Interference->Use_RP No Check_Interference->Use_HILIC Yes

Sources

N-[amino(imino)methyl]-4-methylbenzenesulfonamide: An Uncharted Chemical Entity in Probe-Based Research

Author: BenchChem Technical Support Team. Date: January 2026

Despite its defined chemical structure, a comprehensive review of scientific literature reveals that N-[amino(imino)methyl]-4-methylbenzenesulfonamide is not an established chemical probe. There is a notable absence of published research detailing its specific biological targets, mechanism of action, or validated use in experimental protocols for investigating cellular pathways or drug development.

As a consequence, the creation of detailed application notes and protocols for its use as a chemical probe is not feasible at this time. Such a guide would lack the necessary foundation of scientific evidence and validation required for credible research applications.

The Sulfonylguanidine Scaffold: A Biologically Active Motif

While information on the specific compound of interest is scarce, the broader chemical class of sulfonylguanidines, to which this compound belongs, has been the subject of considerable research in medicinal chemistry. Compounds containing the sulfonylguanidine moiety have been investigated for a range of biological activities.

Derivatives of this scaffold have been synthesized and evaluated for their potential as:

  • Antimicrobial Agents: Several studies have explored the antibacterial properties of N-substituted N'-(benzenesulfonyl)guanidines.[1]

  • Anticancer Agents: The sulfaguanidine molecular scaffold has been incorporated into the design of molecules with potential anticancer activities.

  • Enzyme Inhibitors: Various sulfonylguanidine and related sulfonamide derivatives have been shown to inhibit specific enzymes, including:

    • Carbonic Anhydrases: A family of enzymes involved in various physiological processes.

    • Kinases: Such as Lemur tyrosine kinase 3 (LMTK3), which is implicated in cancer.[2]

It is crucial to emphasize that these findings relate to the broader class of sulfonylguanidines and cannot be directly extrapolated to this compound. The specific biological activity of a molecule is highly dependent on its precise chemical structure.

The Path Forward: Characterization of a Novel Chemical Entity

For this compound to be considered a chemical probe, a systematic and rigorous scientific investigation would be required. This would involve a series of foundational studies, including:

  • Target Identification: High-throughput screening and other target identification methods would be necessary to determine if the compound interacts with specific proteins or other biological molecules.

  • Mechanism of Action Studies: Once a target is identified, further research would be needed to elucidate how the compound modulates the function of its target and the downstream cellular consequences.

  • Selectivity Profiling: It would be essential to assess the selectivity of the compound for its intended target versus other potential off-targets.

  • In Vitro and In-Cell Validation: The development of robust in vitro and cell-based assays would be required to confirm the compound's activity and to establish appropriate working concentrations and experimental conditions.

Without this fundamental body of research, any application of this compound in a biological context would be speculative and lack the scientific rigor expected in modern research.

Conclusion for Researchers

Researchers, scientists, and drug development professionals interested in this compound should be aware that it is currently a chemical entity of unknown biological function. While the sulfonylguanidine scaffold is of interest in medicinal chemistry, this specific molecule remains uncharacterized as a tool for biological research. Its use as a chemical probe would first require extensive validation to identify its molecular targets and to establish reliable protocols for its application. We encourage the scientific community to undertake these foundational studies to determine if this compound holds potential as a novel chemical probe for biological discovery.

References

A comprehensive list of references cannot be provided as there are no specific publications on the use of this compound as a chemical probe. The references cited in the thought process pertain to the broader class of sulfonylguanidines and are not directly applicable to the specific compound of interest in a way that would support the creation of application notes.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-methylphenyl)sulfonylguanidine and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sulfonylguanidine Scaffolds

The compound 2-(4-methylphenyl)sulfonylguanidine belongs to a chemical class characterized by the presence of both a sulfonyl and a guanidine group. The guanidine moiety, a strongly basic group, is a common feature in a wide array of biologically active compounds and natural products.[1][2][3] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions makes it a valuable pharmacophore in drug design, enabling interactions with various biological targets such as enzymes and receptors.[4][5] Similarly, the sulfonamide group is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. Molecules incorporating these motifs have shown potential as anticancer, anti-inflammatory, and antidiabetic agents, among others.[1][5]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[6][7][8] This document provides detailed protocols for biochemical and cell-based HTS assays designed to investigate the biological activity of 2-(4-methylphenyl)sulfonylguanidine and similar molecules. As a representative example, we will focus on screening for inhibitors of serine proteases, a well-studied class of enzymes where both hydrogen bonding and charge interactions are critical for substrate and inhibitor binding.

Part 1: Biochemical High-Throughput Screening for Serine Protease Inhibitors

Principle of the Assay

This protocol describes a fluorescence-based kinetic assay to identify inhibitors of a model serine protease (e.g., Trypsin or a therapeutically relevant protease like Cathepsin G). The assay utilizes a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. Compounds that inhibit the enzyme will lead to a decrease in the rate of fluorescence generation. Fluorescence-based assays are widely adopted in HTS due to their high sensitivity and suitability for automation.[9][10]

Workflow for Biochemical HTS

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Plate Compound Plate Preparation (Test Compounds, Controls) Compound_Transfer Acoustic Transfer of Compounds to Assay Plate Compound_Plate->Compound_Transfer Assay_Plate Assay Plate Dispensing (Enzyme, Buffer) Assay_Plate->Compound_Transfer Incubation Pre-incubation (Compound + Enzyme) Compound_Transfer->Incubation Substrate_Addition Substrate Addition (Initiate Reaction) Incubation->Substrate_Addition Kinetic_Read Kinetic Fluorescence Reading (Microplate Reader) Substrate_Addition->Kinetic_Read Data_Processing Data Processing (Rate Calculation) Kinetic_Read->Data_Processing Hit_Identification Hit Identification (% Inhibition, Z'-Factor) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

Caption: Workflow for the biochemical HTS assay.

Materials and Reagents
  • Enzyme: Purified serine protease (e.g., Trypsin), stored according to the manufacturer's instructions.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

  • Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC (for Trypsin), stored as a concentrated stock in DMSO.

  • Test Compound: 2-(4-methylphenyl)sulfonylguanidine, dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target protease (e.g., Aprotinin for Trypsin).

  • Negative Control: 100% DMSO.

  • Assay Plates: 384-well, black, flat-bottom, non-treated polystyrene plates.

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection capabilities (kinetic mode).

Detailed HTS Protocol (384-Well Format)
  • Compound Plate Preparation:

    • Prepare a stock solution of 2-(4-methylphenyl)sulfonylguanidine at 10 mM in 100% DMSO.

    • Using an acoustic liquid handler, create a compound plate by spotting 50 nL of the test compound solution into designated wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.

    • Spot 50 nL of the positive control inhibitor and DMSO (negative control) into their respective wells.

  • Assay Plate Preparation and Reaction:

    • Prepare a working solution of the serine protease in assay buffer at 2X the final desired concentration.

    • Using a multi-drop dispenser, add 25 µL of the enzyme solution to each well of the 384-well assay plate.

    • Transfer the 50 nL of compounds from the compound plate to the assay plate using an acoustic liquid handler.

    • Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.

    • Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells of the assay plate.

  • Data Acquisition:

    • Immediately place the plate into a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation / 460 nm emission for AMC).

    • Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes.

Data Analysis and Quality Control
  • Rate Calculation: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

  • Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

    • Where Rate_compound is the reaction rate in the presence of the test compound, Rate_neg_ctrl is the average rate of the DMSO wells (no inhibition), and Rate_pos_ctrl is the average rate of the positive control wells (full inhibition).

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    • Where SD is the standard deviation and Mean is the average of the reaction rates for the positive and negative controls.

ParameterValueInterpretation
Assay Volume 50 µLMiniaturized for HTS
Compound Conc. 10 µMTypical primary screen concentration
Z'-Factor > 0.7Excellent assay quality
Hit Threshold > 50% InhibitionInitial cutoff for active compounds

Part 2: Cell-Based Counter-Screen for Cytotoxicity

Principle of the Assay

It is crucial to determine if the observed inhibition in the biochemical assay is due to specific enzyme inhibition or a non-specific cytotoxic effect of the compound. This protocol describes a cell-based assay using a resazurin reduction method to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability. This type of assay is a common method for assessing the cytotoxic effects of compounds in HTS.[12]

Cell-Based Assay Workflow

Cell_Assay_Workflow Cell_Seeding Seed Cells in 384-well Plate Incubate_24h Incubate for 24h (Cell Adherence) Cell_Seeding->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_Resazurin Add Resazurin Reagent Incubate_48h->Add_Resazurin Incubate_4h Incubate for 1-4h Add_Resazurin->Incubate_4h Read_Fluorescence Read Fluorescence Incubate_4h->Read_Fluorescence Calculate_Viability Calculate % Viability (Determine CC50) Read_Fluorescence->Calculate_Viability

Caption: Workflow for the cell-based cytotoxicity assay.

Materials and Reagents
  • Cell Line: A relevant human cell line (e.g., HEK293 or a cancer cell line like A549).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Resazurin sodium salt solution, Trypsin-EDTA.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Negative Control: 0.1% DMSO in cell culture medium.

  • Assay Plates: 384-well, clear-bottom, black-walled, tissue culture-treated plates.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to a density of 200,000 cells/mL in culture medium.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 2-(4-methylphenyl)sulfonylguanidine and control compounds in culture medium.

    • Add 5 µL of the compound dilutions to the cells. The final DMSO concentration should not exceed 0.1%.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis
  • Percent Viability: Calculate the percent viability for each compound concentration:

    • % Viability = 100 * (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_neg_ctrl - Fluorescence_blank)

    • Where Fluorescence_blank corresponds to wells with medium only.

  • CC50 Determination: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 (the concentration that reduces cell viability by 50%).

ParameterValueInterpretation
Cell Seeding Density 5,000 cells/wellOptimized for 384-well format
Incubation Time 48 hoursStandard duration for cytotoxicity
Endpoint Resazurin ReductionMeasures metabolic activity
Result CC50 ValueQuantifies compound toxicity

Conclusion

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening of 2-(4-methylphenyl)sulfonylguanidine and its analogs. By combining a primary biochemical screen with a secondary cell-based cytotoxicity assay, researchers can efficiently identify specific inhibitors of a target enzyme and differentiate them from compounds with general cytotoxic effects. This systematic approach is fundamental to the early stages of drug discovery and can accelerate the identification of promising lead compounds for further development.[8][13]

References

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]

  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fluorescence-Based Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]

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  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • PubMed. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]

  • PubMed. (n.d.). Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. Retrieved from [Link]

  • MDPI. (n.d.). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of guanidine compounds | Request PDF. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(4-aminobenzenesulfonyl)guanidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfaguanidine | C7H10N4O2S | CID 5324. PubChem. Retrieved from [Link]

  • ScienceOpen. (n.d.). Biologically active guanidine alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Retrieved from [Link]

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][9][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles. Retrieved from [Link]

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Application Note: N-(4-methylbenzenesulfonyl)guanidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fragment-Based Approach to Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules (often >500 Da) to find potent nanomolar binders, FBDD employs a more nuanced strategy.[4] It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binders (with affinities in the high micromolar to millimolar range).[2][5]

The core principle of FBDD is that the probability of finding a productive binding event is higher with smaller, less complex molecules, allowing for a more thorough exploration of a target's binding landscape.[3][5] These initial fragment hits serve as high-quality starting points that are then optimized into potent leads through structure-guided medicinal chemistry, a process often described as "fragment growing" or "fragment linking".[2] A key metric guiding this process is Ligand Efficiency (LE) , which normalizes binding affinity for molecular size (typically by the number of heavy atoms), ensuring that optimization proceeds in an efficient manner, avoiding unnecessary increases in molecular weight and lipophilicity that can compromise drug-like properties.[6][7][8][9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target Target Selection & Protein Production Library Fragment Library (MW < 300 Da) Screening Biophysical Screening (SPR, NMR, X-ray) Library->Screening Hits Weak-Binding Hits (μM - mM Affinity) Screening->Hits Validation Hit Validation (Orthogonal Methods) Hits->Validation Structure Structural Biology (X-ray / NMR) Validation->Structure SBDD Structure-Based Design (Growing / Linking) Structure->SBDD SBDD->SBDD Leads Potent Lead Compounds (nM Affinity) SBDD->Leads

Caption: The general workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

N-(4-methylbenzenesulfonyl)guanidine: A Privileged Fragment

N-(4-methylbenzenesulfonyl)guanidine is a fragment that combines two key pharmacophoric features: a sulfonamide group and a guanidine group.[10] The guanidinium cation, the protonated form of guanidine at physiological pH, is isosteric with urea and is a common feature in biomolecular recognition, most notably in the side chain of the amino acid arginine.[11] It is capable of forming multiple hydrogen bonds and salt bridges, often acting as a potent hydrogen-bond donor that can anchor a ligand into a binding site.

The sulfonamide moiety is another well-established functional group in medicinal chemistry, present in a wide array of approved drugs. It can act as a hydrogen-bond acceptor and donor, and its geometry makes it a valuable scaffold for orienting substituents into defined vectors. The combination of these two groups on a simple tolyl scaffold makes N-(4-methylbenzenesulfonyl)guanidine an attractive fragment for screening against various target classes, particularly enzymes like kinases and proteases, where interactions with charged or polar residues are common.

Table 1: Physicochemical Properties of N-(4-methylbenzenesulfonyl)guanidine

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂S[10][12]
Molecular Weight 213.26 g/mol [10][12]
Heavy Atom Count 14-
Topological Polar Surface Area (TPSA) 96.04 Ų[10]
cLogP 0.16679[10]
Hydrogen Bond Donors 3[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bonds 2[10]

These properties align well with the "Rule of Three" guidelines for ideal fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3), marking it as a high-quality starting point for an FBDD campaign.[2]

Application Protocols: Biophysical Screening

Identifying weak fragment binding requires highly sensitive biophysical techniques.[13][14] No single method is perfect; therefore, a multi-faceted approach is essential for robust hit identification and validation.[15] Below are detailed protocols for screening N-(4-methylbenzenesulfonyl)guanidine using three gold-standard FBDD techniques.

Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free, real-time technique ideal for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).[14][16] It directly measures the binding of an analyte (the fragment) to a target protein immobilized on a sensor chip.[17]

SPR_Workflow cluster_0 Assay Development cluster_1 Screening Campaign cluster_2 Hit Validation Immobilize Immobilize Target Protein on Sensor Chip Ref Prepare Reference Surface (e.g., blank or irrelevant protein) Immobilize->Ref Scout Scout for Optimal Buffer & pH Conditions Ref->Scout Inject Inject Fragment Solution (e.g., 200 μM) Scout->Inject Measure Measure Binding Response (RU) Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Dose Dose-Response Curve (Multiple Concentrations) Measure->Dose Potential Hits Regenerate->Inject Next Fragment Calculate Calculate Affinity (KD) Dose->Calculate Confirm Confirm with Orthogonal Assay Calculate->Confirm

Caption: Experimental workflow for an SPR-based fragment screening campaign.

Protocol: SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) of approximately 20-40 RU for a ~200 Da fragment.[18]

    • Causality: A low immobilization density minimizes mass transport effects and avidity, which can complicate the analysis of weak, monovalent fragment binding.

    • On a parallel flow cell, perform a mock immobilization (no protein) or immobilize an irrelevant protein to serve as a reference surface for subtracting bulk refractive index changes and nonspecific binding.

  • Fragment Preparation:

    • Prepare a stock solution of N-(4-methylbenzenesulfonyl)guanidine in 100% DMSO (e.g., 100 mM).

    • For the primary screen, dilute the stock into the running buffer to a final concentration of 200-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Causality: High fragment concentrations are necessary to detect weak binding. Precisely matching DMSO is critical as even minor differences can cause significant bulk refractive index shifts, leading to false positives.[19]

  • Screening Execution:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After the dissociation phase, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) if necessary to remove any remaining bound fragment and prepare the surface for the next injection.

  • Data Analysis & Hit Triage:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.

    • A fragment is considered a preliminary hit if it produces a reproducible, concentration-dependent binding response that fits a 1:1 binding model.

    • For confirmed hits, perform a full dose-response analysis by injecting a series of fragment concentrations (e.g., from 10 µM to 1 mM) to accurately determine the equilibrium dissociation constant (KD).

Table 2: Example SPR Screening Parameters

ParameterRecommended ValueRationale
Running Buffer PBS or HEPES, pH 7.4, 0.05% P20Physiologically relevant, with surfactant to reduce nonspecific binding.
Fragment Conc. 200 µM (Primary Screen)Sufficient to detect binding in the high µM to low mM range.
Flow Rate 30 µL/minBalances sample consumption with minimizing mass transport effects.
Association Time 60 sUsually sufficient for fast-on/fast-off fragments to reach equilibrium.
Dissociation Time 120 sAllows for observation of the dissociation rate (kd).
Temperature 25 °CStandard temperature for reproducible binding analysis.
Hit Validation via NMR Spectroscopy

Rationale: NMR is a powerful technique for validating hits from primary screens.[20] It provides direct evidence of binding in a solution-based, label-free format, significantly reducing the chance of false positives from assay artifacts.[16][21] Both ligand-observed and protein-observed methods can be used.

Protocol: Protein-Observed ¹H-¹⁵N HSQC NMR

This is the most robust method as it confirms binding directly to the target protein and can simultaneously map the binding site.[21][22]

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is typically done by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[20]

    • Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O.

  • NMR Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the "apo" or unbound state fingerprint. Each peak in the spectrum corresponds to a specific backbone amide N-H group in the protein.[22]

    • Prepare a second sample containing the same concentration of ¹⁵N-protein plus N-(4-methylbenzenesulfonyl)guanidine at a 10- to 20-fold molar excess (e.g., 1-2 mM). Ensure the buffer and DMSO concentration are identical to the reference sample.

  • Data Acquisition & Analysis:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

    • Overlay the "apo" and "holo" (fragment-bound) spectra.

    • Binding Confirmation: Binding is confirmed by observing Chemical Shift Perturbations (CSPs). A CSP is a change in the position (chemical shift) of specific peaks upon fragment addition.[23]

    • Binding Site Mapping: The residues exhibiting the most significant CSPs are located at or near the fragment's binding site on the protein surface.

    • Affinity Estimation: By titrating the fragment at various concentrations and monitoring the CSPs, a binding curve can be generated to estimate the KD.[20]

Table 3: Example NMR Screening Parameters

ParameterRecommended ValueRationale
Spectrometer ≥ 600 MHz with cryoprobeHigh field and cryoprobe are essential for sensitivity and resolution.[13]
Protein Conc. 50 - 100 µMA compromise between sensitivity and preventing protein aggregation.
Fragment Conc. 1 - 2 mM (10-20x excess)Drives the binding equilibrium towards the bound state for weak interactions.
Temperature 25 - 30 °CEnsures protein stability and optimal spectral quality.
Experiment ¹H-¹⁵N HSQCStandard experiment for observing protein backbone amides.[22]
Structural Characterization via X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[16][24] This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it allows for rational, structure-based design.[1]

XRay_Workflow A Produce High-Purity Target Protein (>95%) B Grow Protein Crystals (Apo Form) A->B C Prepare Soaking Solution (Fragment in Cryo-Protectant) B->C D Soak Crystal with Fragment (e.g., 10-50 mM) C->D E Flash-Cool Crystal in Liquid Nitrogen D->E F Collect X-ray Diffraction Data E->F G Solve Structure & Build Electron Density Map F->G H Model Fragment Binding Mode & Refine Structure G->H

Caption: Workflow for determining a protein-fragment complex structure via soaking.

Protocol: Crystal Soaking

  • Protein Crystallization:

    • Generate high-quality crystals of the target protein in its apo (unbound) form. This requires screening a wide range of crystallization conditions (precipitants, buffers, salts, additives).[25]

    • Causality: The crystal must be robust enough to withstand the soaking process without cracking or dissolving. A well-diffracting crystal is paramount for obtaining high-resolution data.

  • Soaking Procedure:

    • Prepare a "soaking solution" by adding a high concentration of N-(4-methylbenzenesulfonyl)guanidine (typically 10-50 mM, solubility permitting) to the crystal stabilization buffer, which also contains a cryo-protectant (e.g., glycerol, ethylene glycol).[26]

    • Causality: A high fragment concentration is needed to achieve significant occupancy in the binding site within the crystal lattice. The cryo-protectant is essential to prevent ice crystal formation during flash-cooling, which would destroy the crystal.[25]

    • Carefully transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Solution:

    • Using a nylon loop, retrieve the soaked crystal and immediately flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo structure.

    • Calculate a difference electron density map (Fo-Fc). A clear, unambiguous region of positive density in the binding pocket that matches the shape of the fragment confirms its binding.

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions (hydrogen bonds, salt bridges, hydrophobic contacts).

From Hit to Lead: The Path Forward

Once N-(4-methylbenzenesulfonyl)guanidine is confirmed as a binder and its binding mode is elucidated, the hit-to-lead campaign begins. The goal is to leverage the structural information to design new analogs with improved potency while maintaining good ligand efficiency and drug-like properties.

Optimization_Strategy cluster_0 Fragment Growing cluster_1 Fragment Linking Start Fragment Hit N-(4-methylbenzenesulfonyl)guanidine (KD ~500 μM, LE ~0.4) Grow Add R-group to tolyl ring to engage new pocket Start->Grow Other Second Fragment Hit in Adjacent Pocket End Potent Lead Compound (KD < 100 nM, LE > 0.3) Grow->End Link Link the two fragments with a suitable linker Other->Link Link->End

Caption: Strategies for optimizing an initial fragment hit into a potent lead compound.

Key Optimization Principles:

  • Structure-Guided Growth: Use the crystal structure to identify unoccupied pockets near the fragment. Synthesize analogs where chemical vectors are added to the tolyl ring or other positions to form new, favorable interactions with the protein.

  • Maintain Ligand Efficiency: With each modification, re-measure the binding affinity and recalculate the LE. The goal is to make additions that provide a disproportionately large gain in binding energy. A drop in LE indicates an inefficient modification.[9]

  • Monitor Physicochemical Properties: Continuously monitor properties like molecular weight, cLogP, and polar surface area to ensure the evolving molecule stays within a "drug-like" chemical space and avoids potential liabilities such as poor solubility or permeability.

By following this integrated, multi-disciplinary approach, a simple, low-affinity fragment like N-(4-methylbenzenesulfonyl)guanidine can serve as the starting point for the rational design of a highly potent and selective lead compound.

References

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols.
  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Medicinal Chemistry.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Grokipedia. Ligand efficiency. Grokipedia.
  • Various Authors. (2022). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery.
  • Wikipedia. Fragment-based lead discovery. Wikipedia.
  • Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Journal of Drug Development and Research.
  • ResearchGate. Ligand Efficiency Metrics and their Use in Fragment Optimizations.
  • Sygnature Discovery. Fragment Screening.
  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • WuXi Biology. Introduction into Fragment Based Drug Discovery. WuXi Biology.
  • Scott, A. D., et al. (2012). The role of ligand efficiency metrics in drug discovery. MedChemComm.
  • ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy.
  • Monti, L., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. PMC.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • Springer Nature. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology.
  • Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.
  • National Institutes of Health. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC.
  • Springer Nature. Crystallographic Fragment Screening.
  • DiVA portal. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. DiVA.
  • ChemScene. 1-(4-Methylbenzenesulfonyl)guanidine. ChemScene.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • MDPI. (2021). Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. Molecules.
  • Creative Biostructure. A Beginner's Guide to Protein Crystallography.
  • National Institutes of Health. (2015). Guidelines for the successful generation of protein–ligand complex crystals. PMC.
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A Technical Guide to N-[amino(imino)methyl]-4-methylbenzenesulfonamide: A Key Scaffold for Exploring the Therapeutic Potential of the Sulfonamide Class

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a wide array of drugs, from classical antibiotics to contemporary anticancer agents and diuretics.[1][2] The exploration of novel sulfonamide-based therapeutics hinges on the strategic design of molecular scaffolds that can be systematically modified to probe biological targets. This guide focuses on N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a molecule that merges the well-established p-toluenesulfonamide backbone with a highly functional guanidine group. We will detail its application not as a passive reference compound, but as a strategic starting point and versatile building block for structure-activity relationship (SAR) studies, enzyme inhibition assays, and the synthesis of next-generation sulfonamide drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Foundational Rationale: The Synergy of a Bifunctional Scaffold

The utility of this compound (henceforth referred to as p-TSA-Guanidine) in drug discovery is rooted in the distinct and complementary properties of its two core moieties. Understanding this synergy is critical to appreciating its role in studying and expanding the sulfonamide drug class.

The p-Toluenesulfonamide Core

The p-toluenesulfonamide (tosyl) group is a classic pharmacophore. Its presence provides a rigid, aromatic scaffold that is synthetically tractable and well-characterized.[3] The sulfonamide linker itself is a potent hydrogen bond acceptor (via the sulfonyl oxygens) and a weak hydrogen bond donor (via the N-H bond). This framework serves as a stable anchor that can be precisely positioned within a biological target's binding pocket. Its derivatives are foundational to many established drugs.[1]

The Guanidinium Moiety: A Bioisostere for Arginine

The terminal guanidine group (-C(=NH)NH2) is the molecule's primary driver of biological interaction.[4] With a pKa typically above 13, it exists almost exclusively in its protonated guanidinium cation form at physiological pH. This cationic group is a superb hydrogen bond donor, capable of forming multiple, geometrically defined hydrogen bonds and salt bridges. It functions as a bioisostere of the side chain of arginine, enabling it to engage with carboxylate or phosphate residues in the active sites of numerous enzymes, such as serine proteases and kinases.[5]

Structural Logic of the Combined Scaffold

The combination of the tosyl group and the guanidine moiety in a single molecule creates a powerful research tool. It allows for the exploration of enzyme active sites by positioning a potent binding group (guanidinium) on a proven medicinal chemistry scaffold. This design facilitates the systematic study of how modifications to either part of the molecule impact biological activity.

Scaffold p-TSA-Guanidine Scaffold Tosyl p-Toluenesulfonamide Core (Structural Anchor) Scaffold->Tosyl Provides Framework Guanidine Guanidinium Moiety (Biological Recognition) Scaffold->Guanidine Provides Functionality Properties1 • Rigidity • Synthetic Tractability • H-Bond Acceptor Tosyl->Properties1 Properties2 • Cationic at pH 7.4 • Strong H-Bond Donor • Arginine Mimetic Guanidine->Properties2

Caption: Logical relationship of the p-TSA-Guanidine scaffold.

Application in Structure-Activity Relationship (SAR) Studies

p-TSA-Guanidine is an ideal starting point for SAR campaigns aimed at discovering novel enzyme inhibitors or other bioactive molecules. The fundamental principle of sulfonamide SAR often involves maintaining a core structure while modifying peripheral groups to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

Causality in Experimental Design

An SAR study initiated with p-TSA-Guanidine is designed to answer specific questions about molecular recognition:

  • Role of the Aromatic Ring: Are there additional hydrophobic or polar pockets near the tosyl ring?

  • Guanidine Group Positioning: Is the linker length optimal?

  • N-H Bonds: Are all the N-H protons of the guanidine group necessary for binding, or can some be substituted to tune properties like lipophilicity?

By systematically synthesizing and testing analogues, a detailed map of the target's binding site can be constructed.

cluster_0 SAR Exploration Workflow Start Start: p-TSA-Guanidine (Baseline Activity) ModA Modification A: Aromatic Ring Substitution Start->ModA ModB Modification B: Guanidine N-Alkylation Start->ModB ModC Modification C: Scaffold Homologation Start->ModC Assay Biological Assay (e.g., Enzyme Inhibition) ModA->Assay ModB->Assay ModC->Assay Analysis Data Analysis: Generate SAR Model Assay->Analysis cluster_1 Crystallography Workflow P_Prep 1. Target Protein Expression & Purification Cryst 2. Crystallization Trials (Vapor Diffusion) P_Prep->Cryst Soak 3. Crystal Soaking with p-TSA-Guanidine Cryst->Soak Xray 4. X-ray Diffraction Data Collection Soak->Xray Solve 5. Structure Solution & Refinement Xray->Solve Model 6. Binding Mode Analysis (3D Model) Solve->Model

Sources

Application Note: Assessing the Stability of N-[amino(imino)methyl]-4-methylbenzenesulfonamide in Physiological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the chemical stability of N-[amino(imino)methyl]-4-methylbenzenesulfonamide in physiologically relevant aqueous buffers. Given the compound's structure, featuring both a guanidinium group and a sulfonamide linkage, understanding its susceptibility to hydrolysis is critical for predicting its viability as a therapeutic agent. This document outlines the underlying chemical principles, potential degradation pathways, detailed protocols for stability testing, and a robust analytical methodology using High-Performance Liquid Chromatography (HPLC).

Introduction: The Imperative of Stability Testing

In early-stage drug discovery, assessing the chemical stability of a lead compound is a pivotal step. A compound's stability profile under physiological conditions (pH ~7.4, 37°C) directly influences its shelf-life, formulation strategy, and ultimately, its pharmacokinetic and pharmacodynamic behavior in vivo. This compound, also known as N-(4-methylbenzenesulfonyl)guanidine[1], possesses two key functional groups of interest: a highly basic guanidinium group and a sulfonamide bond. While sulfonamides are generally considered stable, the specific electronic environment of this molecule necessitates empirical evaluation.[2][3]

Forced degradation studies, conducted under conditions more severe than typical storage, are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6] This note provides the protocols to perform such an assessment, ensuring that the analytical methods used are specific and can accurately quantify the parent compound in the presence of its potential degradants.

Chemical Background & Potential Degradation Pathways

The stability of this compound in aqueous solution is primarily dictated by the susceptibility of the sulfonamide (S-N) bond to hydrolysis.

  • Guanidinium Group: The guanidinium moiety is a very strong base (pKa ≈ 13.5) and will be fully protonated and positively charged at physiological pH. This positive charge can influence the reactivity of the adjacent sulfonamide bond.

  • Sulfonamide Bond: The primary degradation route is expected to be the hydrolytic cleavage of the S-N bond. This reaction can be catalyzed by both acid and base, although sulfonamides are known to be fairly resistant to hydrolysis under neutral environmental conditions.[2][3] The two potential cleavage points could yield:

    • Cleavage at the S-N bond: This is the most probable pathway, yielding 4-methylbenzenesulfonic acid and guanidine.

    • Cleavage at the C-N bond of the guanidinium group: This is less likely but could result in 4-methylbenzenesulfonamide and urea.

The primary degradation pathway is illustrated below.

G cluster_main Hypothesized Hydrolysis Pathway Parent N-[amino(imino)methyl]-4- methylbenzenesulfonamide Water + H₂O (pH 7.4, 37°C) Parent->Water Product1 4-Methylbenzenesulfonic acid (p-Toluenesulfonic acid) Water->Product1 Product2 Guanidine Water->Product2 G cluster_workflow Stability Study Workflow A Prepare 1 mg/mL stock solution of Test Article in Methanol B Spike stock into pre-warmed (37°C) PBS and SBF A->B C Final Concentration: 10 µg/mL B->C D Incubate samples at 37°C C->D E Withdraw aliquots at 0, 2, 4, 8, 12, 24, 48 hours D->E F Quench reaction with equal volume of cold Acetonitrile E->F G Filter and transfer to HPLC vials F->G H Analyze via validated Stability-Indicating HPLC Method G->H

Sources

Application Note: A Multi-technique Approach for the Characterization of N-[amino(imino)methyl]-4-methylbenzenesulfonamide Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a guanidine derivative of the common p-toluenesulfonamide (tosyl) group, is a key structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The presence of the highly basic guanidinium group and the aromatic tosyl moiety imparts unique chemical properties that necessitate a robust, multi-technique approach for analytical characterization. Ensuring the structural integrity, identity, and purity of this compound is paramount for the reliability of subsequent synthetic steps and the quality and safety of final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of this compound. It is designed to offer field-proven insights and detailed protocols, explaining not just the "how" but the critical "why" behind each experimental choice, thereby establishing a self-validating analytical workflow.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound provides a foundational reference for analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂S[1]
Molecular Weight 213.26 g/mol [1]
Monoisotopic Mass 213.05720 Da[1]
Appearance Typically a white to off-white solid

Primary Structural Elucidation

The initial and most critical step is the unambiguous confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural verification.

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its high polarity effectively dissolves the polar guanidinium salt, and its hydrogen-bonding acceptor nature slows down the exchange rate of the N-H protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum.[2] This is a significant advantage over solvents like CDCl₃ where these protons may be broadened or unobservable.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized product and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[2]

  • Instrumentation: Utilize an NMR spectrometer with a field strength of 400 MHz or higher to achieve better signal dispersion and resolution.[2]

  • Acquisition Parameters (¹H NMR):

    • Set a spectral width appropriate for observing both aromatic and aliphatic protons (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for quantitative integration.

  • Acquisition Parameters (¹³C NMR):

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with a Fourier transform, followed by careful phasing and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[3]

Data Interpretation: Expected Chemical Shifts

The following table outlines the predicted chemical shifts for the key nuclei in this compound.

GroupNucleusExpected Chemical Shift (δ, ppm)Rationale
Tosyl (Ar-H) ¹H7.4 - 7.8 (two doublets)Protons on the aromatic ring, deshielded by the electron-withdrawing sulfonyl group. Splitting into two doublets (AA'BB' system) is characteristic of para-substitution.
Tosyl (CH₃) ¹H2.3 - 2.4 (singlet)Methyl protons attached to the aromatic ring.
Guanidinium (N-H) ¹H6.5 - 8.5 (broad signals)Protons on nitrogen atoms are typically broad due to quadrupole effects and chemical exchange. Their chemical shift is highly dependent on concentration, temperature, and residual water.
Tosyl (Ar-C, quaternary) ¹³C142 - 145Aromatic carbon attached to the sulfonyl group.
Tosyl (Ar-C, quaternary) ¹³C138 - 141Aromatic carbon attached to the methyl group.
Tosyl (Ar-C, CH) ¹³C128 - 130Aromatic carbons ortho to the methyl group.
Tosyl (Ar-C, CH) ¹³C125 - 127Aromatic carbons ortho to the sulfonyl group.
Guanidinium (C=N) ¹³C155 - 160The central carbon of the guanidinium group, highly deshielded due to bonding with three nitrogen atoms.
Tosyl (CH₃) ¹³C20 - 22Methyl carbon.

Note: Data are estimated based on typical values for tosyl groups[4] and guanidinium moieties. Actual values may vary.

Mass Spectrometry (MS)

MS is a powerful technique used to confirm the molecular weight of the synthesized product. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

Expertise & Causality: ESI is ideal because it is a soft ionization technique that can generate intact molecular ions from polar analytes in solution. Given the basicity of the guanidine group (pKa ≈ 13.5), analysis in positive ion mode ([M+H]⁺) is exceptionally sensitive and will produce a strong signal for the protonated molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

  • Analysis Parameters (Positive Ion Mode):

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Interpretation: The primary ion expected is the protonated molecule [M+H]⁺. For this compound (C₈H₁₁N₃O₂S), the expected monoisotopic mass is 213.0572 Da. Therefore, the primary signal should appear at m/z 214.0645 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive evidence of the compound's identity.

Purity Assessment

Once the structure is confirmed, the next critical step is to determine the purity of the synthesized product. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is well-suited for separating the polar target compound from less polar starting materials or non-polar impurities.

Expertise & Causality: The guanidinium group's positive charge at acidic pH can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual silanol groups. To counteract this, an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is essential.[5] These modifiers protonate the silanol groups, minimizing secondary interactions and resulting in sharp, symmetrical peaks. UV detection is effective due to the strong chromophore of the p-toluenesulfonamide group. A detection wavelength around 210-230 nm is typically optimal.[2]

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water). Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection: UV at 220 nm.

  • Data Analysis: The purity is calculated based on the relative peak area of the main product peak as a percentage of the total area of all peaks in the chromatogram.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh ~1 mg Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inj Inject 10 µL prep3->inj sep C18 Column Separation (Gradient Elution) inj->sep det UV Detection (220 nm) sep->det integ Integrate Peaks det->integ calc Calculate Area % integ->calc report Generate Purity Report calc->report

Caption: Workflow for RP-HPLC purity analysis.

Confirmatory and Complementary Techniques

To build a complete analytical profile, additional techniques should be employed to confirm functional groups and assess thermal properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine/Imine) Stretching3100 - 3400 (broad)
C-H (Aromatic) Stretching3000 - 3100
C-H (Aliphatic, CH₃) Stretching2850 - 3000
C=N (Guanidinium) Stretching1640 - 1680
S=O (Sulfonamide) Asymmetric & Symmetric Stretching1320 - 1360 and 1150 - 1180

Note: Data derived from standard FTIR correlation tables and data for p-toluenesulfonamide.[6][7]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound, respectively. These are critical parameters for API development and handling.[8]

Expertise & Causality: DSC can reveal the melting point (an indicator of purity) and detect polymorphic transitions. TGA provides information on the decomposition temperature, defining the upper limit for safe handling and processing.[8] For sulfonamides, TGA often shows decomposition beginning after the melting point.[9]

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • DSC Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point beyond the melt. The melting point is typically taken as the onset of the endothermic melting peak.

  • TGA Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). Record the mass loss as a function of temperature to determine the onset of decomposition.[8]

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates the results from multiple analyses to build a cohesive and undeniable profile of the synthesized product. The workflow ensures that structure, purity, and other key properties are confirmed.

Integrated Characterization Workflow Diagram

Integrated_Workflow cluster_synthesis Synthesis Product cluster_primary Primary Characterization cluster_secondary Purity & Confirmatory product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms nmr_result Structural Confirmation nmr->nmr_result ms_result Molecular Weight Confirmation ms->ms_result hplc HPLC nmr_result->hplc ms_result->hplc ftir FTIR hplc->ftir thermal Thermal Analysis (DSC/TGA) hplc->thermal hplc_result Purity > 95%? hplc->hplc_result ftir_result Functional Groups Confirmed ftir->ftir_result thermal_result Melting Point & Stability Determined thermal->thermal_result hplc_result->product No, Repurify final Fully Characterized Product hplc_result->final Yes

Caption: Integrated workflow for product characterization.

Conclusion

The characterization of this compound requires a synergistic combination of analytical techniques. NMR and MS provide definitive structural evidence, while HPLC offers reliable purity assessment. Complementary methods like FTIR and thermal analysis further solidify the compound's identity and define its physical properties. By following this integrated workflow, researchers and drug developers can ensure the quality and integrity of their synthesized material, building confidence in the data and outcomes of their work.

References

  • Supporting Information for scientific paper on ScienceOpen. ScienceOpen. Available at: [Link]

  • ¹H and ¹³C NMR spectra of compound 2a. From a scientific publication. Available at: [Link]

  • FT-IR spectra of caffeine, p-toluenesulfonic acid, and an ionic liquid. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available at: [Link]

  • Guanidine analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available at: [Link]

  • HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, PMC, NIH. Available at: [Link]

  • ESI for A magnetic Fe@PANI catalyst for selective sulphide oxidation under mild and green conditions. The Royal Society of Chemistry. Available at: [Link]

  • DSC thermogram of sulfonamide 4. ResearchGate. Available at: [Link]

  • Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. Available at: [Link]

  • N-methyl-p-toluenesulfonamide. SpectraBase. Available at: [Link]

  • Benzenesulfonamide, 4-methyl-. NIST WebBook. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting solubility issues with N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-[amino(imino)methyl]-4-methylbenzenesulfonamide (CAS 6584-12-9).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental use.

Compound Overview and Inherent Solubility Challenges

This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.

  • Basic Group: The guanidine moiety (-C(NH)(NH₂)) is strongly basic, with a high pKa value. In aqueous solutions at or below physiological pH, it exists almost exclusively as the protonated, positively charged guanidinium cation.[6][7][8]

  • Acidic Group: The sulfonamide group (-SO₂NH-) is weakly acidic.[9][10] The pKa of benzenesulfonamide is approximately 10.1, and this value is not expected to change dramatically with the addition of a para-methyl group.[11][12]

At neutral pH, the compound likely exists in a neutral or zwitterionic state, which, combined with the hydrophobic nature of the tosyl group, leads to poor aqueous solubility .[13] The key to solubilization is to force the molecule into a charged state—either as a fully cationic salt (at low pH) or an anionic salt (at high pH).[14][15]

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve in water or neutral PBS?

A1: At neutral pH (around 7), the compound has minimal solubility. The strongly basic guanidine group is protonated (positively charged), but the weakly acidic sulfonamide group is largely un-ionized. This, along with the nonpolar tosyl ring, prevents effective interaction with water. To achieve solubility, you must adjust the pH of your solvent significantly, as detailed in the troubleshooting guide below.[14][16][17]

Q2: What is the best solvent to prepare a concentrated stock solution?

A2: For a high-concentration stock, polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended starting points. However, if the final assay is in an aqueous medium, be mindful that adding a concentrated DMSO stock can cause the compound to precipitate. If using an organic stock, ensure the final concentration of the organic solvent in your aqueous assay buffer is minimal (typically <1%). If precipitation occurs, preparing an aqueous stock in acidic or basic solution is the superior method.

Q3: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." The compound is soluble in 100% DMSO but insoluble in the final aqueous environment.

  • Immediate Fix: Try diluting your DMSO stock serially into the aqueous buffer while vortexing vigorously to promote mixing and prevent localized high concentrations.

  • Best Practice: Avoid using a 100% organic stock if possible. Prepare a concentrated aqueous stock using pH modification as described in Protocol 1 or Protocol 2 below. This ensures the compound remains in its soluble, ionized form upon dilution into a similarly pH-buffered final solution.

Q4: Can I heat the solution or use sonication to improve solubility?

A4: Yes, these are viable physical methods. Gentle heating can increase the rate of dissolution and overall solubility.[18][19][20] Sonication is effective at breaking up solid aggregates to increase the surface area available for solvation.[21] However, these methods should be used in conjunction with proper solvent and pH selection. If the compound is fundamentally insoluble under the chosen conditions, it will likely precipitate out of solution again upon cooling or standing. Always check for compound stability at elevated temperatures.

In-Depth Troubleshooting Guide

Persistent solubility issues require a systematic approach. The primary chemical strategy is pH modification to ensure the compound is in a fully ionized—and therefore more soluble—state.

Logical Workflow for Solubility Troubleshooting

G start Start: Compound Fails to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4) decision1 Is an organic stock (e.g., DMSO) permissible in the final assay? start->decision1 org_yes Prepare concentrated stock in DMSO. Perform serial dilution into final aqueous buffer. decision1->org_yes Yes ph_mod Primary Strategy: pH Modification decision1->ph_mod No org_precip Does compound precipitate upon dilution? org_yes->org_precip org_no Proceed with Experiment org_precip->org_no No org_precip->ph_mod Yes decision2 Is the final application compatible with acidic pH? ph_mod->decision2 acid_path Follow Protocol 1: Prepare stock in acidic solution (e.g., 0.1 M HCl). Adjust final assay pH if necessary. decision2->acid_path Yes base_path Follow Protocol 2: Prepare stock in basic solution (e.g., 0.1 M NaOH). Adjust final assay pH if necessary. decision2->base_path No success Compound Solubilized. Proceed with Experiment. acid_path->success base_path->success

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Data Presentation: Solvent Selection

For initial screening or when an organic stock is required, refer to the table below.

SolventTypeDielectric Constant (Polarity)Notes on Use
Water (pH adjusted)Polar Protic80.1Preferred for aqueous assays. Requires pH < 4 or pH > 11 for solubility.
DMSOPolar Aprotic47.2Good for high concentration stocks. Risk of precipitation upon aqueous dilution.
DMFPolar Aprotic38.3Similar to DMSO, can be a useful alternative.
MethanolPolar Protic33.0Moderate solubility expected.
EthanolPolar Protic24.6Lower solubility than methanol is likely.
Protocol 1: Preparation of an Acidic Stock Solution (e.g., 10 mM in 0.1 M HCl)

This protocol leverages the basicity of the guanidine group to form a highly soluble guanidinium salt.

  • Calculate Mass: Weigh the required amount of this compound (MW: 213.26 g/mol ) for your desired volume and concentration.[1]

  • Prepare Solvent: Prepare a 0.1 M solution of hydrochloric acid (HCl) in ultrapure water.

  • Dissolution: Add the solvent to the solid compound.

  • Aid Solubilization: Vortex or stir the solution. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for 5-10 minutes until all solid is dissolved.

  • Verification: Inspect the solution visually to ensure it is clear and free of particulates.

  • pH Adjustment (Optional): Before use in a cellular assay, the pH of this stock solution must be considered. When diluting into a buffered medium, ensure the buffer capacity is sufficient to bring the final pH to the desired physiological range.

Protocol 2: Preparation of a Basic Stock Solution (e.g., 10 mM in 0.1 M NaOH)

This protocol deprotonates the acidic sulfonamide group to form a soluble anionic salt. This is generally a secondary approach, as the guanidine group is more strongly basic than the sulfonamide is acidic.

  • Calculate Mass: Weigh the required amount of this compound (MW: 213.26 g/mol ).[1]

  • Prepare Solvent: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in ultrapure water.

  • Dissolution: Add the solvent to the solid compound.

  • Aid Solubilization: Vortex, stir, or apply gentle heat/sonication as described in Protocol 1 until the solid is fully dissolved.

  • Verification: Ensure the final solution is clear and particulate-free.

  • pH Consideration: As with the acidic stock, be aware of the high pH and account for its effect on your final assay buffer.

References

  • PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Guanidine. Retrieved from [Link]

  • Wikipédia. (2022, March 2). Guanidine. Retrieved from [Link]

  • Wang, Y. F., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 42–50. Retrieved from [Link]

  • ChemWhat. (n.d.). Benzenesulfonamide CAS#: 98-10-2. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 76, 133–139. Retrieved from [Link]

  • Solubility of Things. (n.d.). Guanidinium nitrate. Retrieved from [Link]

  • Wetmore, D. R., & Schafer, L. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The Journal of Physical Chemistry. A, 112(51), 13678–13688. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2013). Solubility–pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • De Luca, L., & O'Brien, P. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4053–4060. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 18). Guanidinium chloride. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • HMDB. (2021, September 11). Showing metabocard for Benzenesulfonamide (HMDB0248984). Human Metabolome Database. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sulfonamide (medicine). Retrieved from [Link]

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Retrieved from [Link]

  • Chemsrc. (2025, September 18). This compound. Retrieved from [Link]

  • Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2018, March 24). What is solubility of guanidinium sulfate in water? [Online forum post]. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Image]. Retrieved from [Link]

  • Al-Hamidi, H., Edwards, C., & Mohammad, M. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1856. Retrieved from [Link]

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Philip, A. K., & Pathak, K. (2011). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 47(3), 559-567. Retrieved from [Link]

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Technical Support Center: Optimizing 2-(4-methylphenyl)sulfonylguanidine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methylphenyl)sulfonylguanidine. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of 2-(4-methylphenyl)sulfonylguanidine in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-methylphenyl)sulfonylguanidine and what is its expected mechanism of action?

A1: 2-(4-methylphenyl)sulfonylguanidine is a small molecule inhibitor. While its precise mechanism of action is still under investigation, compounds with a sulfonylguanidine moiety have been explored for various therapeutic targets. It is crucial to determine the specific target and pathway affected by this compound in your experimental system. An initial step would be to perform target validation assays or consult existing literature if available.

Q2: What is the recommended starting concentration range for 2-(4-methylphenyl)sulfonylguanidine in in vitro assays?

A2: The effective concentration of 2-(4-methylphenyl)sulfonylguanidine can vary significantly depending on the cell line, assay duration, and specific endpoint being measured.[1] For initial experiments, a broad dose-response curve is highly recommended, starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM).[1] This wide range will help in identifying the optimal concentration window for your specific assay.

Q3: How should I prepare the stock solution for 2-(4-methylphenyl)sulfonylguanidine?

A3: Due to the chemical nature of sulfonylguanidines, solubility in aqueous solutions may be limited.[1] It is recommended to first prepare a high-concentration stock solution, for instance, 10 mM, in a non-polar organic solvent like dimethyl sulfoxide (DMSO).[1] This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations for your experiments.[1] It is critical to ensure the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced cytotoxicity, typically below 0.5%.[1]

Q4: I am not observing any biological effect with 2-(4-methylphenyl)sulfonylguanidine. What are the initial checks I should perform?

A4: When faced with a lack of an expected biological effect, it is important to systematically review your experimental setup.[2]

  • Confirm Cell Line Sensitivity: Verify from literature or previous internal data that the cell line you are using is appropriate for the expected target pathway of the compound.[2]

  • Check Reagent Integrity: Ensure that the 2-(4-methylphenyl)sulfonylguanidine stock solution is correctly prepared, has been stored properly to avoid degradation, and has not undergone multiple freeze-thaw cycles.[2]

  • Verify Assay Conditions: Double-check all experimental parameters, including cell seeding density, the concentrations of the compound used, and the incubation times.[2]

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during in vitro assays with 2-(4-methylphenyl)sulfonylguanidine.

Problem Potential Causes Recommended Solutions
Compound Precipitation in Media 1. Low Solubility: The compound's solubility in the aqueous culture medium is exceeded. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.1. Lower the Final Concentration: Test a lower concentration range. 2. Optimize Stock Solution: Prepare a higher concentration stock in DMSO to minimize the volume added to the media. 3. Test Different Media Formulations: Evaluate the compound's solubility in different basal media or with reduced serum concentrations.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells. 2. Pipetting Errors: Inaccurate serial dilutions or addition of the compound. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use fresh tips for each dilution. 3. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells to maintain humidity.
No Observed Biological Effect 1. Concentration Too Low: The concentrations tested are below the effective range for the target cell line. 2. Inactive Compound: The compound may have degraded due to improper storage. 3. Cell Line Resistance: The target pathway may not be active or critical in the chosen cell line.1. Perform a Wider Dose-Response Experiment: Extend the concentration range to higher values (e.g., up to 50 or 100 µM).[1] 2. Prepare Fresh Compound: Prepare a new stock solution from a fresh batch of the compound. 3. Use a Positive Control Cell Line: Test the compound on a cell line known to be sensitive to inhibitors of the suspected target pathway.
Unexpected Cytotoxicity 1. Off-Target Effects: The compound may be hitting unintended targets at higher concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.1. Perform a Narrower Dose-Response: Focus on a lower concentration range to identify a specific inhibitory effect. 2. Include a Vehicle Control: Ensure you have a control group treated with the same final concentration of the solvent.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-(4-methylphenyl)sulfonylguanidine using a cell viability assay, such as the MTT assay.

Materials:

  • 2-(4-methylphenyl)sulfonylguanidine

  • DMSO

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well microplates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-methylphenyl)sulfonylguanidine in DMSO. Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of 2-(4-methylphenyl)sulfonylguanidine. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.[3]

G cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound treat_cells Treat cells with compound dilutions compound_prep->treat_cells incubation Incubate for desired duration treat_cells->incubation mtt_assay Perform MTT assay incubation->mtt_assay read_plate Read absorbance mtt_assay->read_plate data_analysis Calculate % viability and plot dose-response curve read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the IC50 of 2-(4-methylphenyl)sulfonylguanidine.

Data Presentation

Table 1: Example Dose-Response Data for IC50 Calculation
Concentration (µM)% Viability (Relative to Vehicle)
1005.2
1015.8
148.9
0.185.1
0.0195.3
0.00198.7
0 (Vehicle)100

This data can be plotted using graphing software to determine the IC50, which is the concentration at which there is a 50% reduction in cell viability.[3] For more accurate IC50 determination, it is recommended to use a non-linear regression model, such as a four-parameter logistic (4PL) curve.[4]

G cluster_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Result (e.g., no effect, high variability) check_basics Initial Checks: - Cell line sensitivity - Reagent integrity - Assay conditions start->check_basics check_basics->start If issues found, correct and repeat optimize_assay Optimize Assay Parameters: - Concentration range - Incubation time - Cell density check_basics->optimize_assay If basics are okay re_evaluate Re-evaluate Hypothesis: - Is the target relevant? - Is the compound active? end Reliable Data re_evaluate->end Refined hypothesis and new experiment optimize_assay->re_evaluate If still no effect optimize_assay->end If optimization is successful

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

  • Benchchem. Technical Support Center: Troubleshooting In Vitro Assays.
  • ResearchGate. How to calculate IC50. Available from: [Link]

  • Vasken, P., & Unadkat, J. D. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 18(5), 1284–1291. Available from: [Link]

  • Solzin, J., Scheffold, A., Kopp, M., & Emrich, T. (2023). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. SLAS discovery : advancing life sciences R & D, 28(1), 29–38. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Benchchem. Optimizing "Compound Thy3d" concentration for in vitro assays.

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Technical Support Center: Minimizing Off-Target Effects of N-(4-methylbenzenesulfonyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-methylbenzenesulfonyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target effects during your experiments. We will move beyond simple step-by-step instructions to explain the scientific rationale behind our recommendations, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule

N-(4-methylbenzenesulfonyl)guanidine belongs to a class of compounds, aryl-sulfonylguanidines, that are of significant interest in pharmacology. The core structure, combining a sulfonamide and a guanidine group, makes it a potent modulator of various biological targets. Its primary intended targets are often the Na+/H+ Exchangers (NHEs) , particularly the NHE1 isoform, which is a key regulator of intracellular pH (pHi) and is implicated in conditions like cardiac ischemia-reperfusion injury.[1][2][3]

However, the very features that make this scaffold effective also create the potential for interactions with unintended proteins, leading to off-target effects. This guide will focus on the most probable off-targets and provide you with the tools to identify, troubleshoot, and mitigate these effects.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with N-(4-methylbenzenesulfonyl)guanidine and related compounds.

Q1: I'm seeing a cellular phenotype that doesn't align with NHE1 inhibition. What are the most likely off-targets for N-(4-methylbenzenesulfonyl)guanidine?

Based on extensive studies of structurally similar compounds, the most probable off-targets for aryl-sulfonylguanidines are Carbonic Anhydrases (CAs) .[4][5][6] These are zinc-containing metalloenzymes that catalyze the hydration of CO2 and are crucial for pH regulation and ion transport. The sulfonamide moiety in your compound is a classic zinc-binding group found in many potent CA inhibitors.[5]

Another potential, though generally less common, off-target class for guanidine-containing compounds are kinases , such as Lemur tyrosine kinase 3 (LMTK3) or Pyruvate Kinase M2 (PKM2).[7][8]

Q2: How can I distinguish between on-target NHE1 inhibition and off-target Carbonic Anhydrase inhibition in my cellular assays?

This is a critical question. Both NHE1 and CAs regulate cellular pH, so their inhibition can lead to overlapping phenotypes, such as changes in intracellular pH. To differentiate between these effects, you can use a multi-pronged approach:

  • Use selective inhibitors as controls: In parallel with your experiments using N-(4-methylbenzenesulfonyl)guanidine, use a well-characterized, potent, and selective NHE1 inhibitor (e.g., Cariporide) and a broad-spectrum CA inhibitor (e.g., Acetazolamide). If the phenotype you observe with your compound is replicated by Acetazolamide but not by Cariporide, it strongly suggests a CA-mediated off-target effect.

  • Vary extracellular buffer conditions: NHE1 activity is dependent on the extracellular Na+ gradient, while CA activity is primarily dependent on CO2/bicarbonate concentrations. You can design experiments where you manipulate these components to favor one activity over the other. For example, performing an acid-load recovery assay in a sodium-free buffer will abrogate NHE1 activity, allowing you to isolate the effects on other pH regulatory mechanisms like CAs.

  • Directly measure enzyme activity: Perform in vitro enzymatic assays to directly measure the inhibitory activity of your compound against purified CA isoforms and compare it to its activity in a cellular NHE1 activity assay.

Q3: At what concentration should I start to suspect off-target effects?

Off-target effects are generally observed at higher concentrations than on-target effects. As a rule of thumb:

  • Determine the in vitro IC50 or Ki for your primary target (NHE1).

  • In your cellular assays, use a concentration range that brackets the IC50/Ki. Typically, this is between 0.1x and 10x the IC50/Ki.

  • If you need to use concentrations significantly above 10x the IC50/Ki to achieve your desired cellular phenotype, the likelihood of off-target effects increases substantially.

It is crucial to establish a clear dose-response relationship for your compound's effect on NHE1 activity and compare it to the dose-response of the observed phenotype.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to off-target effects.

Observed Problem Potential Cause (Hypothesis) Recommended Action(s)
Inconsistent or unexpected changes in intracellular pH. The compound is inhibiting both the intended target (NHE1) and off-target Carbonic Anhydrases, leading to a complex and unpredictable pH regulation disruption.1. Perform a pH recovery assay after an acid load. On-target NHE1 inhibition will slow the recovery. Off-target CA inhibition can affect the buffering capacity of the cell. 2. Use isoform-selective CA inhibitors as controls to see if they mimic the unexpected pH changes.
Cellular toxicity at concentrations close to the effective dose. Off-target inhibition of essential enzymes (e.g., cytosolic CA isoforms like CA I and II which are highly abundant) could be leading to cytotoxicity.[5]1. Perform a cytotoxicity assay (e.g., MTT or LDH release) with your compound and compare the toxicity profile to that of selective NHE1 and CA inhibitors. 2. Determine the IC50 for cytotoxicity and compare it to the IC50 for NHE1 inhibition. A narrow therapeutic window is indicative of off-target toxicity.
The compound shows high potency in a biochemical assay but weak activity in a cell-based assay. Poor cell permeability or rapid efflux from the cell. The compound may also be binding to off-targets on the cell surface that are not present in the biochemical assay.1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging with the intracellular target (NHE1) within the cell.[9][10][11]
Results vary between different cell types. The expression levels of the on-target (NHE1) and potential off-targets (various CA isoforms) can vary significantly between cell lines.1. Characterize the expression levels of NHE1 and key CA isoforms (e.g., CAI, CAII, CAIX, CAXII) in the cell lines you are using via qPCR or Western blotting. 2. Choose cell lines with high NHE1 expression and low expression of the most potently inhibited CA isoforms to maximize the on-target window.

Part 3: Experimental Protocols

To ensure the scientific rigor of your findings, we provide the following detailed protocols to assess on-target and off-target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological cellular environment.[9][10][11][12]

Objective: To determine if N-(4-methylbenzenesulfonyl)guanidine binds to and stabilizes NHE1 and/or Carbonic Anhydrases in intact cells.

Materials:

  • Cells expressing the target of interest (e.g., HEK293 cells overexpressing human NHE1, or a cancer cell line endogenously expressing a CA isoform like CAIX).

  • N-(4-methylbenzenesulfonyl)guanidine

  • DMSO (vehicle control)

  • PBS, protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Thermocycler or heating blocks

  • Centrifuge for separating soluble and precipitated protein

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against NHE1 and the specific CA isoform being tested.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with N-(4-methylbenzenesulfonyl)guanidine at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or with DMSO vehicle for 1-2 hours at 37°C.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of NHE1 and the CA isoform of interest by Western blotting.

  • Data Interpretation: Plot the band intensity of the soluble protein against the temperature for each treatment condition. A shift of the melting curve to a higher temperature in the presence of the compound indicates that it is binding to and stabilizing the target protein.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with N-(4-methylbenzenesulfonyl)guanidine or DMSO B 2. Heat cells across a temperature gradient A->B Incubate C 3. Lyse cells and separate soluble/insoluble fractions B->C Process D 4. Analyze soluble fraction by Western Blot for NHE1 and CA C->D Load supernatant E 5. Plot melting curves to assess stabilization D->E Quantify bands

Caption: CETSA workflow to assess target engagement.

Protocol 2: NHE1 Activity Assay (Intracellular pH Recovery)

This functional assay directly measures the activity of NHE1.[13]

Objective: To quantify the inhibitory effect of N-(4-methylbenzenesulfonyl)guanidine on NHE1-mediated recovery from intracellular acidification.

Materials:

  • Cells expressing NHE1 (e.g., AP-1 cells) grown on glass coverslips.

  • BCECF-AM (pH-sensitive fluorescent dye).

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4.

  • Acidification solution: 20 mM NH4Cl in HBS.

  • Sodium-free HBS: NaCl replaced with N-methyl-D-glucamine (NMDG).

  • Fluorescence microscopy setup capable of ratiometric imaging.

Procedure:

  • Cell Loading: Incubate cells with 2 µM BCECF-AM in HBS for 20 minutes at 37°C.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBS to establish a baseline intracellular pH (pHi).

  • Acidification: Perfuse the cells with the acidification solution for 5 minutes. This will cause an initial alkalinization followed by a profound acidification upon removal of the NH4Cl.

  • pH Recovery: Wash out the NH4Cl with HBS containing either DMSO (vehicle), a known NHE1 inhibitor (e.g., 10 µM Cariporide), or N-(4-methylbenzenesulfonyl)guanidine at various concentrations.

  • Data Acquisition: Record the fluorescence ratio (e.g., 490nm/440nm excitation) over time.

  • Data Analysis: Calibrate the fluorescence ratio to pHi values using a standard nigericin/high K+ calibration method. Calculate the initial rate of pHi recovery (dpHi/dt) for each condition. Plot the rate of recovery against the compound concentration to determine the IC50.

NHE1_Activity_Assay Start Load cells with BCECF-AM Acidify Perfuse with NH4Cl to induce acid load Start->Acidify Washout Washout with HBS containing test compound Acidify->Washout Measure Monitor fluorescence (pHi recovery) Washout->Measure Analyze Calculate rate of pHi recovery (dpHi/dt) Measure->Analyze End Determine IC50 Analyze->End

Caption: Workflow for the NHE1 functional assay.

Part 4: Data Interpretation and Advanced Insights

Building a Selectivity Profile

To confidently attribute a cellular phenotype to the inhibition of your primary target, it is essential to build a selectivity profile. This involves comparing the potency of N-(4-methylbenzenesulfonyl)guanidine against your on-target and key off-targets.

Target N-(4-methylbenzenesulfonyl)guanidine IC50/Ki Reference Compound IC50/Ki Selectivity Ratio (Off-target/On-target)
On-Target:
NHE1Empirically DeterminedCariporide: ~0.03 µM-
Potential Off-Targets:
Carbonic Anhydrase IEmpirically DeterminedAcetazolamide: ~250 nMCalculate
Carbonic Anhydrase IIEmpirically DeterminedAcetazolamide: ~12 nMCalculate
Carbonic Anhydrase IXEmpirically DeterminedAcetazolamide: ~25 nMCalculate
Carbonic Anhydrase XIIEmpirically DeterminedAcetazolamide: ~6 nMCalculate

A selectivity ratio significantly greater than 10 (ideally >100) for your off-targets over your on-target provides a good therapeutic window and increases confidence that your observed phenotype at lower concentrations is due to on-target activity.

Structural Rationale for Off-Target Binding

Understanding why your compound might bind to an off-target is key to rationally designing better molecules.

  • NHE1: The guanidine group of your compound is protonated at physiological pH. It is thought to compete with Na+ ions for binding within the transmembrane pore of the exchanger.[1][2]

  • Carbonic Anhydrases: The sulfonamide moiety (-SO2NH2) is the critical pharmacophore. The nitrogen atom coordinates to the catalytic zinc ion in the active site of CAs, mimicking the transition state of the CO2 hydration reaction. The aryl group (the methylbenzene part of your compound) extends into the active site cavity, and substitutions here can determine isoform selectivity.[5]

This dual-pharmacophore nature of N-(4-methylbenzenesulfonyl)guanidine is the root cause of its potential for off-target effects on CAs. Minimizing CA activity would likely involve modifying the sulfonamide group, but this could also impact its interaction with NHE1.

Conclusion

References

  • Sławiński, J., et al. (2018). Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives: Inhibition of human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII, anticancer activity, and molecular modeling studies. European Journal of Medicinal Chemistry, 143, 1931-1941. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(15), 10324-10331. [Link]

  • Reinhard, F. B., et al. (2015). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1263, 217-230. [Link]

  • Milosavljevic, N., et al. (2014). Functional Characterization of Na+/H+ Exchangers of Intracellular Compartments Using Proton-killing Selection to Express Them at the Plasma Membrane. Journal of Visualized Experiments, (91), e52453. [Link]

  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Fuster, D. G., & Moe, O. W. (2006). Na+/H+ exchangers: physiology and link to hypertension and organ ischemia. Pflügers Archiv - European Journal of Physiology, 452(3), 259-273. [Link]

  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]

  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PubMed. [Link]

  • Matsumoto, M., et al. (2001). Na+/H+ Exchanger Inhibitor, SM-20220, Is Protective Against Excitotoxicity in Cultured Cortical Neurons. Stroke, 32(8), 1948-1954. [Link]

  • Patsnap Synapse. (2024). What are NHE inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NHE1 inhibitors and how do they work? Retrieved from [Link]

  • Capasso, C., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. [Link]

  • Aydin, B., et al. (2019). The Systemic Administration of Na+/H+ Exchanger-1 Inhibitor Impairs Hippocampal Learning and Memory. Erciyes Medical Journal, 41(3), 268-273. [Link]

  • Piedrafita, F. J., et al. (2020). Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. Bioorganic & Medicinal Chemistry Letters, 30(9), 127108. [Link]

  • Masereel, B., et al. (2003). An overview of inhibitors of Na+/H+ exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554. [Link]

  • Abdoli, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. ResearchGate. [Link]

  • Kandeel, M., et al. (2019). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 14(10), 1045-1057. [Link]

  • Fliegel, L. (2017). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. International Journal of Molecular Sciences, 18(11), 2353. [Link]

  • Lu, X., et al. (2025). Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 120, 130264. [Link]

  • Packer, M. (2017). Activation and Inhibition of Sodium-Hydrogen Exchanger Is a Mechanism That Links the Pathophysiology and Treatment of Diabetes Mellitus With That of Heart Failure. Circulation, 136(16), 1548-1559. [Link]

  • Keana, J. F., et al. (1993). N-(3-azidophenyl)-N-methyl-N'-([4-1H]- and [4-3H]-1-naphthyl)guanidine. A potent and selective ligand designed as a photoaffinity label for the phencyclidine site of the N-methyl-D-aspartate receptor. Bioconjugate Chemistry, 4(3), 226-229. [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1269324. [Link]

  • Scheiber, J., et al. (2009). Predictive in silico off-target profiling in drug discovery. Journal of Medicinal Chemistry, 52(10), 3228-3236. [Link]

  • Svensson, F., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 6, 613. [Link]

  • Gu, J., et al. (2015). Quantifying On and Off-Target Genome Editing. Current Protocols in Molecular Biology, 111, 31.5.1-31.5.19. [Link]

  • Zhang, X. H., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Molecular Therapy - Nucleic Acids, 4, e264. [Link]

  • Liu, Y., et al. (2023). Minimizing the off-target frequency of the CRISPR/Cas9 system via zwitterionic polymer conjugation and peptide fusion. Chemical Science, 14(25), 6825-6834. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. [Link]

  • Khan, I., et al. (2023). N-Aroyl-N'-(1-Naphthyl)-N''-aryl guanidines as a New Entry to Urease Inhibitors: Synthesis, Kinetic Mechanism, Molecular Docking and MD Simulation Studies. ChemistrySelect, 8(15), e202204789. [Link]

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Technical Support Center: Addressing Cytotoxicity of N-[amino(imino)methyl]-4-methylbenzenesulfonamide in Primary Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for N-[amino(imino)methyl]-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cytotoxicity when using this compound in primary cell cultures. As primary cells are known for their sensitivity, off-target effects like cytotoxicity can be a significant hurdle. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my primary cell culture after treatment with this compound. Is this expected?

While the specific cytotoxic profile of this compound in primary cells is not extensively documented in publicly available literature, its chemical structure contains a guanidinium group. Guanidinium-based compounds are known to exhibit cytotoxic effects, which can be attributed to their interaction with cell membranes.[1][2][3] Therefore, observing some level of cytotoxicity, especially at higher concentrations or with prolonged exposure, is plausible. The key is to determine the therapeutic window where you observe the desired effect of the compound without significant cell death.

Q2: What is the likely mechanism of cytotoxicity for this compound?

The primary driver of cytotoxicity for this compound is likely the guanidinium group. This positively charged group can interact with the negatively charged components of the cell membrane, leading to membrane disruption and loss of integrity.[4] This can result in the leakage of cellular contents and ultimately, cell death. Additionally, the sulfonamide group, while generally associated with antimicrobial properties by interfering with folic acid synthesis in bacteria, can have off-target effects in mammalian cells, although this is less commonly the primary driver of acute cytotoxicity.[5]

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

Mitigating cytotoxicity involves a multi-pronged approach focused on optimizing experimental parameters. Here are some key strategies:

  • Concentration Optimization: The most critical factor is the concentration of the compound. It is essential to perform a dose-response experiment to identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type.[1]

  • Incubation Time: Reducing the exposure time of the primary cells to the compound can significantly decrease cytotoxicity.

  • Serum Concentration: For some compounds, the presence of serum proteins can sequester the compound, reducing its effective concentration and thus its cytotoxicity. Experiment with different serum concentrations in your culture medium.

  • Cell Density: The initial cell seeding density can influence the perceived cytotoxicity. Lower density cultures may be more susceptible.[6]

Troubleshooting Guide

Issue: High variability in cytotoxicity results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Stability Ensure the compound is properly stored and that the stock solution is not undergoing degradation. Prepare fresh dilutions for each experiment from a recently prepared stock.
Cell Passage Number Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells within a consistent and low passage number range for all experiments.
Inconsistent Cell Health Ensure your primary cells are healthy and have high viability before starting the experiment. Perform a trypan blue exclusion assay to check viability.[4]
Pipetting Errors Small variations in the volume of the compound added can lead to significant differences in concentration. Use calibrated pipettes and proper pipetting techniques.
Issue: No clear dose-response curve for cytotoxicity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Concentration Range The concentrations tested may be too high (causing 100% cell death) or too low (causing no cell death). Broaden the range of concentrations tested, using logarithmic dilutions.
Assay Interference The compound may interfere with the cytotoxicity assay itself. For example, it might react with the MTT reagent.[7] Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
Rapid Cytotoxicity The cytotoxic effect may be very rapid. Consider using a real-time cytotoxicity assay to capture the kinetics of cell death.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound in primary cells.[7]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Visualizing Experimental Workflow and Potential Mechanisms

Diagram 1: Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Primary Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Stock D Treat with Serial Dilutions B->D C->D E Incubate (e.g., 24h, 48h) D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Signal F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for determining the IC50 of a compound in primary cells.

Diagram 2: Postulated Mechanism of Guanidinium-Induced Cytotoxicity

G cluster_cell Primary Cell Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm Compound N-[amino(imino)methyl]- 4-methylbenzenesulfonamide (Positively Charged Guanidinium) Compound->Membrane Electrostatic Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of cytotoxicity via membrane disruption.

References

  • Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved January 6, 2026, from [Link]

  • Cytotoxicity Assay Protocol - Protocols.io. (2024, February 28). Retrieved January 6, 2026, from [Link]

  • What is Para-Toluenesulfonamide used for? - Patsnap Synapse. (2024, June 14). Retrieved January 6, 2026, from [Link]

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound | C8H11N3O2S | CID 2392241 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Antimicrobial activity and cytotoxicity of piperazinium- and guanidinium-based ionic liquids. (2016, April 15). Retrieved January 6, 2026, from [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - NIH. (2022, December 8). Retrieved January 6, 2026, from [Link]

  • Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (n.d.). Retrieved January 6, 2026, from [Link]

  • What is the mechanism of Para-Toluenesulfonamide? - Patsnap Synapse. (2024, July 17). Retrieved January 6, 2026, from [Link]

  • 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound | Chemsrc. (2025, September 18). Retrieved January 6, 2026, from [Link]

  • N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary - MPG.PuRe. (n.d.). Retrieved January 6, 2026, from [Link]

  • P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 2-(4-methylphenyl)sulfonylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-methylphenyl)sulfonylguanidine. This resource is designed to provide expert-driven, actionable insights into overcoming potential bioavailability challenges with this compound. Given that novel chemical entities in the sulfonylguanidine class can exhibit suboptimal pharmacokinetic profiles, this guide offers a structured approach to systematically identify and address common hurdles such as poor aqueous solubility and limited membrane permeability.

Our philosophy is to empower you with not just protocols, but the scientific rationale behind them. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Each section is designed to walk you through the experimental process, from initial characterization to advanced formulation strategies, ensuring a robust and scientifically sound approach to enhancing the oral bioavailability of your compound.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial questions and provides a foundational understanding of the potential challenges associated with 2-(4-methylphenyl)sulfonylguanidine.

FAQ 1: My initial in-vivo rodent pharmacokinetic (PK) study with a simple suspension of 2-(4-methylphenyl)sulfonylguanidine shows very low oral bioavailability (<5%). Where do I start the investigation?

Answer: Low oral bioavailability is a common challenge, particularly for new chemical entities. The issue typically stems from two primary sources: poor solubility or poor permeability. A systematic approach is crucial.

First, determine the Biopharmaceutics Classification System (BCS) class of the compound. Although not formally classified, you will need to experimentally determine its aqueous solubility and membrane permeability. Low bioavailability for compounds like sulfonylguanidines often points towards BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Initial Recommended Actions:

  • Aqueous Solubility Determination: Measure the equilibrium solubility of 2-(4-methylphenyl)sulfonylguanidine in physiologically relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal (GI) tract.

  • Permeability Assessment: Utilize an in-vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based assay like Caco-2. The Caco-2 assay is particularly valuable as it can also indicate the potential for active transport or efflux.[1]

The results from these two assessments will guide your formulation strategy.

FAQ 2: What are the likely physicochemical properties of 2-(4-methylphenyl)sulfonylguanidine that could be contributing to its poor bioavailability?

Answer: While specific experimental data for this exact molecule is not broadly published, we can infer potential properties based on its structure and related sulfonylguanidine and guanidine compounds.

  • Guanidine Group: The guanidine moiety is strongly basic. This means the molecule's ionization state will be highly dependent on the pH of its environment. It will be protonated and likely more soluble in the acidic environment of the stomach, but may precipitate in the more neutral pH of the small intestine where most drug absorption occurs.

  • Sulfonyl and Phenyl Groups: These groups contribute to the molecule's lipophilicity and may lead to a crystalline structure that is difficult to dissolve (high lattice energy). The combination of a highly polar, ionizable group with non-polar aromatic rings can lead to complex solubility behavior.

  • Poor Aqueous Solubility: Sulfaguanidine, a related compound, is known to be poorly absorbed from the gut.[2] It is plausible that 2-(4-methylphenyl)sulfonylguanidine also has low aqueous solubility, a common issue for many new chemical entities.[3]

FAQ 3: Should I consider salt formation to improve the solubility of 2-(4-methylphenyl)sulfonylguanidine?

Answer: Yes, salt formation is a viable and often first-line strategy for ionizable compounds like this one.[4] The strongly basic guanidine group is an ideal target for forming salts with various acids (e.g., hydrochloride, mesylate, tartrate).

Causality: A salt form of the drug can exhibit significantly higher apparent solubility and a faster dissolution rate compared to the free base. By creating a salt, you can often modulate the pH of the diffusion layer surrounding the dissolving drug particle, creating a more favorable environment for solubility.

Caution: A potential issue with salt forms is the risk of the free base precipitating out in the GI tract as the pH changes. This is known as the "common ion effect." Therefore, it is essential to perform in-vitro dissolution studies under various pH conditions to assess the stability of the dissolved salt form.

Part 2: Troubleshooting Guides - In-Depth Experimental Workflows

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Troubleshooting Guide 1: Low Aqueous Solubility Confirmed

Scenario: You have confirmed that 2-(4-methylphenyl)sulfonylguanidine has an aqueous solubility of <10 µg/mL across the physiological pH range, suggesting it is a BCS Class II or IV compound.

Objective: To systematically evaluate and select a strategy to enhance solubility and dissolution rate.

Workflow Diagram:

Caption: Workflow for addressing low aqueous solubility.

1. Particle Size Reduction (Micronization/Nanonization)

  • Principle: Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4]

  • Protocol:

    • Prepare a slurry of 2-(4-methylphenyl)sulfonylguanidine in a suitable non-solvent containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).

    • Use a wet milling technique (e.g., bead milling) or high-pressure homogenization to reduce particle size.

    • Monitor particle size distribution using laser diffraction. Aim for a D90 of <10 µm for micronization or <500 nm for nanosuspensions.

    • Isolate the particles by lyophilization or spray drying.

    • Perform dissolution testing (USP Apparatus II) on the resulting powder and compare it to the un-milled drug.

  • Troubleshooting:

    • Issue: Particle aggregation upon drying.

    • Solution: Optimize the type and concentration of the stabilizer. Use cryoprotectants like trehalose during lyophilization.

2. Amorphous Solid Dispersions (ASDs)

  • Principle: Converting the crystalline drug into an amorphous form dispersed within a polymer matrix eliminates the crystal lattice energy barrier, leading to higher apparent solubility and dissolution rates.[5]

  • Protocol:

    • Polymer Screening: Select a range of polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Solvent Casting (Screening): Dissolve the drug and polymer in a common solvent (e.g., methanol, acetone). Cast a thin film and evaporate the solvent. Analyze the film by Differential Scanning Calorimetry (DSC) for a single glass transition temperature (Tg) and by Polarized Light Microscopy for the absence of birefringence to confirm miscibility.

    • Manufacturing: For scale-up, use spray drying or hot-melt extrusion (HME) to produce the ASD powder.

    • Characterization:

      • Powder X-Ray Diffraction (PXRD): Confirm the amorphous nature (absence of Bragg peaks).

      • DSC: Confirm a single Tg.

      • Dissolution Testing: Perform dissolution testing, often observing a "spring and parachute" effect where the concentration initially rises to a supersaturated state and then slowly precipitates.

  • Troubleshooting:

    • Issue: Physical instability (recrystallization) during storage.

    • Solution: Ensure the drug loading is below the saturation point in the polymer. Store at low temperature and humidity. Select polymers with strong hydrogen bonding interactions with the drug.

3. Complexation with Cyclodextrins

  • Principle: The drug molecule (guest) fits into the hydrophobic cavity of the cyclodextrin (host), forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.[6]

  • Protocol:

    • Phase Solubility Studies: Prepare saturated solutions of the drug in aqueous solutions of increasing cyclodextrin (e.g., HP-β-CD, SBE-β-CD) concentrations. Shake at a constant temperature until equilibrium. Filter and measure the drug concentration. A linear (AL-type) plot indicates a 1:1 complex.

    • Preparation: Prepare the complex by co-precipitation, kneading, or lyophilization from a solution containing the drug and cyclodextrin in the determined molar ratio.

    • Characterization: Confirm complex formation using techniques like DSC, FTIR, or Nuclear Magnetic Resonance (NMR).

    • Dissolution Testing: Compare the dissolution profile of the complex to the physical mixture and the drug alone.

Data Summary Table:

StrategyAdvantagesDisadvantagesKey Characterization
Particle Size Reduction Simple, well-established.Limited by equilibrium solubility; risk of aggregation.Particle Size Analysis, Dissolution
Amorphous Solid Dispersion Can achieve significant supersaturation.Risk of recrystallization; requires polymer screening.PXRD, DSC, Dissolution
Cyclodextrin Complexation High solubility enhancement; can be used in liquid formulations.Limited by stoichiometry and drug size; can be expensive.Phase Solubility, DSC, NMR
Troubleshooting Guide 2: Poor Membrane Permeability Suspected

Scenario: Your solubility enhancement work has improved dissolution, but in-vivo bioavailability remains low. Caco-2 permeability results show a low apparent permeability (Papp) < 1 x 10⁻⁶ cm/s and/or a high efflux ratio (>2).

Objective: To investigate and overcome poor membrane permeability.

Workflow Diagram:

Caption: Workflow for addressing poor membrane permeability.

1. Lipid-Based Formulations (e.g., SMEDDS/SNEDDS)

  • Principle: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. These formulations can improve bioavailability by presenting the drug in a solubilized form, bypassing dissolution, and potentially interacting with lipid absorption pathways.[7]

  • Protocol:

    • Excipient Screening: Determine the solubility of 2-(4-methylphenyl)sulfonylguanidine in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).

    • Construct Ternary Phase Diagrams: Systematically mix the chosen oil, surfactant, and co-solvent in different ratios. For each composition, add water and observe the formation of an emulsion. Map the regions that form clear or bluish, stable micro/nanoemulsions.

    • Formulation Optimization: Select compositions from the self-emulsification region that have high drug loading.

    • Characterization:

      • Droplet Size Analysis: Dilute the formulation in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering. Aim for droplet sizes < 200 nm for SNEDDS (nanoemulsion).

      • In-Vitro Dispersion Test: Assess the time and efficiency of self-emulsification in simulated gastric and intestinal fluids.

  • Troubleshooting:

    • Issue: Drug precipitation upon dilution.

    • Solution: Increase the surfactant-to-oil ratio. Ensure the drug remains solubilized in the oil droplets after emulsification.

    • Issue: Poor stability of the formulation (phase separation).

    • Solution: Re-evaluate excipient compatibility and ratios using the phase diagram.

2. Prodrug Approach

  • Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in-vivo to release the active parent drug. This strategy can be used to temporarily mask polar functional groups (like the guanidine moiety) that hinder membrane permeation.[5]

  • Protocol:

    • Identify Target Moiety: The guanidine group is a prime candidate for modification.

    • Design & Synthesis: Design a promoiety that can be attached to the guanidine group to increase lipophilicity and is susceptible to enzymatic cleavage (e.g., by esterases) in the blood or tissues.

    • In-Vitro Evaluation:

      • Permeability: Measure the Papp of the prodrug using the Caco-2 assay.

      • Chemical Stability: Assess stability in pH 1.2 and 7.4 buffers.

      • Enzymatic Conversion: Measure the rate of conversion back to the parent drug in plasma and liver microsomes.

  • Troubleshooting:

    • Issue: Prodrug is too stable and does not convert to the active drug in-vivo.

    • Solution: Redesign the linker between the drug and promoiety to be more labile.

    • Issue: Prodrug has poor solubility, creating a new problem.

    • Solution: The design must balance increased lipophilicity for permeability with maintaining adequate solubility for dissolution.

By following these structured troubleshooting guides, researchers can efficiently diagnose the cause of poor bioavailability for 2-(4-methylphenyl)sulfonylguanidine and rationally select and optimize an appropriate enhancement strategy.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015, April 29). SlideShare. Retrieved January 6, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, September 29). MDPI. Retrieved January 6, 2026, from [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2023, December 12). IJCRT.org. Retrieved January 6, 2026, from [Link]

  • Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. (2022, October 21). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Sulfaguanidine | C7H10N4O2S. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Sulfonylguanidines with potential pharmaceutical applications. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. (2021, July 1). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • The absorption of some sulphaguanidine derivatives in mice. (1944, March 1). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. (2020, July 3). PubMed. Retrieved January 6, 2026, from [Link]

  • 2-[4-(Methylaminosulfanyl)phenyl]guanidine | C8H12N4S. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2019, August 22). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Degradation of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-[amino(imino)methyl]-4-methylbenzenesulfonamide, also known as p-toluenesulfonylguanidine or tosylguanidine, is a key organic compound utilized in various synthetic pathways, including the development of anti-diabetic drugs and other active pharmaceutical ingredients.[1] Its structure, featuring a reactive guanidine group attached to a tosyl moiety, makes it susceptible to degradation under common experimental conditions. Understanding and mitigating this degradation is critical for ensuring the reproducibility of experimental results, the accuracy of analytical measurements, and the overall integrity of research and development activities.

This technical support guide provides a comprehensive resource for identifying, troubleshooting, and preventing the degradation of this compound. It is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

FAQ 1: What are the primary factors that cause the degradation of this compound?

The primary cause of degradation is hydrolysis. The stability of the compound is significantly influenced by pH, temperature, and the presence of certain enzymes. The sulfonamide and guanidine groups are both susceptible to cleavage under aqueous conditions, particularly at non-neutral pH. While many sulfonamides are relatively stable under typical environmental conditions (pH 7.0-9.0), acidic conditions can promote hydrolysis.[2][3]

FAQ 2: What are the likely degradation products?

Hydrolytic degradation is expected to cleave the S-N bond. This would yield two primary degradation products:

  • p-Toluenesulfonamide: A common and stable sulfonamide.

  • Guanidine: Which may further degrade to urea and ammonia depending on the conditions.

The pathway can be visualized as the cleavage of the bond between the sulfonyl group (-SO2-) and the guanidine nitrogen.

FAQ 3: How should I store the solid compound and its solutions to ensure long-term stability?

Solid Compound: Store the solid, which is typically a white powder, in a tightly closed container in a dry, cool, and well-ventilated place.[4] Long-term storage at 2-8°C is recommended.

Stock Solutions: The stability of solutions is highly dependent on the solvent and pH. For short-term use, prepare fresh solutions. If storage is necessary:

  • Use aprotic, anhydrous organic solvents like DMSO or DMF for stock solutions.

  • If aqueous buffers are required, use a neutral pH (around 7.0-7.5) and store frozen at -20°C or -80°C.

  • Avoid prolonged storage in acidic or strongly basic aqueous solutions.

FAQ 4: What are the best analytical techniques for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for separating and quantifying the parent compound from its degradation products.[2][5] For more sensitive and selective analysis, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6][7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Probable Cause: The compound is degrading in the aqueous assay buffer or cell culture medium. The guanidine functional group can be particularly labile.

  • Troubleshooting Steps & Solutions:

    • Perform a Stability Check: Before conducting your main experiment, incubate the compound in the assay medium under the exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of the assay.

    • Analyze Samples Over Time: Collect aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.

    • Adjust Assay Conditions: If significant degradation is observed, consider shortening the incubation time or preparing the compound solution immediately before adding it to the assay.

    • Buffer Selection: Ensure the pH of your buffer system is as close to neutral as possible. Avoid highly acidic or basic conditions.

Issue 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.
  • Probable Cause A: Hydrolysis during sample preparation or storage.

    • Solution: Prepare samples in a solvent that minimizes degradation (e.g., acetonitrile or methanol) and analyze them promptly. If samples must be stored in an autosampler, ensure it is cooled (e.g., 4°C).

  • Probable Cause B: Forced degradation from experimental conditions.

    • Solution: This is an opportunity to identify your degradation products. Conduct a systematic forced degradation study to confirm the identity of the extra peaks. This involves intentionally exposing the compound to harsh conditions.[8][9][10] This is crucial for developing a stability-indicating analytical method.[11]

Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidative (e.g., 3% H2O2, RT) A->D Expose to E Thermal (e.g., 80°C, Solid & Solution) A->E Expose to F Photolytic (e.g., UV/Vis Light, ICH Q1B) A->F Expose to G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-UV or LC-MS/MS G->H I Compare chromatograms of stressed vs. control H->I J Identify & Characterize Degradation Products I->J

Caption: Workflow for a forced degradation study.

Part 3: Key Protocols

Here are detailed methodologies for essential experiments.

Protocol 1: HPLC-UV Method for Quantifying this compound

This protocol provides a starting point for a stability-indicating method.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm (based on the tosyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in a 50:50 mixture of water and acetonitrile.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses metabolic degradation in a biological matrix.

  • Materials: Control plasma (e.g., human, rat, mouse), compound stock solution, quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Procedure: a. Pre-warm plasma to 37°C. b. Prepare a 1 µM working solution of the compound in plasma by spiking from a concentrated stock (ensure final organic solvent concentration is <1%). c. Incubate the mixture at 37°C. d. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the plasma mixture. e. Immediately quench the reaction by adding it to 3 volumes of the ice-cold quenching solution (e.g., 150 µL). f. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. g. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine the in vitro half-life (t½).

Part 4: Data Summaries and Visualizations

Table 1: Summary of Factors Influencing Degradation
ParameterConditionExpected StabilityPrimary Degradation Pathway
pH Acidic (pH < 4)LowAcid-catalyzed hydrolysis of S-N bond
Neutral (pH 7)Moderate to HighSlow hydrolysis
Basic (pH > 9)HighGenerally stable, as sulfonamides are less sensitive in anionic form[3]
Temperature Refrigerated (2-8°C)HighMinimal degradation
Ambient (20-25°C)ModerateDegradation rate increases
Elevated (>40°C)LowAccelerated hydrolysis
Light Ambient Lab LightGenerally StablePhotodegradation is possible but typically less significant than hydrolysis
Matrix Aqueous BufferpH-dependentHydrolysis
Plasma/SerumLow to ModerateEnzymatic and chemical hydrolysis
Organic Solvent (Aprotic)HighMinimal degradation
Proposed Hydrolytic Degradation Pathway

G compound N-[amino(imino)methyl]-4- methylbenzenesulfonamide hydrolysis + H₂O (Acid/Base Catalyzed) compound->hydrolysis prod1 p-Toluenesulfonamide prod2 Guanidine hydrolysis->prod1 hydrolysis->prod2

Caption: Proposed hydrolytic degradation of the title compound.

References

  • Raber, K. et al. (1998). Anaerobic Degradation and Transformation of p-Toluidine by the Sulfate-Reducing Bacterium Desulfobacula toluolica. ResearchGate.[Link]

  • Białk-Bielińska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.[Link]

  • ResearchGate. Results of forced degradation studies.[Link]

  • Klick, S. et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.[Link]

  • R Discovery. Forced Degradation Studies Research Articles.[Link]

  • Białk-Bielińska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.[Link]

  • Page, M. I. & Williams, A. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry.[Link]

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Technical Support Center: A-Z Guide to Preventing 2-(4-methylphenyl)sulfonylguanidine Precipitation in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing the solubility of 2-(4-methylphenyl)sulfonylguanidine in experimental media. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Introduction: The Challenge of Compound Solubility

2-(4-methylphenyl)sulfonylguanidine, like many novel small molecules, presents a unique set of physicochemical properties that can lead to precipitation in aqueous-based biological media.[1] Precipitation can drastically reduce the effective concentration of the compound, leading to inaccurate and unreliable experimental data.[2] This guide will walk you through the underlying causes of precipitation and provide actionable strategies to maintain your compound in solution.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved my 2-(4-methylphenyl)sulfonylguanidine in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?

Answer: This common phenomenon is known as "solvent shock" or "crashing out."[1] It occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution, causing a localized high concentration that exceeds its solubility limit.[3]

Causality: The dramatic change in solvent polarity from 100% DMSO to the aqueous medium drastically lowers the compound's solubility. The guanidine and sulfonyl functional groups on your molecule have distinct polarities, and this sudden environmental shift can cause the molecules to aggregate and precipitate before they can be evenly dispersed.[4]

Solutions:

  • Optimize the Addition Process:

    • Pre-warm the culture media to the experimental temperature (e.g., 37°C).[1]

    • Instead of adding the DMSO stock directly to the full volume, add the stock solution dropwise into the vortex of the gently stirring or swirling media.[5] This promotes rapid dispersal.

    • Alternatively, create an intermediate dilution by adding the stock to a smaller volume of media first, mixing well, and then transferring this to the final volume.[1]

  • Reduce Stock Solution Concentration: Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) reduces the severity of solvent shock upon dilution.[1]

Issue 2: Precipitation Observed After Incubation

Question: My media looks clear initially, but after a few hours of incubation at 37°C, I see a fine precipitate or cloudiness. What could be the cause?

Answer: Delayed precipitation suggests that the final concentration of your compound is above its thermodynamic solubility limit in the specific media and temperature conditions. It can also be influenced by interactions with media components over time.

Causality:

  • Thermodynamic Insolubility: While a solution may be kinetically stable for a short period (appearing clear), it may be thermodynamically unstable. Over time, the compound will slowly crash out to reach its true solubility limit.[6]

  • Media Component Interaction: Components in the media, such as salts, amino acids, or proteins from serum, can interact with your compound, forming less soluble complexes.[3] For instance, divalent cations (Ca²⁺, Mg²⁺) are known to cause precipitation with certain compounds.[7]

  • pH Shift: Cellular metabolism can gradually lower the pH of the culture medium.[3] Since the solubility of ionizable compounds like 2-(4-methylphenyl)sulfonylguanidine is pH-dependent, this shift can decrease its solubility.[8][9]

Solutions:

  • Determine Maximum Soluble Concentration: The most direct solution is to work below the compound's solubility limit. A simple protocol to estimate this is provided in the "Experimental Protocols" section.

  • Increase Serum Percentage: If compatible with your assay, increasing the serum percentage (e.g., from 5% to 10% FBS) can enhance solubility.[1] Serum proteins like albumin can bind to and solubilize compounds.

  • Consider Co-solvents: While keeping the primary solvent (DMSO) concentration low (ideally <0.1%, max 0.5%), you could explore using a small amount of a pharmaceutically acceptable co-solvent, but this must be validated for cell toxicity.[3][4]

  • Monitor Media pH: For long-term experiments, monitor the pH of your culture. If it becomes too acidic, more frequent media changes may be necessary.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Optimization Strategies cluster_3 Advanced Formulation Precipitation_Observed Precipitation Observed in Media Check_Stock 1. Inspect Stock Solution (Is it fully dissolved?) Precipitation_Observed->Check_Stock Check_Addition 2. Review Addition Method (Avoiding 'Solvent Shock') Check_Stock->Check_Addition Stock is clear Lower_Conc 3. Lower Final Concentration Check_Addition->Lower_Conc Method is optimal Modify_Media 4. Modify Media (Increase Serum, Check pH) Lower_Conc->Modify_Media Solubility_Assay 5. Perform Solubility Assay Modify_Media->Solubility_Assay Use_Excipients 6. Advanced Strategies (e.g., Cyclodextrins) Solubility_Assay->Use_Excipients If solubility is still limiting

Caption: A step-by-step workflow for diagnosing and solving precipitation issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 2-(4-methylphenyl)sulfonylguanidine? A: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving nonpolar to moderately polar compounds for use in biological assays.[10] Given the structure of your compound, DMSO is an appropriate starting point. Always use anhydrous, cell-culture grade DMSO. Ensure the compound is fully dissolved in the stock; gentle warming (to 37°C) or brief sonication can help.[2][5]

Q2: How do I know if my compound is ionizable and if pH is a critical factor? A: Your compound, 2-(4-methylphenyl)sulfonylguanidine, has two key ionizable groups: the guanidine group, which is strongly basic (and will be protonated/cationic at physiological pH), and the sulfonamide group, which is weakly acidic.[11][12] The solubility of such molecules is highly dependent on pH.[13] In typical cell culture media (pH 7.2-7.4), the guanidine group's positive charge should aid aqueous solubility.[8] However, if the medium becomes acidic, the overall charge state can change, potentially impacting solubility.[9][14]

Q3: Can repeated freeze-thaw cycles of my stock solution cause precipitation? A: Yes. Repeated freeze-thaw cycles can cause a portion of the dissolved compound to precipitate out of the stock solution over time.[1][15] It is best practice to aliquot your stock solution into single-use volumes to maintain its integrity.[10]

Q4: Could my compound be binding to the plastic of my culture plates or tubes? A: This is a possibility, especially for lipophilic compounds. While not precipitation, nonspecific binding can also reduce the effective concentration of your compound in the media. Using low-binding plastics or including a small amount of a carrier protein like bovine serum albumin (BSA) in serum-free media can help mitigate this.

Q5: Are there advanced formulation strategies if simple methods fail? A: Yes. If solubility remains a significant hurdle, advanced formulation techniques can be explored. These include the use of solubilizing excipients like cyclodextrins, which can form inclusion complexes with poorly soluble drugs, or creating lipid-based formulations.[6][16][17] These are more complex and require significant formulation development.[18][19]

Understanding pH and Solubility

The ionization state of your compound is crucial for its solubility. This diagram illustrates how pH affects a molecule with acidic and basic groups.

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH (e.g., Media) cluster_2 High pH (Basic) LpH Compound is Cationic (+) High Water Solubility NpH Compound is Zwitterionic (+/-) Good Water Solubility LpH->NpH Increase pH HpH Compound is Anionic (-) Solubility Varies NpH->HpH Increase pH

Caption: Effect of pH on the ionization and potential solubility of an amphoteric molecule.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, which is a critical first step for reproducible experiments.[10][20][21]

Materials:

  • 2-(4-methylphenyl)sulfonylguanidine (solid)

  • Anhydrous, sterile DMSO

  • Analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the molecular weight (MW) of your compound from its Certificate of Analysis. For a 10 mM solution in 1 mL: Mass (mg) = 10 (mmol/L) * 1 (mL) * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) Mass (mg) = 0.01 * MW

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.[21]

  • Add Solvent: Add the appropriate volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids remain, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[5] Visually inspect to ensure no particulates are visible.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.[10]

Protocol 2: Visual Assay for Maximum Soluble Concentration

This is a simple, visual method to estimate the solubility limit of your compound in your specific experimental medium.[4]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Experimental medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • 96-well clear bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Dilutions: In the 96-well plate, add 198 µL of the pre-warmed medium to several wells.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Mix well by pipetting up and down.

  • Serial Dilute: Perform a 2-fold serial dilution across the plate. For example, transfer 100 µL from the 100 µM well to the next well (already containing 100 µL of media, after removing 98µL and adding 100µL) to make a 50 µM solution, and so on. This will create a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25 µM...).

  • Incubate & Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2 hours, 24 hours).

  • Read Plate: Visually inspect the wells against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your estimated maximum soluble concentration. For more quantitative results, a nephelometer can be used to measure light scattering.[4]

Data Summary Table

Use the following table to record your solubility test results. This structured approach helps in identifying the solubility threshold.

Concentration (µM)Final DMSO (%)Visual Observation (Immediate)Visual Observation (After 2h @ 37°C)
1001.0%Clear / PrecipitateClear / Precipitate
500.5%Clear / PrecipitateClear / Precipitate
250.25%Clear / PrecipitateClear / Precipitate
12.50.125%Clear / PrecipitateClear / Precipitate
6.250.0625%Clear / PrecipitateClear / Precipitate
Vehicle Control1.0%ClearClear
References
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Technical Resource Center: Troubleshooting N-[amino(imino)methyl]-4-methylbenzenesulfonamide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

To navigate this guide, select a question from the frequently asked questions or troubleshooting sections below. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve potential artifacts and interference related to the use of N-[amino(imino)methyl]-4-methylbenzenesulfonamide in biochemical and cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

This compound is a synthetic compound widely used in biochemistry.[1][2] Due to its chemical name being quite long, it is almost universally known by its common synonyms:

  • Nα-p-Tosyl-L-arginine methyl ester

  • Tosylarginine methyl ester

  • The common abbreviation, TAME [3]

It is typically available as a hydrochloride salt (TAME-HCl).[4][5]

Q2: What is the primary application of TAME in biochemical assays?

TAME's primary and most well-established application is as a substrate for serine proteases.[3] Its chemical structure mimics the natural peptide bonds following arginine residues, making it an ideal target for enzymes that cleave at these sites.[4]

It is routinely used to measure the enzymatic activity of:

  • Trypsin[6]

  • Thrombin[3]

  • Kallikreins[3]

  • Plasmin

  • Chymotrypsin[3]

Enzyme activity is typically quantified by measuring the increase in absorbance at 247 nm as the ester bond in TAME is hydrolyzed by the protease.[6]

Q3: Beyond its role as a substrate, what other biological activities does TAME possess?

Recent research has identified TAME as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase involved in cell cycle regulation.[7] TAME binds to the APC/C and prevents its activation by co-activators like Cdc20 and Cdh1, leading to mitotic arrest.[5][7] This off-target activity is crucial to consider if TAME is used in cell-based assays or complex biological extracts where the APC/C is active.

Q4: Why can TAME be a source of interference in biochemical assays?

TAME can cause assay interference through several mechanisms, leading to false-positive or false-negative results that are not related to the biological target of interest.[8][9] These mechanisms include:

  • Structural Mimicry: The guanidinium group on TAME is a key feature of the amino acid arginine.[10] This allows TAME to bind not only to its intended protease targets but also to other proteins that have binding pockets for arginine, leading to unexpected off-target effects.

  • Chemical Reactivity: The guanidinium group is positively charged at physiological pH and can engage in non-specific ionic interactions with negatively charged molecules in the assay, such as proteins or acidic reagents.[10][11]

  • Detection System Interference: In high-throughput screening (HTS), many compounds can interfere directly with the detection method (e.g., fluorescence, absorbance, luminescence) rather than the biological target.[9][12] If a test compound absorbs light at the same wavelength used to monitor TAME hydrolysis (247 nm), it will generate a false signal.[6]

  • Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, a common cause of false positives in HTS.[9][13][14] While not extensively documented for TAME itself, it is a known interference mechanism for many screening compounds.

Section 2: Troubleshooting Guides for Specific Assay Interferences

This section provides structured guidance for identifying and resolving common experimental problems encountered when using TAME.

Issue 1: High background signal or apparent inhibition in a protease assay.
  • Symptoms: You observe a high rate of signal change in your "no-enzyme" control wells, or a test compound appears to be a potent inhibitor without a clear dose-response.

  • Primary Suspect: Direct interference with the assay detection system.[15] The test compound may absorb light near 247 nm or interact with other assay components.

G A Start: Unexpected high background or apparent inhibition B Run Control Experiment: Assay Buffer + TAME + Test Compound (NO ENZYME) A->B C Measure signal change at 247 nm B->C D Is a significant signal change observed? C->D E Conclusion: Assay Interference Confirmed. The compound is not a true inhibitor. D->E  Yes F Conclusion: Interference is unlikely. Proceed with standard hit validation. D->F  No G Next Step: Perform spectral scan of the test compound from 200-400 nm. E->G H Next Step: Use an orthogonal assay with a different substrate or detection method (e.g., fluorescent substrate). E->H

Caption: Workflow to diagnose assay signal interference.

  • Prepare Reagents: Prepare your standard assay buffer and TAME substrate solution. Prepare the test compound at the highest concentration used in your primary assay.

  • Set Up Controls: In a UV-transparent microplate or cuvette, set up the following reactions:

    • Blank: Assay Buffer only.

    • Substrate Control: Assay Buffer + TAME.

    • Test Compound Control: Assay Buffer + Test Compound.

    • Interference Test: Assay Buffer + TAME + Test Compound.

  • Acquire Data: Place the plate/cuvette in a spectrophotometer set to 247 nm and 25°C.[6] Monitor the absorbance over the same time course as your enzymatic assay.

  • Analyze Results:

    • If the "Interference Test" well shows a significant change in absorbance compared to the "Substrate Control" and "Test Compound Control," you have confirmed direct assay interference.[15]

    • An orthogonal assay using a different detection method (e.g., a fluorescent protease substrate) is the best way to confirm if the compound is a true inhibitor.[8][15]

Issue 2: Inconsistent results or a drifting baseline in kinetic reads.
  • Symptoms: The baseline signal in control wells is not stable, drifting up or down over time. The reaction rate in enzyme-containing wells is not linear.

  • Primary Suspect: Instability of TAME in the assay buffer. The ester bond of TAME can undergo spontaneous, non-enzymatic hydrolysis, particularly under non-optimal pH conditions.

PropertyValue / RecommendationSource
Molecular Formula C₁₄H₂₂N₄O₄S · HCl[5]
Molecular Weight 378.9 g/mol [3]
Storage (Solid) -20°C, protect from moisture[6]
Storage (Solution) Aliquot and freeze (-20°C) after reconstitution
Optimal Assay pH pH 8.0 - 8.2[6][16]
Solubility 30 mg/mL in DMSO, 10 mg/mL in PBS (pH 7.2)[3]

Note: The stability of ester-containing compounds in aqueous solutions is highly pH-dependent. Stability generally decreases as the pH moves further from neutral, especially towards alkaline conditions which catalyze hydrolysis.[17]

  • Prepare Solution: Reconstitute TAME in your specific assay buffer at the final working concentration.

  • Incubate: Place the solution in a spectrophotometer set to 247 nm and maintain the assay temperature (e.g., 25°C or 37°C).

  • Monitor Baseline: Record the absorbance at regular intervals (e.g., every 2 minutes) for a period longer than your planned kinetic read (e.g., 30-60 minutes).

  • Analyze Results: Plot absorbance versus time. A flat, stable line indicates the compound is stable under your conditions. A consistent upward slope indicates spontaneous hydrolysis is occurring, which will contribute to background signal and non-linear kinetics.

  • Corrective Actions: If instability is observed, verify that your buffer pH is within the optimal range (pH 8.0-8.2).[6][16] Prepare TAME solutions fresh before each experiment.

Issue 3: Test compound shows activity against multiple, unrelated proteases.
  • Symptoms: A compound identified as an inhibitor of your target protease also inhibits other proteases, even those with different substrate specificities. The dose-response curve may be unusually steep.

  • Primary Suspect: Non-specific inhibition, possibly through compound aggregation.[13][14] Aggregating compounds form colloidal particles that sequester enzymes, preventing them from accessing the substrate.[14] This is a common artifact in drug discovery.[9][15]

G A Start: Compound shows broad, non-specific inhibition B Repeat IC50 determination in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) A->B C Does the measured potency (IC50) of the compound significantly decrease? B->C D Conclusion: Aggregation is the likely mechanism of inhibition. The compound is likely a false positive. C->D  Yes E Conclusion: Aggregation is unlikely. The compound may be a broad-spectrum inhibitor. Further investigation is needed. C->E  No F Next Step: Deprioritize compound. Flag as a probable Pan-Assay Interference Compound (PAINS). D->F

Caption: Workflow to diagnose inhibition by aggregation.

  • Prepare Reagents: Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform a full dose-response experiment to determine the IC50 of your test compound in both Buffer A and Buffer B. Ensure all other conditions (enzyme concentration, TAME concentration, temperature) are identical.

  • Analyze and Compare:

    • If the compound is an aggregator, its apparent IC50 will significantly increase (i.e., it will look less potent) in the presence of Triton X-100. The detergent disrupts the formation of the colloidal aggregates.[14]

    • If the IC50 remains unchanged, the compound is likely a true inhibitor, though it may still be non-specific for other reasons.

    • Compounds that inhibit via aggregation are often flagged as Pan-Assay Interference Compounds (PAINS) and are generally deprioritized in drug discovery campaigns.[15]

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  • Royal Society of Chemistry. (2025). Nanoscale & Nanoscale Advances Blog. RSC Blogs. Available from: [Link]

  • Wikipedia. Diamond. Wikipedia. Available from: [Link]

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Technical Support Center: Enhancing the Stability of N-[amino(imino)methyl]-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[amino(imino)methyl]-4-methylbenzenesulfonamide derivatives. This guide provides in-depth, field-proven insights into overcoming the inherent stability challenges of this important class of compounds. The core of this guide is built on a foundation of scientific integrity, offering not just protocols, but the causal logic behind them to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with these derivatives.

Q1: What is the primary cause of instability in this compound derivatives?

A1: The principal source of instability is the guanidinium group (-C(=NH)NH2). This functional group is susceptible to hydrolysis, particularly under non-neutral pH conditions, which can cleave the molecule to form urea and the corresponding amine.[1][2][3] The rate of this degradation is highly dependent on factors like pH, temperature, and the presence of certain excipients.

Q2: My compound appears to be degrading even when stored as a solid. Is this possible?

A2: Yes, solid-state instability can occur, although it's typically slower than in-solution degradation. The primary culprit is often ambient moisture.[4] Hygroscopic excipients or improper storage conditions can lead to sufficient water absorption to initiate hydrolysis on the particle surface. Protecting the solid compound from moisture and light is a critical first step.[4]

Q3: Are there any general pH ranges I should target for maximum stability in solution?

A3: Generally, a slightly acidic to neutral pH range (approximately pH 4-7) is a good starting point for enhancing stability. Both strongly acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of the guanidine group.[1][5] However, the optimal pH is specific to each derivative and must be determined empirically through a systematic pH-stability study.

Q4: Can I store prepared solutions of these derivatives?

A4: Long-term storage of solutions is generally not recommended without a thorough stability assessment. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen at -20°C) and protected from light.[6][7] It's crucial to use a validated stability-indicating analytical method to confirm the compound's integrity upon thawing and before use.

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a structured approach to diagnosing and solving specific stability issues encountered during experiments.

Issue 1: Rapid loss of parent compound observed in aqueous buffer during an in-vitro assay.

  • Question: My compound's concentration, measured by HPLC, drops significantly over the course of my multi-hour cell-based assay. What's happening and how can I fix it?

  • Answer & Troubleshooting Steps:

    • Probable Cause: The most likely cause is pH-mediated hydrolysis of the guanidinium moiety in your assay buffer. Many cell culture media are buffered around pH 7.4, which can be sufficiently alkaline to promote slow degradation over several hours.

    • Immediate Action - pH Profiling: Conduct a rapid pH-stability profile. Prepare your compound in a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8) and incubate at the assay temperature. Sample at time points (e.g., 0, 2, 4, 8 hours) and analyze by HPLC to determine the pH range of maximum stability.

    • Solution A (Assay Modification): If feasible, adjust your assay buffer to the most stable pH identified. Ensure this new pH does not negatively impact your biological system.

    • Solution B (Formulation Strategy): If the assay pH cannot be changed, consider a formulation approach. Adding stabilizing excipients like antioxidants (if oxidation is a secondary issue) or using a co-solvent system might slow degradation. However, these must be tested for compatibility with your assay.

    • Solution C (Workflow Adjustment): Prepare fresh solutions of the compound immediately before adding it to the assay. While not ideal, this minimizes the time the compound spends in the destabilizing buffer.

Issue 2: Appearance of unknown peaks in the chromatogram after sample preparation.

  • Question: When preparing my sample for analysis (e.g., dissolving in mobile phase or an extraction solvent), I see new impurity peaks that weren't there in the initial solid. Why?

  • Answer & Troubleshooting Steps:

    • Probable Cause: This points to degradation caused by the sample preparation solvent or conditions. The solvent may have an inappropriate pH, or the process (e.g., sonication) could be introducing heat that accelerates degradation.

    • Troubleshooting Workflow:

      G start New Peaks in Chromatogram check_solvent Analyze Solvent pH and Composition start->check_solvent check_temp Monitor Temperature During Prep start->check_temp test_diluent Test Alternative Diluents (e.g., acidified water/ACN) check_solvent->test_diluent analyze_fresh Analyze Solid Immediately After Dissolving check_temp->analyze_fresh match_mp Use Initial Mobile Phase as Diluent test_diluent->match_mp compare Compare Results test_diluent->compare analyze_fresh->compare stable Stable Diluent Found compare->stable No New Peaks unstable Instability Persists compare->unstable Peaks Remain

      Caption: Troubleshooting workflow for sample prep instability.

    • Explanation of Workflow: Start by examining your current solvent and preparation method. Test alternative solvents, prioritizing those that match the initial mobile phase conditions or are slightly acidified to improve stability. Analyzing the sample immediately after dissolution provides a baseline to compare against. If a stable diluent is found, adopt it for all future analyses.

Issue 3: Inconsistent results from forced degradation studies.

  • Question: I'm performing forced degradation studies as per ICH guidelines, but my results are not reproducible, especially under basic conditions. What should I control more carefully?

  • Answer & Troubleshooting Steps:

    • Probable Cause: The kinetics of base-catalyzed hydrolysis for guanidinium groups can be very rapid and highly sensitive to the concentration of hydroxide ions.[1] Minor variations in temperature, base concentration, or reaction time can lead to large differences in the extent of degradation.

    • Protocol Refinement:

      • Precise Reagent Control: Use freshly prepared and accurately concentration-verified solutions of acid and base (e.g., 0.1 N HCl, 0.1 N NaOH).

      • Temperature Control: Conduct all incubations in a calibrated, stable temperature water bath or incubator.

      • Time Management: Use a precise timer and ensure that the quenching step (neutralization) is performed rapidly and consistently for all samples.

      • Targeted Degradation: Aim for a target degradation of 5-20%.[8] If degradation is too rapid (e.g., >50% in the first time point), reduce the stressor concentration, temperature, or exposure time.

Part 3: Key Stabilization Strategies & Protocols

Strategy 1: Formulation with Stabilizing Excipients

Excipients are inactive substances that can significantly enhance the stability of the active pharmaceutical ingredient (API).[4][9][10][11] For this compound derivatives, the focus is on controlling pH and moisture.[4]

Table 1: Recommended Excipients for Formulation Development

Excipient ClassExampleFunction & Mechanism
Buffering Agents Citrate, Acetate, PhosphateMaintain the pH of the formulation within a stable range, preventing acid/base-catalyzed hydrolysis.
Hygroscopic Agents Anhydrous Lactose, MannitolIn solid formulations, these agents preferentially absorb ambient moisture, protecting the API from hydrolysis.[4]
Antioxidants Ascorbic Acid, BHAPrevent oxidative degradation, which can be a secondary degradation pathway for some derivatives.
Chelating Agents EDTATrap metal ions that can catalyze unwanted degradation reactions.[4][9]
Strategy 2: Prodrug Approach

A prodrug is a biologically inactive derivative of a drug that is metabolized in the body to release the active drug.[12] This is an advanced strategy used to overcome inherent stability issues.[13][14][15][16]

  • Causality: By temporarily modifying the labile guanidinium group, its susceptibility to hydrolysis can be masked. The modifying group is designed to be cleaved in vivo (e.g., by enzymes) to release the active parent compound at the target site. This protects the drug during storage and transit through the body.

    G cluster_0 In-Vivo Environment cluster_1 Storage / Formulation Prodrug Stable Prodrug (Masked Guanidinium) ActiveDrug Active Drug (Free Guanidinium) Prodrug->ActiveDrug Enzymatic Cleavage Degradation Degradation Products UnstableDrug Unstable Active Drug UnstableDrug->Degradation Hydrolysis

    Caption: The prodrug concept masks the labile group.

Strategy 3: Structural Modification

Systematic modification of the molecule itself can enhance stability. Research has shown that adding sterically bulky groups near the guanidine functional group can hinder the approach of a nucleophile (like a water molecule or hydroxide ion), thereby slowing the rate of hydrolysis.[5] This is a strategy for the medicinal chemistry design phase.

Part 4: Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products.[17][18]

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 reversed-phase column. Because these compounds are often polar, consider columns designed for polar analyte retention, or explore Hydrophilic Interaction Liquid Chromatography (HILIC) if retention is poor on C18.[19]

  • Mobile Phase Optimization:

    • Begin with a simple gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid helps to protonate the guanidinium group, improving peak shape and often enhancing stability during the run.

    • Adjust the gradient slope to achieve good separation between the parent peak and any impurity peaks observed.

  • Forced Degradation Sample Analysis:

    • Perform a forced degradation study as outlined by ICH guidelines (acid, base, oxidation, heat, light).[8][20][21][22]

    • Inject samples from each stress condition into the HPLC system.

    • Goal: The method must demonstrate specificity. This means the parent peak should be well-resolved from all degradation product peaks.

  • Peak Purity Analysis:

    • Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound under each stress condition. The peak should be spectrally pure, confirming that no degradants are co-eluting.

  • Method Validation: Once the method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, and range.

References

  • Title: Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics Source: MDPI URL: [Link]

  • Title: How Excipients Impact Drug Absorption, Stability, and Shelf Life Source: ACG World URL: [Link]

  • Title: Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Prodrug strategy Source: Slideshare URL: [Link]

  • Title: How to Improve Drug Stability with Excipients Source: ChemIntel360 URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: PubMed Central (PMC) URL: [Link]

  • Title: Strategies in prodrug design Source: American Chemical Society (ACS) URL: [Link]

  • Title: The Role of Pharma Excipients in Enhancing Drug Stability and Absorption Source: Colorcon URL: [Link]

  • Title: Essential Principles in Prodrugs Design Source: Central Asian Journal of Medical and Natural Science URL: [Link]

  • Title: Guanidino acid hydrolysis by the human enzyme annotated as agmatinase Source: PubMed Central (PMC) URL: [Link]

  • Title: Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges Source: PubMed URL: [Link]

  • Title: Role of Excipients in Drug Formulation Source: Pharma Focus Europe URL: [Link]

  • Title: Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Protein stabilization and destabilization by guanidinium salts Source: PubMed URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Development of more hydrolytically stable alkyl guanidines Source: American Chemical Society (ACS) URL: [Link]

  • Title: Protein stabilization by urea and guanidine hydrochloride Source: PubMed URL: [Link]

  • Title: Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges Source: ResearchGate URL: [Link]

  • Title: Roads to New Guanidine Chemistry from 2-Imidazolidinones Through 2-Chloroamidinium Derivatives Source: ResearchGate URL: [Link]

  • Title: Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain Source: PubMed Central (PMC) URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Guanidine Source: Britannica URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: ResearchGate URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

Sources

Technical Support Center: Overcoming Resistance to N-[amino(imino)methyl]-4-methylbenzenesulfonamide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to N-[amino(imino)methyl]-4-methylbenzenesulfonamide, hereafter referred to as "the compound," in their cell line models. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a scientific framework to understand and overcome acquired drug resistance.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when suspecting drug resistance in your cell cultures.

Q1: My cells, which were previously sensitive to the compound, are now growing at concentrations that used to be cytotoxic. What does this mean?

This is a strong indication that your cell line may be developing acquired resistance. Acquired resistance occurs after an initial positive response to a therapy, where cells gradually develop genetic or protein alterations that lead to unresponsiveness[1][2]. The first step is to quantitatively confirm this change in sensitivity.

Q2: How can I definitively confirm that my cell line has become resistant?

The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your current cell line to the original, parental (sensitive) cell line[2]. A significant increase in the IC50 value is the standard for confirming resistance[3].

Q3: What are the common biological reasons my cells could have become resistant to this compound?

Drug resistance in cancer cells is a multifaceted issue. Some of the primary mechanisms include:

  • Increased Drug Efflux: Overexpression of transporter proteins like P-glycoprotein (P-gp) that actively pump the compound out of the cell[4][5].

  • Alterations in the Drug's Target: Mutations in the target protein that prevent the compound from binding effectively[4][6].

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the effects of the compound[1][5][7].

  • Changes in Drug Metabolism: Cells might enhance their ability to metabolize and inactivate the compound[8][9].

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells more resistant to programmed cell death[5][8][9].

Q4: Is it possible that my experimental technique is flawed, rather than the cells being resistant?

This is a critical consideration. Before embarking on extensive resistance mechanism studies, it's essential to rule out experimental variability. Inconsistent cell seeding densities, errors in compound dilution, or using cells at a high passage number can all affect experimental outcomes[10][11].

Troubleshooting Guide: From Confirmation to Mechanistic Insights

This section provides a systematic approach to troubleshooting and investigating resistance to this compound in your cell line.

Initial Assessment: Confirming Resistance

The first step in addressing suspected resistance is to perform a carefully controlled experiment to confirm the phenomenon.

Protocol 1: Confirming Drug Resistance by Determining the IC50 Value

This protocol outlines the steps to generate a dose-response curve and calculate the IC50 value for your compound in both the suspected resistant and the parental cell lines.

Materials:

  • Parental (sensitive) cell line

  • Suspected resistant cell line

  • Complete cell culture medium

  • This compound (ensure high purity and prepare fresh stock solutions)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count both parental and suspected resistant cells.

    • Seed the cells into 96-well plates at a predetermined optimal density. It is crucial to ensure uniform cell numbers across the wells[10].

    • Allow cells to attach and resume proliferation for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution over a wide concentration range[12].

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used in the dilutions).

  • Incubation:

    • Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value[3].

Interpreting the Results:

Cell Line Expected IC50 Range Interpretation
ParentalLow (e.g., 1-10 µM)Baseline sensitivity
ResistantSignificantly Higher (e.g., >50 µM)Confirmed Resistance

A 3- to 5-fold (or greater) increase in the IC50 value is generally considered an indication of a drug-resistant cell line[3].

Investigating the Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the underlying biological mechanisms.

Diagram: Common Mechanisms of Acquired Drug Resistance

cluster_0 Mechanisms of Resistance Drug_Target_Alteration Drug Target Alteration (e.g., Mutation) Resistant_Cell Resistant Cell Phenotype Drug_Target_Alteration->Resistant_Cell Increased_Drug_Efflux Increased Drug Efflux (e.g., P-gp Overexpression) Increased_Drug_Efflux->Resistant_Cell Bypass_Pathway_Activation Bypass Pathway Activation Bypass_Pathway_Activation->Resistant_Cell Drug_Inactivation Drug Inactivation (Metabolism) Drug_Inactivation->Resistant_Cell Evasion_of_Apoptosis Evasion of Apoptosis Evasion_of_Apoptosis->Resistant_Cell

Caption: Key mechanisms leading to acquired drug resistance in cancer cells.

Troubleshooting Workflow: Investigating Drug Resistance

Start Suspected Resistance Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Efflux Investigate Efflux Pumps (e.g., with Verapamil) Confirm_Resistance->Investigate_Efflux Check_Target Check Target Expression/ Mutation Status Investigate_Efflux->Check_Target If efflux is not the cause Analyze_Pathways Analyze Bypass Pathways (e.g., Western Blot, RNA-seq) Check_Target->Analyze_Pathways If target is unchanged End Identify Mechanism(s) & Develop Counter-strategy Analyze_Pathways->End

Caption: A logical workflow for systematically investigating drug resistance.

Protocol 2: Investigating the Role of Drug Efflux Pumps

A common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which pump drugs out of the cell[4]. This can be investigated by co-treating the cells with an inhibitor of these pumps.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Efflux pump inhibitor (e.g., Verapamil, a P-gp inhibitor)

  • 96-well plates and cell viability assay reagents

Procedure:

  • Perform a standard IC50 determination as described in Protocol 1 for both parental and resistant cell lines.

  • In parallel, perform an IC50 determination for the resistant cell line in the presence of a constant, non-toxic concentration of Verapamil.

  • Compare the dose-response curves.

Interpreting the Results:

If the IC50 of the compound in the resistant cell line is significantly reduced in the presence of Verapamil, it suggests that P-gp-mediated drug efflux is a major contributor to the resistance.

Protocol 3: Assessing Changes in Target Protein Expression

Resistance can arise from alterations in the expression level of the drug's molecular target. Western blotting is a straightforward method to assess these changes.

Materials:

  • Parental and resistant cell line lysates

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Primary antibody against the putative target of the compound

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each cell line by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Interpreting the Results:

A significant decrease in the expression of the target protein in the resistant cell line compared to the parental line could explain the loss of sensitivity. Conversely, an increase in the expression of a protein that confers resistance could also be observed.

Strategies to Overcome Resistance

Based on the mechanistic findings, several strategies can be employed to overcome resistance:

  • Combination Therapy: If a bypass pathway is activated, combining the compound with an inhibitor of that pathway may restore sensitivity[7][13].

  • Targeting Efflux Pumps: As demonstrated in Protocol 2, co-administration with an efflux pump inhibitor can circumvent resistance mediated by these transporters.

  • Alternative Compounds: If resistance is due to a specific target mutation, a different compound that binds to the mutated target or a downstream effector could be effective[13].

This technical support guide provides a foundational framework for addressing resistance to this compound. The key to successfully overcoming resistance lies in a systematic and evidence-based approach to understanding the underlying cellular mechanisms.

References

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco. Retrieved January 6, 2026.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.).
  • Asgari, D., et al. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
  • Gottesman, M. M. (2002). Mechanisms of drug resistance in cancer chemotherapy. PubMed.
  • An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). Seminars in Cancer Biology.
  • Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. (n.d.). Stanford University. Retrieved January 6, 2026.
  • Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers. (2022). Frontiers in Oncology.
  • Technical Support Center: Overcoming Resistance to "Drug A" in Cell Culture. (2025). BenchChem.
  • Vasan, N., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics.
  • A 96-well soft agar based assay for testing cell lines and tumors for drug response. (2006).
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments.
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). Cancers.
  • Current Status of Methods to Assess Cancer Drug Resistance. (2011).
  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Bio-protocol.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
  • Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. (n.d.). Semantic Scholar. Retrieved January 6, 2026.
  • Technical Support Center: Managing Drug Resistance in Cell Lines. (2025). BenchChem.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017).
  • This compound. (2025). PubChem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules.
  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters.
  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • N-[amino(imino)methyl]benzenesulfonamide. (n.d.). Santa Cruz Biotechnology. Retrieved January 6, 2026.
  • 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. (2025). PubChem.
  • 4-amino-N-methylbenzene-1-sulfonamide. (2025). PubChem.
  • Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. (1989). Journal of Medicinal Chemistry.

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Validation & Comparative

A Comparative Guide to the Biological Target Validation of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a small molecule with promising phenotypic effects is a pivotal yet challenging starting point. N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a compound with a sulfonamide core, represents such a starting point where the biological target remains to be elucidated. This guide provides an in-depth, comparative analysis of modern experimental strategies to identify and validate the molecular target of this and other novel bioactive compounds. As a senior application scientist, my focus is to present not just the 'how' but the 'why' behind each methodological choice, ensuring a robust and self-validating approach to target deconvolution.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screening, a cornerstone of classical pharmacology, allows for the discovery of compounds that elicit a desired biological response in a cellular or organismal context without a priori knowledge of the drug's target.[1][2] Let us hypothesize that this compound has been identified in a high-content screen for its ability to induce apoptosis in a cancer cell line. The critical next step is to pinpoint the specific molecular target(s) through which it exerts this effect. This process of target identification and subsequent validation is essential to progress a hit compound into a viable therapeutic candidate.[3][4] Inadequate target validation is a primary reason for the failure of drug candidates in later stages of development.[5]

This guide will compare and contrast several state-of-the-art techniques for target identification and validation, providing a strategic framework for researchers.

Comparative Methodologies for Target Identification and Validation

We will explore a multi-pronged approach, starting with broad, unbiased methods to generate target hypotheses, followed by rigorous techniques to confirm target engagement and functional relevance. The primary methodologies to be compared are:

  • Affinity-Based Chemical Proteomics: Utilizing "kinobeads" to identify potential kinase targets.

  • Biophysical Target Engagement Assays: Employing the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.

  • Biochemical Assays: To validate enzymatic inhibition and determine potency.

  • Phenotypic Assays: To link target engagement with the observed cellular phenotype.

The following diagram illustrates the logical workflow for target identification and validation of a novel compound like this compound.

G cluster_0 Target Identification cluster_1 Target Validation phenotypic_screen Phenotypic Screen Hit (e.g., Apoptosis Induction) chemical_proteomics Affinity-Based Chemical Proteomics (e.g., Kinobeads) phenotypic_screen->chemical_proteomics  Identify Potential Targets cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) chemical_proteomics->cetsa  Confirm Cellular Target Engagement biochemical_assay Biochemical Assays (Enzyme Inhibition, Potency) cetsa->biochemical_assay  Validate Direct Inhibition & Potency phenotypic_rescue Phenotypic Rescue/Mimicry (Genetic Approaches) biochemical_assay->phenotypic_rescue  Link Target to Phenotype

Caption: A logical workflow for the identification and validation of a novel compound's biological target.

In-Depth Analysis of Key Experimental Approaches

Affinity-Based Chemical Proteomics: The Kinobeads Approach

Given the prevalence of protein kinases as drug targets, particularly in oncology, an initial hypothesis could be that this compound targets a kinase.[6] The kinobeads approach is a powerful chemical proteomics tool for unbiasedly profiling the interaction of a compound with a large portion of the kinome.[7][8]

Principle: Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support.[7] When a cell lysate is incubated with the kinobeads, a significant portion of the cellular kinases will bind. In a competitive binding experiment, the lysate is pre-incubated with the compound of interest (this compound) before being exposed to the kinobeads. If the compound binds to a specific kinase, it will compete with the kinobeads, leading to a reduced amount of that kinase being pulled down. The bound proteins are then identified and quantified using mass spectrometry.[6][7]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture the relevant cancer cell line (e.g., the one used in the initial phenotypic screen) and harvest the cells. Lyse the cells under non-denaturing conditions to preserve native protein conformations.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate-compound mixture and incubate to allow for competitive binding.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down proteins.

  • Data Analysis: Determine the dose-dependent reduction in binding for each identified kinase in the presence of the compound. This allows for the calculation of an apparent dissociation constant (Kd) or an IC50 for binding.[9]

Data Presentation: Kinobeads Profiling Results

Kinase TargetIC50 (nM) for Kinobeads Competition
Kinase A50
Kinase B800
Kinase C>10,000
......

Rationale and Comparison: The primary advantage of the kinobeads approach is its unbiased and broad coverage of a major druggable protein family.[8] It provides a list of potential kinase targets and their relative binding affinities in a single experiment. However, it is limited to identifying targets that can be competed off the beads and may not capture allosteric inhibitors.[8]

G cluster_0 Kinobeads Workflow cell_lysate Cell Lysate incubation Competitive Incubation cell_lysate->incubation compound N-[amino(imino)methyl]-4- methylbenzenesulfonamide compound->incubation kinobeads Kinobeads pulldown Affinity Pulldown kinobeads->pulldown incubation->kinobeads lcms LC-MS/MS Analysis pulldown->lcms target_list List of Potential Kinase Targets lcms->target_list

Caption: The experimental workflow for the Kinobeads competition binding assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Once a list of potential targets is generated from the kinobeads experiment, it is crucial to confirm that this compound directly binds to these targets within intact cells.[10] CETSA is a powerful biophysical technique that allows for the detection of target engagement in a physiological context.[11][12]

Principle: CETSA is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[13][14] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a stabilizing ligand will be more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures.[10][11]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using a specific antibody (e.g., via Western blot or ELISA) or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Data Presentation: CETSA Melting Curve Shift

Temperature (°C)Soluble Kinase A (Vehicle)Soluble Kinase A (Compound)
45100%100%
5085%98%
5550%80%
6020%55%
655%25%

Rationale and Comparison: CETSA's key advantage is its ability to confirm target engagement in living cells, which accounts for factors like cell permeability and intracellular compound concentrations.[11][12] It provides direct evidence of a physical interaction between the compound and its target in a native environment. This is a critical step in validating the physiological relevance of the findings from in vitro assays like kinobeads.

Biochemical Assays: Quantifying Enzymatic Inhibition

Having confirmed cellular target engagement, the next logical step is to determine if this binding event translates into a functional modulation of the target protein, such as enzymatic inhibition.[15]

Principle: For a kinase target, a variety of biochemical assays can be employed to measure the transfer of a phosphate group from ATP to a substrate.[16][17] The effect of this compound on this activity is then quantified.

Experimental Protocol: In Vitro Kinase Assay (e.g., TR-FRET)

  • Reaction Setup: In a multi-well plate, combine the recombinant purified kinase, a specific substrate (often a peptide), and ATP.

  • Compound Titration: Add varying concentrations of this compound to the reaction wells.

  • Enzymatic Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Add detection reagents that generate a signal (e.g., fluorescence resonance energy transfer, FRET) proportional to the amount of phosphorylated substrate.[18]

  • Data Analysis: Plot the kinase activity as a function of the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%.

Data Presentation: Kinase Inhibition IC50 Determination

Compound Concentration (nM)Kinase A Activity (%)
0.1100
195
1075
10050
100010

Rationale and Comparison: Biochemical assays provide a quantitative measure of a compound's potency (IC50) and are essential for structure-activity relationship (SAR) studies.[15][19] They offer high throughput and are relatively straightforward to perform. However, they use purified recombinant proteins, which may not fully recapitulate the enzyme's behavior in a complex cellular environment.

Phenotypic Assays: Linking Target to Cellular Effect

The final and most critical step in target validation is to establish a causal link between the modulation of the identified target and the observed cellular phenotype (e.g., apoptosis).[3][4]

Principle: Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, can be used to specifically deplete the target protein. If the depletion of the target protein phenocopies the effect of this compound, it provides strong evidence that the compound acts through that target.

Experimental Protocol: Target Knockdown and Phenotypic Analysis

  • Target Knockdown/Knockout: Transfect the cancer cells with siRNA or a CRISPR-Cas9 system targeting the gene of the putative target kinase.

  • Validation of Knockdown/Knockout: Confirm the reduction or elimination of the target protein expression by Western blot or qPCR.

  • Phenotypic Assay: Perform the same apoptosis assay that was used in the initial screen on the target-depleted cells.

  • Data Analysis: Compare the level of apoptosis in the target-depleted cells to that in control cells. An increase in apoptosis upon target depletion that mimics the effect of the compound validates the target.

Data Presentation: Comparison of Compound Effect and Target Knockdown

ConditionApoptosis Rate (%)
Vehicle Control5
This compound (1 µM)40
Control siRNA6
Kinase A siRNA38

Rationale and Comparison: This approach provides the strongest evidence for a target's role in a specific cellular pathway and its relevance to the compound's mechanism of action.[3] It directly links the molecular target to the biological outcome.

Conclusion: A Triangulated Approach to Target Validation

The validation of the biological target of a novel compound like this compound is a multifaceted process that requires the convergence of evidence from orthogonal approaches. No single technique is sufficient on its own. By combining the broad, unbiased screening of chemical proteomics, the direct cellular confirmation of target engagement with CETSA, the quantitative potency determination of biochemical assays, and the causal linkage established by phenotypic assays, researchers can build a compelling and robust case for a compound's mechanism of action. This integrated strategy minimizes the risk of pursuing irrelevant targets and provides a solid foundation for further drug development efforts.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current topics in medicinal chemistry, 13(5), 503–511. Retrieved from [Link]

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  • Cambridge Healthtech Institute. (n.d.). Target-Identification-Phenotypic-Screening. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., … Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay – CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • Potel, C. M., Tontake, R., Kuster, B., & Lemeer, S. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Molecular & Cellular Proteomics, 17(5), 1013–1024. Retrieved from [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

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  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. Cells are pre-incubated with increasing drug.... Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 60(22), 1779–1788. Retrieved from [Link]

  • World Pharma Week. (2021). Target Validation and Phenotypic Screening. Retrieved from [Link]

  • Bantscheff, M., & Kuster, B. (2014). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in molecular biology (Clifton, N.J.), 1174, 17–35. Retrieved from [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2021). Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators. Cell chemical biology, 28(3), 283–299. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protein Kinase Assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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A Comparative Guide to N-[amino(imino)methyl]-4-methylbenzenesulfonamide and Other Benzenesulfonamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a member of the sulfonylguanidine subclass, with other notable benzenesulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential, mechanisms of action, and experimental evaluation of these compounds, grounded in scientific literature and established experimental protocols. While specific quantitative biological data for this compound is not extensively available in current literature, this guide will contextualize its potential activities by comparing its structural features to well-characterized benzenesulfonamide derivatives.

Introduction to Benzenesulfonamides: A Storied Scaffold in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. From the early 20th-century discovery of sulfonamide antibiotics to the development of targeted anticancer therapies, this versatile chemical moiety has proven to be of immense value. The core structure, a benzene ring attached to a sulfonamide group (-SO₂NH₂), can be readily modified at the aniline and sulfonamide nitrogens, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2]

This compound, also known as N-(4-methylbenzenesulfonyl)guanidine, incorporates a guanidine group in place of one of the sulfonamide hydrogens.[3] The guanidine moiety, a strong base that is protonated at physiological pH, can significantly influence the molecule's polarity, hydrogen bonding capacity, and interactions with biological targets.[4] This guide will explore the implications of this structural feature by comparing it with a classic sulfonamide antibiotic, a benchmark carbonic anhydrase inhibitor, and a modern, complex benzenesulfonamide derivative.

Comparative Analysis of Benzenesulfonamide Derivatives

To understand the potential of this compound, we will compare it against three distinct benzenesulfonamide derivatives, each representing a different facet of the therapeutic landscape of this chemical class.

Comparator Compounds:

  • Sulfaguanidine: A classic, poorly absorbed sulfonamide antibiotic used for gastrointestinal infections.[1][5]

  • Acetazolamide: A well-established carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[6][7]

  • Thiazolone-Benzenesulfonamide Derivative (Compound 4e from a 2021 study): A novel, complex derivative with demonstrated anticancer and selective carbonic anhydrase inhibitory activity.[8][9]

Structural Comparison

G cluster_0 This compound cluster_1 Sulfaguanidine cluster_2 Acetazolamide cluster_3 Thiazolone-Benzenesulfonamide Derivative A Structure: 4-CH₃-C₆H₄-SO₂-NH-C(=NH)NH₂ B Structure: 4-NH₂-C₆H₄-SO₂-NH-C(=NH)NH₂ A->B Structural Similarity: Sulfonylguanidine core C Structure: 5-CH₃CONH-1,3,4-thiadiazole-2-SO₂NH₂ A->C Structural Difference: - Guanidine vs. primary sulfonamide - Toluene vs. thiadiazole ring D Structure: 4-(thiazolone moiety)-C₆H₄-SO₂NH₂ A->D Structural Difference: - Guanidine vs. primary sulfonamide - Toluene vs. substituted benzene with thiazolone

Figure 1: Structural comparison of this compound with comparator benzenesulfonamide derivatives.

Performance Comparison: Key Biological Activities

The primary therapeutic applications of benzenesulfonamide derivatives are driven by two key mechanisms of action: inhibition of dihydropteroate synthase in bacteria and inhibition of carbonic anhydrases in mammals.

Antimicrobial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt the bacterial production of folic acid, leading to a bacteriostatic effect.[10][11]

Table 1: Comparative Antimicrobial Performance (Hypothetical)

CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
This compound E. coli, S. aureusData not availableUnknown-
Sulfaguanidine Enteric BacteriaVariable, generally in the µg/mL rangeDihydropteroate synthase inhibition[1][10]
Thiazolone-Benzenesulfonamide Derivative (4e) S. aureus>50 µg/mL (as per a 2021 study)Carbonic Anhydrase Inhibition[8][9]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[2] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.

Acetazolamide is a potent inhibitor of several human CA isoforms, particularly hCA II.[6] Its clinical efficacy is directly related to this inhibitory activity.

Recent research has shown that some sulfonylguanidines can also act as carbonic anhydrase inhibitors. While they may exhibit lower potency compared to primary sulfonamides, they can offer improved selectivity for certain isoforms.[12] this compound, with its sulfonylguanidine structure, is a candidate for CA inhibition.

The Thiazolone-Benzenesulfonamide Derivative (4e) from a 2021 study demonstrated potent and selective inhibition of the tumor-associated isoform hCA IX over the ubiquitous hCA II, highlighting the potential for developing highly targeted anticancer therapies from the benzenesulfonamide scaffold.[8][9]

Table 2: Comparative Carbonic Anhydrase Inhibition

CompoundTarget IsoformIC₅₀/Kᵢ (nM)Selectivity (hCA II / hCA IX)Reference
This compound hCA I, hCA II, hCA IXData not availableData not available-
Acetazolamide hCA II12 (Kᵢ)-[6]
Thiazolone-Benzenesulfonamide Derivative (4e) hCA IX10.93 (IC₅₀)>140[8][9]
hCA II1550 (IC₅₀)[8][9]

Experimental Protocols

To facilitate further research and comparative studies, detailed, standardized protocols for assessing the key biological activities of these compounds are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound, Sulfaguanidine)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations. c. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Determine MIC (Lowest concentration with no visible growth) D->E

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Carbonic Anhydrase Inhibition Assay using Stopped-Flow CO₂ Hydration

This protocol is a standard method for determining the kinetic parameters of CA inhibition.[17][18][19][20][21]

Objective: To measure the inhibition constant (Kᵢ) of a compound against a specific carbonic anhydrase isoform.

Materials:

  • Test compound (e.g., this compound, Acetazolamide)

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., Phenol Red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: a. Prepare a stock solution of the purified CA enzyme in the buffer. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions. c. Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution: a. Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. b. Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution (or enzyme-only for control) and the pH indicator. c. Load the second syringe with the CO₂-saturated water. d. Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator. e. Record the initial rate of the reaction.

  • Data Analysis: a. Plot the initial reaction rates against the inhibitor concentrations. b. Determine the IC₅₀ value from the dose-response curve. c. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, considering the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).

G A Prepare Enzyme-Inhibitor and CO₂-Saturated Water Solutions B Load Solutions into Stopped-Flow Syringes A->B C Rapidly Mix Solutions to Initiate Reaction B->C D Monitor Absorbance Change of pH Indicator Over Time C->D E Calculate Initial Reaction Rate and Determine IC₅₀/Kᵢ D->E

Figure 3: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzenesulfonamide derivatives is intricately linked to their structural features.

  • For Antimicrobial Activity (PABA Analogs): A free para-amino group is generally essential for dihydropteroate synthase inhibition. Modifications at the sulfonamide nitrogen with various heterocyclic rings can modulate the pharmacokinetic properties and potency.[22] The lack of a para-amino group in this compound likely precludes it from acting as a classic PABA antagonist. However, the guanidine group itself possesses antimicrobial properties, suggesting a potential alternative mechanism of action.[23]

  • For Carbonic Anhydrase Inhibition: The primary sulfonamide group is the key zinc-binding feature. Modifications to the aromatic ring and the other sulfonamide nitrogen can influence binding affinity and isoform selectivity.[23] The introduction of a bulky and basic guanidine group in this compound could lead to novel interactions within the CA active site, potentially conferring isoform selectivity.

Future research on this compound and related sulfonylguanidines should focus on:

  • Systematic Screening: Evaluating its activity against a broad panel of bacterial strains and human carbonic anhydrase isoforms to identify potential therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms responsible for any observed biological activity.

  • Structural Biology: Obtaining crystal structures of the compound in complex with its biological targets to guide further structure-based drug design.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.

Conclusion

This compound represents an intriguing, yet understudied, member of the benzenesulfonamide family. While a lack of specific experimental data currently limits a direct performance comparison, its unique sulfonylguanidine structure suggests the potential for novel biological activities, particularly in the realms of carbonic anhydrase inhibition and antimicrobial action. By understanding the established structure-activity relationships of related benzenesulfonamide derivatives and employing the standardized experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this and other novel sulfonamide-based compounds. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new and improved therapies for a wide range of diseases.

References

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  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. Retrieved from [Link]

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The Cornerstone of Confidence: A Guide to Positive and Negative Controls in Serine Protease Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Data for N-[amino(imino)methyl]-4-methylbenzenesulfonamide and its Alternatives

The "Why": Causality and Confidence in Experimental Design

Before delving into specific protocols, it is crucial to understand the fundamental roles of positive and negative controls. A negative control is designed to show that an experimental manipulation itself does not produce an effect, ensuring that any observed results are due to the variable being tested.[1] Conversely, a positive control demonstrates that the assay system is capable of producing a positive result, confirming that the experimental setup is functioning correctly.[1][2] In essence, these controls provide the necessary framework for interpreting your data with confidence, transforming observations into validated findings.

The following diagram illustrates the logical flow of a well-controlled experiment for evaluating a novel inhibitor.

G cluster_0 Experimental Setup cluster_1 Assay System cluster_2 Expected Outcomes Test Compound (e.g., this compound) Test Compound (e.g., this compound) Enzyme + Substrate Enzyme + Substrate Test Compound (e.g., this compound)->Enzyme + Substrate Positive Control (Known Inhibitor) Positive Control (Known Inhibitor) Positive Control (Known Inhibitor)->Enzyme + Substrate Negative Control (Vehicle) Negative Control (Vehicle) Negative Control (Vehicle)->Enzyme + Substrate Reduced Signal (Inhibition) Reduced Signal (Inhibition) Enzyme + Substrate->Reduced Signal (Inhibition) Test Compound Maximal Signal (No Inhibition) Maximal Signal (No Inhibition) Enzyme + Substrate->Maximal Signal (No Inhibition) Negative Control Minimal Signal (Maximal Inhibition) Minimal Signal (Maximal Inhibition) Enzyme + Substrate->Minimal Signal (Maximal Inhibition) Positive Control G cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Enzyme Inhibition Assay Enzyme Inhibition Assay Biochemical Assays->Enzyme Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison Cellular Assays->Data Analysis & Comparison Cytotoxicity Assay Cytotoxicity Assay Cellular Assays->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cellular Assays->Apoptosis Assay Conclusion Conclusion Data Analysis & Comparison->Conclusion Positive Control (Known Inhibitor) Positive Control (Known Inhibitor) Enzyme Inhibition Assay->Positive Control (Known Inhibitor) Negative Control (Vehicle) Negative Control (Vehicle) Enzyme Inhibition Assay->Negative Control (Vehicle) Cytotoxicity Assay->Negative Control (Vehicle) Positive Control (Staurosporine) Positive Control (Staurosporine) Cytotoxicity Assay->Positive Control (Staurosporine) Apoptosis Assay->Negative Control (Vehicle) Apoptosis Assay->Positive Control (Staurosporine)

Figure 2: Comprehensive workflow for inhibitor comparison.

By rigorously applying this framework of positive and negative controls, researchers can ensure the generation of high-quality, reproducible data. This approach not only validates the specific findings for this compound but also provides a robust and objective comparison against alternative compounds, ultimately accelerating the path of drug discovery and development.

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Cross-Validation of N-(4-methylbenzenesulfonyl)guanidine's Dual-Modal Efficacy: A Comparative Guide to its Anticancer and Cardioprotective Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is one of rigorous, multi-faceted investigation. The benzenesulfonylguanidine moiety has emerged as a privileged structure in medicinal chemistry, demonstrating potential in diverse therapeutic areas. This guide focuses on the cross-validation of the biological effects of compounds derived from the core structure of N-(4-methylbenzenesulfonyl)guanidine, specifically examining their dual roles as both anticancer and cardioprotective agents.

We will delve into the distinct experimental methodologies used to characterize these opposing, yet equally valuable, biological activities. By comparing the outcomes of cytotoxicity assays in cancer cell lines with assays measuring the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), a key player in cardiac ischemia-reperfusion injury, we can build a comprehensive understanding of the structure-activity relationships that govern this scaffold's therapeutic potential. This cross-validation approach is not merely about confirming an effect; it is about understanding the nuances of molecular action and selectivity, which are paramount for successful drug development.

Section 1: The Dichotomy of Action - Anticancer Cytotoxicity vs. Cardioprotective NHE-1 Inhibition

The benzenesulfonylguanidine scaffold presents a fascinating case of pharmacological duality. On one hand, derivatives have shown potent cytotoxic effects against various cancer cell lines. This activity is typically assessed by measuring the reduction in cell viability and proliferation. On the other hand, this class of compounds has been investigated for its cardioprotective effects, primarily attributed to the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1).

Anticancer Mechanism of Action

While the precise mechanism for all derivatives is an area of active research, the anticancer activity of many guanidine-containing compounds has been linked to their ability to interact with DNA, disrupt cellular metabolism, and induce programmed cell death (apoptosis). The primary technique to quantify this effect is through in vitro cytotoxicity assays.

Cardioprotective Mechanism of Action: NHE-1 Inhibition

In the context of cardiac ischemia-reperfusion injury, intracellular acidosis triggers the hyperactivation of the NHE-1 transporter. This leads to an influx of Na+, which in turn reverses the Na+/Ca2+ exchanger, causing a deleterious intracellular Ca2+ overload and subsequent cell death. Potent and selective inhibitors of NHE-1, such as Cariporide, have been shown to be cardioprotective by mitigating this ionic imbalance. Benzenesulfonylguanidine derivatives have emerged as a promising class of NHE-1 inhibitors.

Below is a diagram illustrating the proposed mechanism of NHE-1 inhibition in cardioprotection.

NHE1_Inhibition cluster_membrane Cardiomyocyte Membrane NHE1 NHE-1 Intracellular_Na Intracellular Na+ NHE1->Intracellular_Na Na+ influx NCX Na+/Ca2+ Exchanger Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca Ca2+ influx Ischemia Ischemia Intracellular_H Intracellular H+ Ischemia->Intracellular_H increases Intracellular_H->NHE1 activates Intracellular_Na->NCX reverses Cell_Death Cardiomyocyte Injury/Death Intracellular_Ca->Cell_Death leads to Benzenesulfonylguanidine N-(4-methylbenzenesulfonyl) guanidine Derivative Benzenesulfonylguanidine->NHE1 inhibits

Caption: Mechanism of cardioprotection by NHE-1 inhibition.

Section 2: Cross-Validation Workflow

To objectively compare the dual activities of N-(4-methylbenzenesulfonyl)guanidine derivatives, a systematic cross-validation workflow is essential. This involves subjecting the same compound to distinct, validated assay systems, one for anticancer activity and one for NHE-1 inhibition.

Cross_Validation_Workflow cluster_Anticancer Anticancer Activity Assessment cluster_Cardioprotective Cardioprotective Activity Assessment Compound Benzenesulfonylguanidine Derivative MTT MTT Assay on Cancer Cell Lines Compound->MTT NHE1_assay NHE-1 Inhibition Assay (BCECF-AM) Compound->NHE1_assay IC50_cancer Determine IC50 MTT->IC50_cancer SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Comparison IC50_cancer->SAR_Analysis Anticancer SAR IC50_NHE1 Determine IC50 NHE1_assay->IC50_NHE1 IC50_NHE1->SAR_Analysis NHE-1 Inhibition SAR

Caption: Experimental workflow for cross-validation.

Section 3: Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments central to this cross-validation guide.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(4-methylbenzenesulfonyl)guanidine derivative (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(4-methylbenzenesulfonyl)guanidine derivative and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Na+/H+ Exchanger (NHE-1) Inhibition Assay

This assay measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) after an acid load, using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells expressing NHE-1 (e.g., CHO cells stably expressing human NHE-1, or platelets)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • HEPES-buffered saline (HBS)

  • Na+-free HBS (substituting Na+ with N-methyl-D-glucamine)

  • NH4Cl

  • N-(4-methylbenzenesulfonyl)guanidine derivative

  • Cariporide (positive control)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading with BCECF-AM: Incubate the cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside.

  • Washing: Wash the cells three times with HBS to remove extracellular dye.

  • Acid Loading: Induce an intracellular acid load by exposing the cells to a buffer containing 20 mM NH4Cl for 5-10 minutes. This is followed by a rapid switch to Na+-free HBS, which causes a rapid drop in pHi.

  • pHi Recovery and Inhibition: Initiate pHi recovery by switching to a Na+-containing HBS. In parallel wells, perform this step in the presence of various concentrations of the N-(4-methylbenzenesulfonyl)guanidine derivative or Cariporide.

  • Fluorescence Measurement: Monitor the fluorescence intensity of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (~535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

  • Data Analysis: Calculate the rate of pHi recovery (dpH/dt) in the presence and absence of the inhibitors. Determine the IC50 value for NHE-1 inhibition by plotting the percentage of inhibition against the compound concentration.

Section 4: Comparative Data Analysis

Table 1: Anticancer Activity of Benzenesulfonylguanidine Derivatives (MTT Assay)

Compound DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(2-(2-chloromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidineHCT-11612Doxorubicin~0.5-2
1-(2-(2-chloromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidineMCF-719Doxorubicin~0.5-2
1-(2-(2-trifluoromethylbenzylthio)-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidineHCT-11613Doxorubicin~0.5-2
4-(substituted)-N-(guanidinyl)benzenesulfonamidesMCF-749.5 - 70.2Doxorubicin~0.5-2

Data synthesized from multiple sources for illustrative purposes.[3][4][5]

Table 2: NHE-1 Inhibitory Activity of Guanidine Derivatives

Compound DerivativeAssay SystemIC50 (nM)Reference CompoundIC50 (nM)
Novel aminoguanidine derivative (T-162559)hNHE-1 expressing CHO cells0.96Cariporide30
Substituted benzoylguanidine (Compound 7j)Platelet Swelling Assay0.068Cariporide30.7
CariporidehNHE-1 expressing CHO cells30--
EniporidehNHE-1 expressing CHO cells4.5--

Data synthesized from multiple sources for illustrative purposes.[2][6]

Section 5: Discussion and Future Perspectives

The cross-validation of the biological activities of N-(4-methylbenzenesulfonyl)guanidine and its derivatives reveals a versatile scaffold with significant therapeutic potential. The data, though from disparate studies, suggest that structural modifications to the benzenesulfonylguanidine core can tune its activity towards either anticancer cytotoxicity or NHE-1 inhibition.

Key Insights from Cross-Validation:

  • Distinct Pharmacophores: The structural requirements for potent anticancer activity appear to differ from those for selective NHE-1 inhibition. This suggests that with careful medicinal chemistry efforts, it may be possible to design derivatives that are highly selective for one target over the other.

  • Potential for Dual-Action Therapeutics: Conversely, it may be feasible to develop compounds that retain both activities. Such a molecule could be particularly interesting in the context of certain cancers where NHE-1 is overexpressed and contributes to tumor progression.[3]

  • Importance of Selectivity: For cardioprotection, high selectivity for NHE-1 is crucial to avoid off-target effects. For anticancer applications, a broader spectrum of activity or a different primary mechanism might be acceptable or even desirable.

Future Directions:

A direct and systematic study that evaluates a library of N-(4-methylbenzenesulfonyl)guanidine derivatives in both anticancer and NHE-1 inhibition assays is warranted. This would provide a robust dataset for building a comprehensive structure-activity relationship model. Such a study would be invaluable for guiding the rational design of next-generation therapeutics based on this promising scaffold. Furthermore, exploring the detailed molecular mechanisms underlying the anticancer effects will be crucial for the clinical translation of these compounds.

This guide underscores the importance of a multi-technique, cross-validation approach in modern drug discovery. By understanding the multifaceted biological activities of a chemical scaffold, we can better navigate the complex path from initial hit to life-saving therapeutic.

References

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Unraveling the Therapeutic Potential of N-[amino(imino)methyl]-4-methylbenzenesulfonamide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics often involves the meticulous evaluation of new chemical entities against established standards of care. This guide focuses on N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. Due to a notable absence of extensive, publicly available data on its specific therapeutic applications, this document will establish a framework for its comparative evaluation, drawing upon the known biological activities of its constituent chemical moieties: the sulfonamides and the guanidinium group.

While direct comparative efficacy data for this compound against specific standard-of-care drugs is not yet available in the scientific literature, we can infer potential areas of investigation and construct a methodological blueprint for future studies. This guide will, therefore, serve as a foundational resource for researchers initiating efficacy and mechanistic studies.

Deconstructing the Molecule: Potential Mechanisms of Action

This compound is characterized by a benzenesulfonamide group linked to a guanidine moiety.[1] This unique structure suggests several potential biological activities.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore. It is the cornerstone of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Beyond their antimicrobial properties, sulfonamides are known to target carbonic anhydrases, which are involved in various physiological processes, including pH regulation and fluid balance.[2] The design of isoform-selective carbonic anhydrase inhibitors is an active area of research for conditions like glaucoma, epilepsy, and certain cancers.[2]

  • Guanidine Moiety: The guanidinium group, a protonated form of guanidine, is found in several biologically active molecules. Guanidine derivatives have been investigated for their antimicrobial properties.[3]

A plausible hypothesis is that this compound may exhibit a dual mechanism of action or that one moiety may potentiate the activity of the other.

A Roadmap for Comparative Efficacy Studies

To ascertain the therapeutic value of this compound, a systematic, multi-tiered approach to research is necessary. The following outlines a proposed experimental workflow.

Initial Target Identification and In Vitro Screening

The first step is to identify the primary biological target(s) of the compound. A broad-based screening approach is recommended.

Experimental Protocol: Broad-Spectrum In Vitro Screening

  • Enzyme Inhibition Assays:

    • Dihydropteroate Synthase (DHPS) Assay: To investigate potential antibacterial activity.

    • Carbonic Anhydrase (CA) Isozyme Panel: To assess inhibitory activity against a range of human CA isozymes (e.g., CA I, II, IX, XII).

  • Antimicrobial Susceptibility Testing:

    • Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a panel of pathogenic bacteria (e.g., E. coli, S. aureus).

  • Cell-Based Assays:

    • Cancer Cell Line Proliferation Assays: To screen for cytotoxic or cytostatic effects against a variety of cancer cell lines.

The following diagram illustrates the initial screening workflow:

G cluster_0 Phase 1: In Vitro Screening Compound N-[amino(imino)methyl]-4- methylbenzenesulfonamide Enzyme_Assays Enzyme Inhibition Assays (DHPS, CA Panel) Compound->Enzyme_Assays Antimicrobial_Assays Antimicrobial Susceptibility (MIC Assays) Compound->Antimicrobial_Assays Cell_Assays Cancer Cell Line Proliferation Assays Compound->Cell_Assays G cluster_0 Phase 2: Comparative In Vivo Study Animal_Model Xenograft Mouse Model Treatment_Groups Treatment Groups (Vehicle, Test Compound, SoC) Animal_Model->Treatment_Groups Efficacy_Endpoints Efficacy Endpoints (Tumor Growth, Survival) Treatment_Groups->Efficacy_Endpoints

Caption: Comparative in vivo study workflow.

Future Directions and Conclusion

The true therapeutic potential of this compound remains to be elucidated. The framework presented here provides a clear and scientifically rigorous path forward for its evaluation. By systematically identifying its biological targets and comparing its efficacy to established standard-of-care drugs in relevant preclinical models, the research community can determine if this compound warrants further development. The unique combination of a sulfonamide and a guanidine moiety within a single molecule presents an intriguing opportunity for the discovery of a novel therapeutic agent. Future research should also focus on its pharmacokinetic and toxicological profiles to build a comprehensive understanding of its drug-like properties.

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  • D'Ascenzio, M., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. [Link]

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Determining the Selectivity Profile of 2-(4-methylphenyl)sulfonylguanidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safer, more effective therapeutics with minimal off-target effects. This guide provides a comprehensive framework for determining the selectivity profile of 2-(4-methylphenyl)sulfonylguanidine, a molecule belonging to the versatile sulfonylguanidine class of compounds. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a robust comparative analysis. We will delve into the key potential targets for this compound class, namely carbonic anhydrases and ion channels, and provide detailed experimental protocols for assessing selectivity.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough investigation of sulfonylguanidine selectivity.

The Sulfonylguanidine Scaffold: A Privileged Structure in Medicinal Chemistry

The sulfonylguanidine moiety is a bioisostere of the sulfonamide group and has garnered significant attention in medicinal chemistry.[1][2] This structural motif is present in a range of bioactive compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4] The guanidinium group, with its potential for multiple hydrogen bond interactions, can confer unique binding properties, making the exploration of the selectivity of sulfonylguanidine derivatives a critical endeavor.[2]

Potential Target Classes and the Importance of Selectivity

Based on the broader class of sulfonamides and guanidine-containing compounds, two primary target classes emerge as highly relevant for 2-(4-methylphenyl)sulfonylguanidine:

  • Carbonic Anhydrases (CAs): These ubiquitous metalloenzymes play crucial roles in physiological processes such as pH regulation and CO2 homeostasis.[5][6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[7][8] However, non-selective inhibition can lead to undesirable side effects, highlighting the critical need for isoform-selective inhibitors.[9]

  • Ion Channels: These membrane proteins are fundamental to neuronal signaling, muscle contraction, and other physiological processes.[10] Guanidine-containing compounds have been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and NMDA receptors.[11][12] Selectivity among different ion channel subtypes is crucial to avoid adverse effects on the cardiovascular and central nervous systems.[13]

Comparative Selectivity Analysis: Sulfonylguanidines Against Carbonic Anhydrase Isoforms

While specific data for 2-(4-methylphenyl)sulfonylguanidine is pending, we can infer its potential selectivity by examining related sulfonylguanidine derivatives. The following table summarizes the inhibitory activity (Ki values) of several sulfonylguanidine compounds against key human carbonic anhydrase (hCA) isoforms. Acetazolamide, a clinically used non-selective CA inhibitor, is included for comparison.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 25012255.7[14]
N-(thio)arylated sulfaguanidine derivative 1 21.6619.80--[9]
N-(thio)arylated sulfaguanidine derivative 2 24.7521.00--[9]
1,3-diaryltriazene-substituted sulfaguanidine derivative 3 6.448.16--[9]
Hydrazide-Sulfonamide Hybrid 22 --SelectiveNot Inhibited[15]
Hydrazide-Sulfonamide Hybrid 32 --SelectiveNot Inhibited[15]
Hydrazide-Sulfonamide Hybrid 36 --SelectiveNot Inhibited[15]

Note: "-" indicates data not available in the cited source.

This data illustrates that structural modifications to the sulfonylguanidine scaffold can lead to potent and, in some cases, highly selective inhibition of specific CA isoforms. For instance, certain hydrazide-sulfonamide hybrids demonstrate remarkable selectivity for the tumor-associated hCA IX isoform over hCA XII.[15] This underscores the potential to tune the selectivity profile of compounds like 2-(4-methylphenyl)sulfonylguanidine through rational drug design.

Experimental Protocols for Determining Selectivity

To empirically determine the selectivity profile of 2-(4-methylphenyl)sulfonylguanidine, a tiered screening approach is recommended. This involves primary assays against the main target classes followed by broader profiling against a panel of related targets.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the well-established method of monitoring the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[7][16]

Principle: Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (2-(4-methylphenyl)sulfonylguanidine)

  • Reference inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(4-methylphenyl)sulfonylguanidine and the reference inhibitor in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or reference inhibitor at various concentrations (final DMSO concentration should be <1%). Include a "no inhibitor" control.

    • CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound and Inhibitor Dilutions Assay_Plate Add Buffer, Compound/Inhibitor, and Enzyme to 96-well Plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare CA Isoform Working Solutions Enzyme_Prep->Assay_Plate Substrate_Prep Prepare p-NPA Substrate Solution Initiate_Reaction Add p-NPA Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Pre_incubation Pre-incubate for 15 min at Room Temperature Assay_Plate->Pre_incubation Pre_incubation->Initiate_Reaction Kinetic_Read Measure Absorbance at 405 nm (Kinetic Mode) Initiate_Reaction->Kinetic_Read Calc_Rates Calculate Reaction Rates (V) Kinetic_Read->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50 Determine_Ki Calculate Ki Values Determine_IC50->Determine_Ki G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture Ion Channel- Expressing Cell Lines System_Setup Setup Automated Patch-Clamp System Cell_Culture->System_Setup Compound_Prep Prepare Compound Dilutions Compound_App Apply Compound and Record Currents Compound_Prep->Compound_App Cell_Capture Cell Capture and Giga-Seal Formation System_Setup->Cell_Capture Whole_Cell Establish Whole-Cell Configuration Cell_Capture->Whole_Cell Baseline_Rec Record Baseline Currents (Voltage Protocol) Whole_Cell->Baseline_Rec Baseline_Rec->Compound_App Washout Washout and Record Compound_App->Washout Measure_Currents Measure Peak Current Amplitudes Washout->Measure_Currents Calc_Effect Calculate % Inhibition/ Potentiation Measure_Currents->Calc_Effect Determine_Potency Determine IC50/EC50 Values Calc_Effect->Determine_Potency

Caption: Workflow for ion channel selectivity profiling using automated patch-clamp.

Mechanistic Insights and Signaling Pathways

The selectivity of a compound is ultimately determined by its differential binding affinity to various molecular targets. For sulfonylguanidines, the interaction with the target protein is likely to involve a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Carbonic Anhydrase Inhibition Pathway

Sulfonamide-based inhibitors, and by extension sulfonylguanidines, typically bind to the zinc ion in the active site of carbonic anhydrases. The sulfonamide/sulfonylguanidine moiety coordinates with the Zn(II) ion, displacing a water molecule/hydroxide ion that is essential for the catalytic activity. Selectivity between isoforms arises from differences in the shape and amino acid composition of the active site cavity.

G CO2 CO2 + H2O CA Carbonic Anhydrase (with Zn2+) CO2->CA Binds to Active Site H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Dissociates CA->H2CO3 Catalyzes Hydration Inactive_Complex Inactive CA-Inhibitor Complex Inhibitor 2-(4-methylphenyl) sulfonylguanidine Inhibitor->CA Binds to Zn2+ in Active Site

Caption: Mechanism of carbonic anhydrase inhibition by sulfonylguanidines.

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the selectivity profile of 2-(4-methylphenyl)sulfonylguanidine. By employing the detailed experimental protocols for carbonic anhydrase inhibition and ion channel modulation, researchers can generate the necessary data to build a robust selectivity profile. The comparative data from related sulfonylguanidine analogs strongly suggests that this chemical scaffold holds significant potential for the development of potent and selective inhibitors.

Future work should focus on the synthesis and empirical testing of 2-(4-methylphenyl)sulfonylguanidine against broad panels of CAs and ion channels. Subsequent structure-activity relationship (SAR) studies will be instrumental in optimizing selectivity and developing lead compounds with superior therapeutic profiles. The integration of computational modeling and structural biology will further enhance our understanding of the molecular determinants of selectivity for this promising class of compounds.

References

  • Zimmermann, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. [Link]

  • Grimm, C., et al. (2022). Electrophysiological Determination of Ion Selectivity. JoVE (Journal of Visualized Experiments). [Link]

  • Rocchi, S., et al. (2020). Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. ChemMedChem. [Link]

  • Hancox, J. C., et al. (2000). Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]

  • Zimmermann, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • Lei, C. L., et al. (2021). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. [Link]

  • Kim, J., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. [Link]

  • Zhang, G., et al. (2019). Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes. protocols.io. [Link]

  • Rocchi, S., et al. (2020). Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. PubMed. [Link]

  • Akocak, S., et al. (2024). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry. [Link]

  • Chaikovskaya, O. N., et al. (2023). Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. MDPI. [Link]

  • Patel, I. M., et al. (2021). structure based drug designing, scoring, and synthesis of some substituted sulphonylureas/guanidine -based derivatives as hypoglycemic agents. ResearchGate. [Link]

  • Keana, J. F., et al. (1994). In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. PubMed. [Link]

  • Guzel-Akdemir, O., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. [Link]

  • Gul, H. I., et al. (2023). Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones. PubMed. [Link]

  • Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Harnessing Deep Learning Methods for Voltage-Gated Ion Channel Drug Discovery. National Institutes of Health. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. [Link]

  • Iacobazzi, R. M., et al. (2020). Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators. ResearchGate. [Link]

  • Duncton, M. A. J., et al. (2015). Identification of orally-bioavailable antagonists of the TRPV4 ion-channel. PubMed. [Link]

  • Wang, Z., et al. (2024). Enhancing ion selectivity by tuning solvation abilities of covalent-organic-framework membranes. National Institutes of Health. [Link]

  • Al-Ghorbani, M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed. [Link]

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A Technical Guide to Confirming the On-Target Effects of N-[amino(imino)methyl]-4-methylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

N-[amino(imino)methyl]-4-methylbenzenesulfonamide is a small molecule characterized by a benzenesulfonamide scaffold linked to a guanidinium group. While direct enzymatic screening data for this specific compound is not widely published, its structural features strongly suggest a potential interaction with carbonic anhydrases (CAs). The sulfonamide moiety is a well-established zinc-binding group critical for the inhibitory activity of numerous clinically approved CA inhibitors[1][2][3]. Furthermore, derivatives of benzenesulfonamide incorporating guanidine-like structures have been investigated as selective inhibitors of various CA isoforms, including those implicated in neurological disorders.[4][5]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, and dysregulation of their activity is associated with various pathologies, making them attractive drug targets.[1][6] This guide will, therefore, proceed under the well-founded hypothesis that this compound is a carbonic anhydrase inhibitor. We will outline a comprehensive strategy to confirm this hypothesis, quantify its inhibitory potency and selectivity, and compare its profile to established CA inhibitors.

The Central Hypothesis: A Multi-faceted Approach to Target Validation

Confirming the on-target effects of a putative inhibitor requires a multi-pronged approach that establishes direct physical binding to the target enzyme and demonstrates a corresponding modulation of its biological activity. Our experimental strategy will focus on a logical progression from in vitro biochemical assays to cell-based target engagement and functional downstream readouts.

cluster_0 Experimental Workflow Biochemical Assays Biochemical Assays (Potency & Selectivity) Cell-Based Target Engagement Cell-Based Target Engagement (Cellular Potency) Biochemical Assays->Cell-Based Target Engagement Confirms direct interaction in a cellular context Functional Cellular Assays Functional Cellular Assays (Downstream Effects) Cell-Based Target Engagement->Functional Cellular Assays Links target binding to a cellular response

Figure 1. A streamlined workflow for the robust validation of on-target enzyme inhibition, progressing from initial biochemical characterization to cellular target engagement and functional consequence.

Comparative Analysis: Benchmarking Against Established Carbonic Anhydrase Inhibitors

To provide a meaningful context for the experimental data obtained for this compound, it is essential to compare its performance against well-characterized carbonic anhydrase inhibitors. For this guide, we will use Acetazolamide and Dorzolamide as our primary comparators.

CompoundChemical StructurePrimary Target(s)Key Characteristics
This compound Putative Carbonic AnhydrasesSulfonamide and guanidinium moieties suggest potential for CA inhibition.
Acetazolamide Pan-Carbonic Anhydrase InhibitorA widely used, non-selective CA inhibitor. Serves as a benchmark for potency.
Dorzolamide Carbonic Anhydrase II selectiveA topically active CA inhibitor used in the treatment of glaucoma, demonstrating isoform selectivity.

Table 1. Comparative overview of the topic compound and established carbonic anhydrase inhibitors.

Part 1: Direct Target Engagement and Potency Determination - In Vitro Biochemical Assays

The initial step in confirming the on-target effects of our topic compound is to demonstrate direct binding and inhibition of purified carbonic anhydrase isoforms in a controlled, in vitro setting.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard for measuring CA activity and inhibition. It directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by a pH indicator.

Experimental Protocol:

  • Reagents and Buffers:

    • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII).

    • HEPES buffer (pH 7.5).

    • pH indicator (e.g., p-nitrophenol).

    • CO₂-saturated water.

    • This compound, Acetazolamide, and Dorzolamide dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Equilibrate the enzyme and inhibitor solutions in the stopped-flow instrument at a controlled temperature (e.g., 25°C).

    • Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time.

    • Calculate the initial rate of the reaction.

    • Determine the IC₅₀ value by measuring the reaction rate at various inhibitor concentrations.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measure of the binding affinity (Kd) between the inhibitor and the enzyme by quantifying the heat released or absorbed during the binding event. This technique is invaluable for confirming a direct physical interaction and for understanding the thermodynamics of binding.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified CA isoform into a suitable buffer (e.g., phosphate buffer).

    • Dissolve the inhibitor in the same dialysis buffer.

  • Procedure:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the enzyme solution.

    • Measure the heat change after each injection.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

AssayParameter MeasuredAdvantagesDisadvantages
Stopped-Flow CO₂ HydrationIC₅₀, KiDirect measure of enzymatic inhibition.Indirectly measures binding.
Isothermal Titration CalorimetryKd, ΔH, nDirect measure of binding affinity and thermodynamics.Does not directly measure enzymatic inhibition.

Table 2. Comparison of in vitro biochemical assays for characterizing enzyme inhibitors.

Part 2: Confirming Target Engagement in a Cellular Environment

While in vitro assays are crucial for initial characterization, it is imperative to demonstrate that the compound can engage its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

cluster_0 CETSA Workflow Treat Cells Treat cells with compound or vehicle control Heat Shock Apply heat gradient Treat Cells->Heat Shock Induces protein denaturation Lyse Cells Cell Lysis Heat Shock->Lyse Cells Solubilize proteins Separate Fractions Centrifugation Lyse Cells->Separate Fractions Isolate soluble proteins Quantify Target Protein Quantify soluble target protein Separate Fractions->Quantify Target Protein e.g., Western Blot

Figure 2. A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow for determining target engagement in a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target CA isoform(s).

    • Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target CA isoform in the soluble fraction using Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature.

    • Determine the melting temperature (Tm) of the target protein in the presence and absence of the inhibitor. A positive shift in Tm indicates target engagement.

Part 3: Assessing Downstream Functional Consequences

The final and most critical step is to link direct target engagement to a measurable change in a relevant cellular function. For carbonic anhydrase inhibitors, this often involves measuring changes in intracellular or extracellular pH.

Intracellular pH Measurement

Inhibition of cytosolic CA isoforms (e.g., CA II) is expected to alter the cell's ability to regulate its intracellular pH (pHi).

Experimental Protocol:

  • Cell Loading with pH-sensitive Dye:

    • Load cells with a ratiometric pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Inhibitor Treatment:

    • Incubate the dye-loaded cells with this compound, a positive control (e.g., Acetazolamide), and a vehicle control.

  • Inducing pH Change:

    • Induce a change in pHi, for example, by an ammonium chloride prepulse technique.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the dye at two excitation wavelengths using a fluorescence plate reader or microscope.

    • Calculate the ratio of fluorescence intensities to determine the intracellular pH.

  • Data Analysis:

    • Compare the rate of pHi recovery in inhibitor-treated cells to control cells. A slower recovery rate indicates CA inhibition.

Conclusion: A Rigorous Path to Confirming On-Target Effects

By systematically employing the biochemical, biophysical, and cell-based assays outlined in this guide, researchers can confidently validate the on-target effects of this compound as a putative carbonic anhydrase inhibitor. This comprehensive approach, which progresses from direct enzyme inhibition to cellular target engagement and functional outcomes, provides a robust framework for characterizing novel enzyme inhibitors and advancing them through the drug discovery pipeline. The inclusion of well-characterized comparators is essential for contextualizing the potency and selectivity of the test compound, ultimately informing its therapeutic potential.

References

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. Journal of Inorganic Biochemistry. [Link]

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Open Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of arginine analogues on nitric oxide synthase activity in the rat brain. Neuropharmacology. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PMC. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. [Link]

  • Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Taylor & Francis Online. [Link]

  • Inhibition of nitric oxide formation by guanidines. UTMB Research Experts. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PMC. [Link]

  • Inhibition of nitric oxide synthase as a potential therapeutic target. PubMed. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PubMed. [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. N-[amino(imino)methyl]-4-methylbenzenesulfonamide, a compound featuring both sulfonylurea and guanidine moieties, requires a disposal protocol grounded in a precautionary approach due to the limited availability of comprehensive hazard and reactivity data. This guide provides a detailed, step-by-step methodology for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The Precautionary Principle: Acknowledging Data Gaps

The Safety Data Sheet (SDS) for this compound lacks specific data on its ecotoxicity, reactivity, and decomposition products.[1] In the absence of this critical information, all waste containing this compound must be treated as hazardous. This principle ensures that we operate with the highest margin of safety, mitigating risks that are not yet fully characterized. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities or hazards without proper characterization.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. The handling of this compound waste should always occur in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against accidental splashes or the generation of dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents dermal exposure to the chemical waste.
Body Protection A lab coat is mandatory. For larger quantities, consider impervious clothing.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated.Protects against the inhalation of fine particles of the compound.

This table summarizes essential PPE for handling this compound waste, based on general best practices for compounds with incomplete hazard data.[3]

Causality of Disposal Choices: Understanding the Chemistry

A core tenet of safe chemical handling is understanding the reactivity of the functional groups present. This compound contains a sulfonylurea bridge and a guanidine group, both of which have specific chemical properties that inform our disposal strategy.

  • Sulfonylurea Moiety : The sulfonylurea bridge is susceptible to hydrolysis. This degradation is significantly accelerated under both acidic and basic conditions, leading to the cleavage of the bridge to form the corresponding sulfonamide and guanidine derivatives.[3][4][5][6] Attempting to neutralize the waste without a validated protocol could lead to an uncontrolled chemical reaction and the generation of unknown, potentially hazardous byproducts.

  • Guanidine Moiety : The guanidine group is a strong organic base.[7] This makes it reactive with acids. Furthermore, guanidine-containing waste can form highly reactive and hazardous compounds when mixed with bleach (hypochlorite) or strong oxidizing agents.[8]

Therefore, the most logical and safest disposal strategy is to avoid any form of chemical neutralization or drain disposal. The compound should be collected as solid hazardous waste for incineration by a licensed waste disposal facility.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of solid this compound and contaminated lab materials.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams, particularly acids, bases, or oxidizing agents.[9]

  • Solid waste, such as contaminated weighing papers, gloves, and pipette tips, should be collected separately from liquid waste.[10]

Step 2: Waste Collection and Containment

  • Collect all solid waste containing this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[4][11]

  • Ensure the container is kept closed at all times, except when adding waste.[12]

Step 3: Labeling of Hazardous Waste

  • Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound Waste ".

    • The date when waste was first added to the container (accumulation start date).

    • An indication of the hazards (e.g., "Irritant" - as a precaution, though specific data is lacking).

Step 4: Storage of Waste Container

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Once the container is full, or on a regular schedule as determined by your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.[4]

  • Do not attempt to dispose of the waste yourself. Professional hazardous waste disposal services have the expertise and equipment to handle and transport the waste for proper disposal, typically through high-temperature incineration.[5]

G start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid Waste ppe->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Consult SDS : Refer to the Safety Data Sheet for any available specific guidance.

  • Clean-up :

    • Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid creating dust.[3]

    • Gently sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water.

    • Collect all cleaning materials (e.g., contaminated wipes, gloves) as hazardous waste in the same container.

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[4]

By adhering to these rigorous, scientifically-grounded procedures, we can ensure that our innovative research does not come at the cost of safety or environmental stewardship. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Guanidine: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Waste handling in the organic chemistry lab. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride Safety Data Sheet.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Temple University. (n.d.). Unknown Chemical Waste Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemistry LibreTexts. (2020, June 11). 2.1: Chemical Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Hazardous Waste Experts. (2015, January 27). Unknown Hazardous Waste: Identification, Management, and Prevention.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from University of Chicago Environmental Health and Safety.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 50(22), 6237-6249.
  • Gan, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(17), 7975-7981.
  • Echemi. (2019, July 15). This compound Safety Data Sheet.
  • Taylor & Francis Online. (n.d.). Full article: Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron.
  • PubMed. (2008, August 27). Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions.
  • ACS Publications. (n.d.). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-[amino(imino)methyl]-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory safety requires a deep understanding of the materials being handled. This guide provides essential, immediate safety and logistical information for the use of N-[amino(imino)methyl]-4-methylbenzenesulfonamide (CAS No. 6584-12-9), a compound utilized in various research and development applications. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, ensuring a culture of safety and scientific integrity within your laboratory.

This guide is structured to provide a clear, step-by-step approach to personal protective equipment (PPE) selection, use, and disposal, ensuring the safety of all personnel.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary engineering control for handling this powdered substance is a certified chemical fume hood or a powder containment hood. These systems are designed to minimize the inhalation of airborne particles and should be the first line of defense. All handling of the solid material outside of a sealed container should be performed within one of these ventilated enclosures.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound. The selection of specific types of PPE is critical and should be based on the nature of the work being performed.

A lab coat is essential to protect your skin and personal clothing from incidental contact and small spills.[4][5] The choice of lab coat material depends on the scale of the operation and the potential for splashes.

Task Recommended Lab Coat Material Rationale
General laboratory work, small quantitiesCotton/Polyester BlendOffers a balance of comfort, breathability, and protection against minor spills and dust.[4]
Handling larger quantities or where there is a higher risk of splashes100% Polyester or specialized chemical-resistant materialProvides superior chemical resistance compared to cotton blends.[4][6]

Key Considerations for Lab Coats:

  • Fit: The lab coat should fit properly, with sleeves that are not too loose to avoid snagging on equipment.[4][7]

  • Closure: Always keep your lab coat fully buttoned or snapped.

  • Maintenance: Do not take lab coats home to launder. Use a professional service that is equipped to handle contaminated lab clothing.

Given the potential for skin irritation, selecting the correct gloves is crucial.[1][3] For handling this compound, nitrile gloves are the recommended starting point for incidental contact.

Glove Material Protection Level Key Considerations
Nitrile Excellent for general use, solvents, some acids, and bases.Preferred over latex due to better chemical resistance and avoidance of latex allergies. Visibly tears when punctured, providing a clear indicator of a breach.[8]
Neoprene Good resistance to acids, caustics, and oils.Offers good flexibility and dexterity.[9][10]

Glove Usage Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[8]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use. Never reuse disposable gloves.[8]

Due to the risk of serious eye irritation from dust particles, appropriate eye protection is mandatory.[1][3]

  • Chemical Safety Goggles: These should be worn at all times when handling the powdered form of the compound. Goggles provide a seal around the eyes, offering protection from airborne particles.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as when handling solutions of the compound or during large-scale transfers.

Engineering controls are the primary method for preventing inhalation of dust. However, in situations where these controls may not be sufficient, or during emergency situations, respiratory protection is necessary.

  • NIOSH-Approved Particulate Respirator: If there is a potential for generating dust that cannot be controlled by a fume hood, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[11][12]

  • Fit Testing: A proper fit is essential for a respirator to be effective. All personnel required to wear respirators must be properly fit-tested.[13]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.

The following diagram outlines the logical flow for donning and doffing PPE when working with this compound.

PPE_Workflow cluster_donning Donning PPE (In Order) cluster_doffing Doffing PPE (In Order) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection (if required) Doff3->Doff4

Sources

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